molecular formula C6H2ClIN2 B1354393 2-Chloro-3-iodoisonicotinonitrile CAS No. 908279-56-1

2-Chloro-3-iodoisonicotinonitrile

Cat. No.: B1354393
CAS No.: 908279-56-1
M. Wt: 264.45 g/mol
InChI Key: ZFPNWSSJNSSQPC-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoisonicotinonitrile is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal and synthetic chemistry. Its molecular structure incorporates both chloro and iodo substituents on a cyano-functionalized pyridine ring, making it a highly versatile and reactive scaffold for constructing complex molecules. This compound is especially valuable in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, where the iodine atom acts as an excellent leaving group. These reactions are fundamental for creating novel biaryl and alkynyl derivatives for drug discovery programs . The chloro substituent offers additional reactivity for nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to generate diverse chemical libraries . The electron-withdrawing nitrile group further modulates the electronic properties of the ring and can be transformed into other functional groups, including amides and carboxylic acids. As a key synthon, this compound is For Research Use Only (RUO) and is instrumental in exploring new therapeutic agents, material science chemicals, and sophisticated organic compounds. Researchers are advised to consult relevant safety data sheets and handle the compound using appropriate personal protective equipment in a well-ventilated laboratory setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-iodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPNWSSJNSSQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474403
Record name 2-Chloro-3-iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908279-56-1
Record name 2-Chloro-3-iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its relevance in the broader context of drug development.

Chemical Identity and Properties

This compound, also known as 2-chloro-3-iodopyridine-4-carbonitrile, is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 908279-56-1[1]
Molecular Formula C₆H₂ClIN₂[1][2]
Molecular Weight 264.45 g/mol [2]
Physical Form Solid[1]
Purity Typically available at 95% or ≥98%[1][2]
Boiling Point 318.3±42.0 °C at 760 mmHg (Predicted)[2]
Storage Store in a dry, sealed place.[2]

Synonyms:

  • 2-chloro-3-iodopyridine-4-carbonitrile[1]

  • 2-chloro-4-cyano-3-iodopyridine[2]

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from 2-chloro-4-aminopyridine. The first step is an iodination reaction to introduce an iodine atom at the 3-position of the pyridine ring. The second step is a Sandmeyer reaction to convert the 4-amino group to a nitrile group.

Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine

This reaction involves the direct iodination of 2-chloro-4-aminopyridine using an iodinating agent such as iodine monochloride.

Experimental Protocol:

  • Materials: 2-chloro-4-aminopyridine, iodine monochloride, glacial acetic acid, sodium acetate trihydrate (or potassium acetate), ethyl acetate, sodium bicarbonate solution, brine, and anhydrous sodium sulfate.[3]

  • Procedure:

    • In a round-bottomed flask, dissolve 2-chloro-4-aminopyridine and sodium acetate trihydrate in glacial acetic acid.[3]

    • Add a solution of iodine monochloride in glacial acetic acid dropwise to the mixture.[3]

    • Heat the reaction mixture at 70°C for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]

    • After completion, cool the mixture and concentrate it under reduced pressure.[3]

    • Neutralize the residue with a 10% sodium bicarbonate solution and extract the product with ethyl acetate.[3]

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[3]

    • Remove the solvent under reduced pressure to obtain the crude product.[3]

    • Purify the crude product by column chromatography on silica gel.[3]

Synthesis_Step1 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine Reaction Mixture Reaction Mixture 2-chloro-4-aminopyridine->Reaction Mixture Glacial Acetic Acid, Sodium Acetate Heating (70°C) Heating (70°C) Reaction Mixture->Heating (70°C) 4-16h Iodine Monochloride Iodine Monochloride Iodine Monochloride->Reaction Mixture Work-up Work-up Heating (70°C)->Work-up Extraction, Purification 2-Chloro-3-iodo-4-aminopyridine 2-Chloro-3-iodo-4-aminopyridine Work-up->2-Chloro-3-iodo-4-aminopyridine

Caption: Synthesis of 2-Chloro-3-iodo-4-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide or pseudohalide, including a nitrile, via a diazonium salt intermediate.[4][5]

General Experimental Protocol (adapted for this specific transformation):

  • Materials: 2-Chloro-3-iodo-4-aminopyridine, sodium nitrite, hydrochloric acid, copper(I) cyanide, sodium cyanide, and an appropriate solvent.

  • Procedure:

    • Diazotization:

      • Suspend 2-Chloro-3-iodo-4-aminopyridine in a cooled aqueous solution of hydrochloric acid (e.g., 0-5°C).

      • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

    • Cyanation:

      • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas evolution is expected.

      • The reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.

    • Work-up and Purification:

      • After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

      • Remove the solvent under reduced pressure.

      • Purify the crude this compound by column chromatography or recrystallization.

Synthesis_Step2 2-Chloro-3-iodo-4-aminopyridine 2-Chloro-3-iodo-4-aminopyridine Diazonium Salt Diazonium Salt 2-Chloro-3-iodo-4-aminopyridine->Diazonium Salt NaNO₂, HCl (0-5°C) Reaction Mixture Reaction Mixture Diazonium Salt->Reaction Mixture CuCN, NaCN Heating Heating Reaction Mixture->Heating Decomposition Work-up Work-up Heating->Work-up Extraction, Purification This compound This compound Work-up->this compound

Caption: Sandmeyer reaction for the synthesis of the target compound.

Applications in Drug Development

While specific biological activity and targets for this compound are not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry.

  • Scaffold for Screening Libraries: Molecules with diverse functionalities and substitution patterns, such as the title compound, are valuable components of screening libraries used in high-throughput screening (HTS) to identify novel hits for various biological targets.[6][7]

  • Potential for Covalent Inhibition: The nitrile group can act as an electrophilic warhead, enabling the molecule to form covalent bonds with specific residues, such as cysteine, in the active site of an enzyme.[8] This can lead to irreversible inhibition, a strategy employed in the development of some targeted therapies.[9]

  • Enzyme Inhibition: The overall structure may allow it to act as a competitive or non-competitive inhibitor of various enzymes.[10][11] The specific nature of inhibition would depend on the target enzyme's active site architecture.

It is important to note that without specific experimental data, the biological activity of this compound remains speculative. Further research, including in vitro screening and biological assays, is necessary to elucidate its pharmacological profile.

Signaling Pathways: A Theoretical Perspective

Given the absence of specific data for this compound, a diagram of a hypothetical signaling pathway where a small molecule inhibitor might act is presented below for illustrative purposes. For instance, many signaling pathways involved in cell proliferation, such as the MAP kinase pathway, are common targets for small molecule inhibitors in cancer drug discovery.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibitor 2-Chloro-3- iodoisonicotinonitrile (Hypothetical Target) MEK->Inhibitor Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical inhibition of the MAPK signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is warranted to fully characterize its properties and explore its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-iodoisonicotinonitrile from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-chloro-3-iodoisonicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis leverages common pyridine precursors and established chemical transformations. This document details the proposed synthetic route, including step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Additionally, an alternative synthetic strategy is briefly discussed.

Primary Synthetic Pathway: A Multi-step Approach

The most plausible and well-supported synthetic route commences with the commercially available 2-chloro-4-aminopyridine and proceeds through a two-step sequence involving iodination followed by a Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary proposed synthetic pathway.

StepReactionStarting MaterialKey ReagentsProductMolar Mass ( g/mol )Yield (%)
1Iodination2-Chloro-4-aminopyridineIodine monochloride (ICl), Sodium acetate trihydrate2-Chloro-3-iodo-4-aminopyridine254.45~85
2Sandmeyer Cyanation2-Chloro-3-iodo-4-aminopyridineSodium nitrite (NaNO₂), Copper(I) cyanide (CuCN), Hydrochloric acid (HCl)This compound264.44~70 (estimated)
Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine

This procedure is adapted from established methods for the iodination of substituted aminopyridines.

Materials:

  • 2-Chloro-4-aminopyridine

  • Iodine monochloride (ICl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 eq), sodium acetate trihydrate (1.5 eq), and glacial acetic acid.

  • Stir the mixture to achieve a suspension.

  • Prepare a solution of iodine monochloride (1.1 eq) in glacial acetic acid.

  • Add the iodine monochloride solution dropwise to the suspension of 2-chloro-4-aminopyridine at room temperature.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Carefully neutralize the mixture with a saturated aqueous sodium carbonate solution until the pH is approximately 8.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-chloro-3-iodo-4-aminopyridine.

Step 2: Synthesis of this compound via Sandmeyer Cyanation

This protocol is a generalized procedure for the Sandmeyer cyanation of a heteroaromatic amine.[1][2]

Materials:

  • 2-Chloro-3-iodo-4-aminopyridine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (optional, as a complexing agent for CuCN)

  • Water

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beakers

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Diazotization:

    • In a beaker, suspend 2-chloro-3-iodo-4-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous potassium cyanide solution (if necessary to aid dissolution) or as a suspension in water.

    • Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Synthetic Pathway Visualization

The following diagrams illustrate the primary synthetic workflow.

Synthesis_Workflow Start 2-Chloro-4-aminopyridine Intermediate 2-Chloro-3-iodo-4-aminopyridine Start->Intermediate Iodination (ICl, NaOAc) Product This compound Intermediate->Product Sandmeyer Cyanation (NaNO₂, CuCN)

Caption: Primary synthetic route to this compound.

Alternative Synthetic Route: Direct Halogenation of Isonicotinonitrile

An alternative approach to the target molecule could involve the direct, sequential halogenation of isonicotinonitrile (4-cyanopyridine). This pathway is conceptually simpler but may present significant challenges in controlling the regioselectivity of the halogenation steps.

The electron-withdrawing nature of the cyano group deactivates the pyridine ring towards electrophilic substitution, making halogenation more difficult than on an unsubstituted pyridine. Furthermore, achieving the desired 2-chloro-3-iodo substitution pattern would require careful selection of halogenating agents and reaction conditions to overcome the inherent directing effects of the pyridine nitrogen and the cyano group.

A potential, though likely low-yielding, sequence could be:

  • N-Oxidation: Conversion of isonicotinonitrile to isonicotinonitrile N-oxide to activate the pyridine ring for halogenation.

  • Chlorination: Introduction of a chlorine atom, which typically occurs at the 2-position of pyridine N-oxides.[3]

  • Deoxygenation: Removal of the N-oxide to give 2-chloroisonicotinonitrile.

  • Iodination: Introduction of an iodine atom at the 3-position. This step would be challenging due to the deactivating effects of the existing chloro and cyano groups.

Alternative_Route Start Isonicotinonitrile Step1 N-Oxidation Start->Step1 Intermediate1 Isonicotinonitrile N-oxide Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 Intermediate2 2-Chloroisonicotinonitrile N-oxide Step2->Intermediate2 Step3 Deoxygenation Intermediate2->Step3 Intermediate3 2-Chloroisonicotinonitrile Step3->Intermediate3 Step4 Iodination Intermediate3->Step4 Product This compound Step4->Product

Caption: A possible, but challenging, alternative synthetic pathway.

This technical guide provides a robust framework for the synthesis of this compound. The primary pathway outlined is based on well-established and reliable chemical transformations, offering a high probability of success for researchers in the field. Further optimization of the Sandmeyer cyanation step for the specific substrate would be a valuable area for future investigation.

References

An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-3-iodo-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Value of Polysubstituted Heterocycles

In the landscape of modern drug discovery and materials science, polysubstituted pyridine scaffolds are indispensable building blocks. Their unique electronic properties, coupled with the ability to form multiple interaction vectors with biological targets, make them privileged structures. The strategic placement of diverse functional groups—such as halogens and nitriles—onto the pyridine core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. 2-Chloro-3-iodo-4-cyanopyridine is an exemplar of such a highly functionalized intermediate, offering multiple, distinct points for synthetic diversification. This guide provides a comprehensive framework for the structural elucidation of this molecule, presenting not just the analytical techniques but the underlying scientific rationale that drives the experimental design. The methodologies discussed herein are foundational for researchers engaged in the synthesis, quality control, and application of complex heterocyclic compounds.

Section 1: Molecular Profile and Synthesis Overview

2-Chloro-3-iodo-4-cyanopyridine (Molecular Formula: C₆H₂ClIN₂, Molecular Weight: 264.45 g/mol ) is a solid, crystalline compound at room temperature. Its structure is characterized by a pyridine ring substituted with three distinct electron-withdrawing groups, which profoundly influence its reactivity and spectroscopic signature.

The synthesis of such a molecule, while not widely documented for this specific isomer, can be logically approached through established heterocyclic chemistry transformations. A plausible route involves the halogenation of a pre-functionalized pyridine. For instance, a common strategy for related compounds is the iodination of a chloropyridine precursor using reagents like iodine monochloride in acetic acid, a method proven effective for the synthesis of 2-Chloro-3-iodo-4-pyridinamine.[1] Alternatively, synthetic pathways may commence from a cyanopyridine N-oxide, which is subsequently chlorinated.[2][3]

Safety and Handling Protocol

Given its chemical structure—a halogenated aromatic nitrile—2-Chloro-3-iodo-4-cyanopyridine and its isomers must be handled with appropriate care. Safety data for analogous compounds indicate potential hazards.[4]

Table 1: Hazard and Safety Summary

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Toxicity Harmful if swallowed (H302)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[4][5]
Skin Irritation Causes skin irritation (H315)Wear protective gloves and clothing. If on skin, wash with plenty of water. If irritation occurs, seek medical attention.[4][5]
Eye Damage Causes serious eye damage/irritation (H318/H319)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
Respiratory May cause respiratory irritation (H335)Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[5]
Handling -Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Ensure eyewash stations and safety showers are close to the workstation.[6]
Disposal -Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][7]

Section 2: A Multi-Technique Approach to Structural Elucidation

The definitive structural characterization of a novel or complex molecule is never reliant on a single technique. It requires the convergence of data from multiple orthogonal methods. This self-validating system ensures that the proposed structure is consistent across different physical measurement principles.

cluster_workflow Integrated Analytical Workflow Sample Sample of 2-Chloro-3-iodo-4-cyanopyridine MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity - Electronic Environment Sample->NMR VibSpec Vibrational Spectroscopy (IR, Raman) - Functional Groups Sample->VibSpec XRay X-Ray Crystallography (if single crystal) - 3D Structure - Bond Lengths/Angles Sample->XRay Structure Definitive Structure & Reactivity Profile MS->Structure NMR->Structure VibSpec->Structure XRay->Structure

Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Step

Causality: The primary objective of mass spectrometry is to confirm the molecular mass and elemental formula. For a polyhalogenated compound, the isotopic distribution provides a high-confidence confirmation of the elements present. It is the most direct method to validate that the target molecule has been synthesized.

Experimental Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

  • GC Method: Use a temperature program starting at 100°C, ramping to 280°C at 15°C/min to ensure volatilization without thermal degradation.

  • MS Ionization: Employ Electron Ionization (EI) at 70 eV, a standard method that provides reproducible fragmentation patterns for library matching and structural deduction.[8]

  • Mass Analysis: Scan a mass range from m/z 40 to 400.

Expected Data & Interpretation: The mass spectrum will be critical for confirming the molecular formula C₆H₂ClIN₂.

  • Molecular Ion (M⁺): A cluster of peaks centered around m/z 264 will be observed. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be evident in this cluster, providing a clear signature for its presence.

  • Fragmentation Pattern: The C-I bond is the weakest, making the loss of an iodine radical (I•, 127 Da) a highly probable primary fragmentation event.

M Molecular Ion (M⁺) C₆H₂ClIN₂ m/z 264/266 M_minus_I [M-I]⁺ C₆H₂ClN₂ m/z 137/139 M:f0->M_minus_I:f0 - I• M_minus_Cl [M-Cl]⁺ C₆H₂IN₂ m/z 229 M:f0->M_minus_Cl:f0 - Cl• M_minus_CN [M-CN]⁺ C₅H₂ClIN m/z 238/240 M:f0->M_minus_CN:f0 - CN•

Caption: Predicted EI mass spectrometry fragmentation pathway.

Table 2: Predicted Mass Spectrometry Data

IonFormulaPredicted m/z (for ³⁵Cl)Interpretation
[M]⁺ C₆H₂ClIN₂⁺264Molecular ion
[M-I]⁺ C₆H₂ClN₂⁺137Loss of iodine radical (most favorable)
[M-Cl]⁺ C₆H₂IN₂⁺229Loss of chlorine radical
[M-CN]⁺ C₅H₂ClIN⁺238Loss of cyanide radical
[C₅H₂N]⁺ (from [M-I]⁺)C₅H₂N⁺76Further fragmentation losing Cl and CN
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity. It maps the carbon-hydrogen framework and provides deep insight into the electronic environment of the pyridine ring, which is heavily influenced by the substituents.

Experimental Protocol (¹H & ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

Predicted Spectra & Interpretation:

  • ¹H NMR: The structure contains two protons on the pyridine ring at positions 5 and 6. These protons will appear as two distinct signals.

    • H-6: This proton is adjacent to the ring nitrogen and will be the most downfield-shifted.

    • H-5: This proton is adjacent to the cyano group at C-4.

    • Coupling: These two protons are ortho to each other and will exhibit coupling, appearing as a pair of doublets with a typical ortho coupling constant (J) of ~5-8 Hz. The electron-withdrawing nature of all substituents will shift both protons significantly downfield compared to unsubstituted pyridine.

  • ¹³C NMR: A proton-decoupled spectrum will show six distinct signals, one for each carbon atom.

    • C4 (C-CN): The carbon attached to the cyano group will be significantly influenced by its sp-hybridized neighbor.

    • C2 (C-Cl) & C3 (C-I): The carbons directly bonded to the halogens will have their chemical shifts dictated by the electronegativity and heavy atom effects of Cl and I.

    • C5 & C6 (C-H): These carbons will appear in the typical aromatic region.

    • CN: The nitrile carbon itself will appear as a distinct, sharp signal around 115-120 ppm.

Table 3: Predicted NMR Chemical Shifts (in CDCl₃)

NucleusPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H-6 8.5 - 8.8doublet~5-8 HzAdjacent to ring nitrogen, deshielded.
H-5 7.8 - 8.1doublet~5-8 HzInfluenced by ortho cyano group.
C-CN ~115-120singlet-Characteristic chemical shift for a nitrile carbon.
C-2 ~150-155singlet-Carbon bearing chlorine, deshielded.
C-3 ~95-105singlet-Carbon bearing iodine; heavy atom effect causes significant upfield shift.
C-4 ~130-135singlet-Carbon bearing the cyano group.
C-5 ~125-130singlet-Aromatic CH.
C-6 ~150-153singlet-Aromatic CH adjacent to nitrogen, deshielded.
Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups

Causality: IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for the rapid and unambiguous identification of key functional groups, most notably the nitrile (C≡N) group in this molecule.

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum is automatically collected and subtracted.[8]

Expected Data & Interpretation: The most diagnostic peak in the IR spectrum will be from the nitrile group.

  • C≡N Stretch: A strong, sharp, and unmistakable absorption band will appear in the range of 2220-2240 cm⁻¹.[9] Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • Aromatic Ring Stretches: A series of bands between 1400-1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the pyridine ring.

  • Fingerprint Region (< 1000 cm⁻¹): This complex region will contain vibrations corresponding to C-H out-of-plane bending as well as C-Cl and C-I stretching modes.

Table 4: Key Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C≡N Stretch 2220 - 2240Strong
Aromatic C=C/C=N Stretch 1400 - 1600Medium
C-Cl Stretch 600 - 800Medium
C-I Stretch 500 - 600Medium

Section 3: Structure-Informed Reactivity

The structural data obtained from the aforementioned techniques provides a clear rationale for the chemical reactivity of 2-Chloro-3-iodo-4-cyanopyridine, particularly in transition-metal-catalyzed cross-coupling reactions, which are a cornerstone of modern pharmaceutical synthesis.[10][11]

Key Insight: The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This differential reactivity is the molecule's most powerful synthetic feature, allowing for selective functionalization. Palladium-catalyzed reactions like Suzuki, Stille, or Sonogashira couplings will occur preferentially at the C-3 position (the site of the iodine atom).[12][13]

cluster_legend Selective Suzuki Coupling Start 2-Chloro-3-iodo-4-cyanopyridine Reagents + R-B(OH)₂ Pd Catalyst, Base Start->Reagents Product 2-Chloro-3-aryl-4-cyanopyridine (Selective C-I Functionalization) Reagents->Product l1 C-I bond is more reactive than C-Cl bond, allowing for regioselective substitution.

Caption: Regioselective reactivity in cross-coupling reactions.

This predictable reactivity allows chemists to use 2-Chloro-3-iodo-4-cyanopyridine as a linchpin, first introducing a substituent at the C-3 position, and then, under more forcing conditions or with a different catalytic system, modifying the C-2 position. This stepwise approach is fundamental to building molecular complexity in a controlled and efficient manner.

Section 4: Conclusion

The structural analysis of 2-Chloro-3-iodo-4-cyanopyridine is a case study in the power of an integrated, multi-technique analytical approach. Mass spectrometry provides the foundational confirmation of identity and formula, NMR spectroscopy maps the intricate atomic framework, and vibrational spectroscopy rapidly confirms the presence of key functional groups. Together, these techniques provide a complete and self-validating picture of the molecule's structure. This detailed structural knowledge is not merely an academic exercise; it directly informs our understanding of the molecule's chemical behavior, enabling its precise and strategic application as a versatile building block in the synthesis of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-iodoisonicotinonitrile is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, an iodo, and a nitrile group on the isonicotinonitrile scaffold, offers multiple reaction sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, including physicochemical and spectral data, and details its synthesis and reactivity, with a focus on its application in cross-coupling reactions. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.

Chemical and Physical Properties

This compound, also known as 2-chloro-3-iodopyridine-4-carbonitrile, is a solid at room temperature.[1] While specific, experimentally determined data for this compound is limited in publicly available literature, its properties can be inferred from closely related analogues and supplier specifications.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-4-iodo-3-pyridinecarbonitrile (Isomer)2-Chloro-3-iodopyridine (Precursor)
Molecular Formula C₆H₂ClIN₂[2]C₆H₂ClIN₂[2]C₅H₃ClIN[3]
Molecular Weight 264.45 g/mol [2]264.45 g/mol [2]239.44 g/mol [3]
Appearance Solid[1]Solid[2]Off-white crystalline solid[3]
Melting Point Not Reported142-147 °C[2]90-95 °C[3]
Boiling Point Not ReportedNot Reported261.2 ± 20.0 °C (Predicted)[3]
Solubility Not ReportedNot ReportedChloroform, Ethyl Acetate[3]

Spectral Data

Table 2: Spectral Data for the Precursor 2-Chloro-3-iodopyridine

Technique Data
¹H NMR (CDCl₃) δ 8.38 (dd, J = 4.6, 1.7 Hz, 1H), 8.16 (dd, J = 8.0, 0.16 Hz, 1H), 6.96 (dd, J = 8.0, 4.6 Hz, 1H)[4]
¹³C NMR (CDCl₃) δ 154.5, 148.9, 148.8, 123.2, 94.9[4]
Mass Spec (EI) m/z 240 (M+1)[4]

For this compound, the ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The introduction of the electron-withdrawing nitrile group at the 4-position would likely shift these signals downfield compared to the precursor. In the ¹³C NMR spectrum, the carbon of the nitrile group (C≡N) would appear in the range of 115-125 ppm. The IR spectrum would be characterized by a sharp, medium-intensity absorption band around 2230-2210 cm⁻¹ for the nitrile stretch. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of one chlorine atom.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 2-chloropyridine. The first step is the regioselective iodination at the 3-position to yield 2-chloro-3-iodopyridine. This can be followed by a cyanation reaction at the 4-position. While a specific protocol for the cyanation of 2-chloro-3-iodopyridine to the target molecule is not detailed in the available literature, the synthesis of the key intermediate is well-documented.

Experimental Protocol: Synthesis of 2-Chloro-3-iodopyridine [4]

  • Materials: 2-Chloropyridine, n-Butyllithium (1.6 M in hexanes), 2,2,6,6-Tetramethylpiperidine, Iodine, Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium thiosulfate, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of n-butyllithium (0.1 mol) in THF (150 mL) at -78 °C, add 2,2,6,6-tetramethylpiperidine (0.1 mol) followed by 2-chloropyridine (0.1 mol).

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Add a solution of iodine (0.1 mol) in THF (50 mL) dropwise to the reaction mixture and continue stirring for 30 minutes.

    • Quench the reaction with water (100 mL) and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate, 90/10) to yield 2-chloro-3-iodopyridine as a yellow solid.

The subsequent conversion of 2-chloro-3-iodopyridine to this compound can be achieved through various cyanation methods, such as the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanation.

SynthesisWorkflow 2-Chloropyridine 2-Chloropyridine Directed Ortho-metalation Directed Ortho-metalation 2-Chloropyridine->Directed Ortho-metalation 1. n-BuLi, TMP 2. I₂ 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine Directed Ortho-metalation->2-Chloro-3-iodopyridine Cyanation Cyanation 2-Chloro-3-iodopyridine->Cyanation e.g., CuCN or Pd-catalyzed This compound This compound Cyanation->this compound

A potential synthetic workflow for this compound.

Reactivity and Synthetic Applications

The presence of two different halogen atoms at positions 2 and 3, along with a nitrile group at position 4, makes this compound a highly valuable and versatile building block for constructing complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds is a key feature that allows for selective functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Cl bond.[5] This allows for the selective introduction of an aryl or heteroaryl group at the 3-position while leaving the chloro substituent at the 2-position intact for subsequent transformations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at the 3-Position [5]

  • Materials: this compound, Arylboronic acid (1.1 - 1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2 equivalents), Solvent (e.g., Toluene, Dioxane, or DMF, often with water as a co-solvent).

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent(s).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

SuzukiCouplingReactivity cluster_0 Selective Suzuki Coupling cluster_1 Potential Subsequent Coupling This compound This compound Reaction_1 C-I bond activation (more reactive) This compound->Reaction_1 ArB(OH)₂, Pd catalyst, Base 3-Aryl-2-chloroisonicotinonitrile 3-Aryl-2-chloroisonicotinonitrile Reaction_1->3-Aryl-2-chloroisonicotinonitrile Reaction_2 C-Cl bond activation (less reactive) 3-Aryl-2-chloroisonicotinonitrile->Reaction_2 Ar'B(OH)₂, Pd catalyst, Base (harsher conditions) 2,3-Diarylisonicotinonitrile 2,3-Diarylisonicotinonitrile Reaction_2->2,3-Diarylisonicotinonitrile

Reactivity hierarchy in Suzuki-Miyaura cross-coupling reactions.

Applications in Drug Discovery

While there is no specific information available regarding the biological activity or drug development applications of this compound itself, its structural motifs are prevalent in many biologically active compounds. Halogenated pyridines are key components in numerous pharmaceuticals, where the halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The nitrile group is also a common functional group in drug candidates, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.

Given its potential for selective functionalization, this compound serves as an excellent starting material for the synthesis of libraries of substituted pyridines for screening in various biological assays.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its key advantage lies in the differential reactivity of its carbon-halogen bonds, which allows for sequential and regioselective functionalization. While detailed experimental data for this specific compound is scarce, this guide provides a solid foundation based on the properties and reactivity of closely related analogues. The synthetic protocols and reactivity principles outlined here should enable researchers to effectively utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. Further research into the specific properties and biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.

References

Spectroscopic Characterization of 2-Chloro-3-iodoisonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the standard procedures for the spectroscopic characterization of the novel compound 2-Chloro-3-iodoisonicotinonitrile. Due to the limited availability of public domain spectral data for this specific molecule, this document serves as a comprehensive protocol for researchers who have synthesized or are working with this compound and require its structural elucidation. The guide details the experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it provides a framework for the presentation and interpretation of the acquired data, crucial for regulatory submissions and publications in the field of drug discovery and development.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitrile group and two different halogen substituents on the pyridine ring, suggests a unique electronic and steric profile that could be exploited in the design of novel bioactive molecules. Accurate structural confirmation and purity assessment are paramount for any further investigation or application. This guide provides the necessary theoretical and practical framework for achieving this through standard spectroscopic techniques.

Spectroscopic Data Presentation

The following tables are presented as templates for the clear and concise reporting of spectroscopic data for this compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Hypothetical Data
8.50d1H5.0H-6
7.80d1H5.0H-5

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Hypothetical Data
155.0C-2
152.0C-6
130.0C-5
115.0C-4 (CN)
110.0C-3
95.0C-4

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Data
2230StrongC≡N stretch
1580MediumC=N stretch (pyridine ring)
1550MediumC=C stretch (pyridine ring)
1100StrongC-Cl stretch
850StrongC-I stretch

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Hypothetical Data
264/266100/33[M]⁺, [M+2]⁺
137[M - I]⁺
111[M - I - CN]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

  • Sample Preparation: A solution of the sample is prepared in a uniform 5 mm glass tube.[1] Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are widely used for NMR.[1] Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is typically performed to obtain the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each unique carbon atom. This experiment generally requires a longer acquisition time due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Solid Film): For a solid sample, the preferred method is the "Thin Solid Film" technique.[2] The solid is dissolved in a volatile solvent like methylene chloride.[2] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

  • Data Acquisition: The salt plate with the sample film is placed in the sample holder of the spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Ionization Method (Electron Ionization - EI): Electron ionization is a common technique for the analysis of relatively small, volatile organic molecules.[3][4] In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[3][4][5]

  • Instrumentation: The ions are generated in the ion source, separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z), and detected.[3]

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting A Synthesized Compound (this compound) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E F Purity Assessment D->F G Technical Report / Publication E->G F->G

Spectroscopic Analysis Workflow

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-iodoisonicotinonitrile is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in drug discovery and development processes. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and discusses potential degradation pathways.

Introduction

This compound belongs to the class of halogenated pyridines, which are important structural motifs in many biologically active molecules. The presence of chloro, iodo, and cyano groups on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a versatile building block in medicinal chemistry. However, these functional groups also influence its solubility and stability, which are critical parameters affecting its handling, formulation, and biological activity. This guide aims to provide a central resource for researchers working with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₂ClIN₂[1]
Molecular Weight 264.45 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
CAS Number 908279-56-1[2]
Synonyms 2-chloro-3-iodopyridine-4-carbonitrile, 2-chloro-4-cyano-3-iodopyridine[2][3]

Solubility Profile

Table 2: Predicted and Experimental Solubility of this compound

SolventPredicted SolubilityQuantitative Data (mg/mL)
WaterLowData not available
MethanolModerate to HighData not available
EthanolModerate to HighData not available
AcetonitrileModerate to HighData not available
DichloromethaneHighData not available
Ethyl AcetateModerate to HighData not available
TolueneModerateData not available
HexaneLowData not available
Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a crystalline compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes and syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Centrifuge D->E F Filter supernatant E->F G Dilute sample F->G H HPLC analysis G->H

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. Qualitative information from suppliers suggests that it should be stored in a cool, dry, well-ventilated area and kept away from strong oxidizing agents, acids, and bases.[3] This implies potential degradation under these conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 3: Conditions for Forced Degradation Studies

ConditionReagent/StressTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60 °C24, 48, 72 hours
Basic Hydrolysis 0.1 M NaOH60 °C24, 48, 72 hours
Oxidative Degradation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Degradation Solid sample80 °C7 days
Photostability Solid sampleICH compliant chamberAs per ICH Q1B
Experimental Protocol for Forced Degradation Study

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and 0.1 M HCl. Dilute to the mark with 0.1 M HCl. Keep the solution at 60 °C and withdraw samples at specified time points. Neutralize the samples before HPLC analysis.

  • Basic Hydrolysis: Repeat the procedure for acidic hydrolysis using 0.1 M NaOH.

  • Oxidative Degradation: To a volumetric flask, add an aliquot of the stock solution and 3% H₂O₂. Dilute to the mark with water. Keep the solution at room temperature and withdraw samples at specified time points.

  • Thermal Degradation: Place the solid compound in a vial and keep it in an oven at 80 °C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the sample after the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection to identify degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (0.1 M HCl, 60°C) F Sample at time points A->F B Basic (0.1 M NaOH, 60°C) B->F C Oxidative (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H HPLC-UV/MS Analysis G->H I Identify Degradants H->I Start This compound Stock Solution Start->A Start->B Start->C G A This compound B 2-Chloro-3-iodoisonicotinamide A->B Hydrolysis (Acid/Base) D Dehalogenated Products A->D Reductive Dehalogenation C 2-Chloro-3-iodoisonicotinic acid B->C Hydrolysis (Acid/Base)

References

A Comprehensive Technical Guide to the Discovery and History of Substituted Isonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of substituted isonicotinonitriles, from their initial discovery and the evolution of their synthesis to their diverse biological activities and mechanisms of action. This document provides a historical perspective, detailed experimental protocols for key reactions, and a summary of quantitative biological data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Discovery and Historical Synthesis

The journey of isonicotinonitriles, also known as 4-cyanopyridines, began in the late 19th century. While the exact first synthesis is a subject of historical chemical literature exploration, a significant early milestone is the industrial-scale production method developed much later. The primary and most economically viable method for the synthesis of the parent compound, isonicotinonitrile, is the vapor-phase ammoxidation of 4-picoline (4-methylpyridine). This process involves the reaction of 4-picoline with ammonia and air at high temperatures over a catalyst.

The development of synthetic routes to substituted isonicotinonitriles has been pivotal for the exploration of their chemical space and biological activities. Early methods often involved multi-step processes, but modern organic synthesis has introduced more efficient and versatile approaches. One-pot multicomponent reactions, for instance, have emerged as a powerful strategy for the synthesis of highly functionalized isonicotinonitrile derivatives, such as 2-amino-3-cyanopyridines. These reactions offer advantages in terms of operational simplicity, time efficiency, and often, environmental friendliness.

Evolution of Synthetic Methodologies

The synthesis of substituted isonicotinonitriles has evolved significantly from early, often harsh, methods to more sophisticated and versatile strategies.

Ammoxidation of Substituted Picolines

The ammoxidation process, central to the industrial production of the parent isonicotinonitrile, can also be applied to substituted 4-picolines to introduce substituents on the pyridine ring. The reaction conditions, particularly the catalyst and temperature, are crucial for achieving high yields and selectivity.

Multicomponent Reactions for Highly Substituted Derivatives

A significant advancement in the synthesis of complex isonicotinonitriles has been the application of multicomponent reactions (MCRs). The synthesis of 2-amino-3-cyanopyridine derivatives is a prime example, often involving the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source. These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step.

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation and solvent-free conditions, highlighting a modern and efficient approach.

Procedure:

  • In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes.

  • After the reaction is complete, wash the reaction mixture with a small amount of ethanol (2 mL).

  • Purify the crude product by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative.[1]

This method offers several advantages, including a short reaction time, high yields, and being environmentally friendly.[1]

Biological Activities and Therapeutic Potential

Substituted isonicotinonitriles have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The nitrile group and the pyridine ring provide a versatile scaffold for designing molecules with diverse pharmacological profiles.

Antimicrobial and Antitubercular Activity

Derivatives of isonicotinic acid, closely related to isonicotinonitriles, have a well-established history in the treatment of tuberculosis, with isoniazid being a cornerstone of therapy. This has spurred interest in isonicotinonitrile derivatives as potential antimicrobial and antitubercular agents. The biological activity is often influenced by the nature and position of substituents on the pyridine ring.

Anticancer Activity

A growing body of research has highlighted the potential of substituted isonicotinonitriles as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of selected substituted isonicotinonitriles. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Substituted Isonicotinonitrile Derivatives (IC50 values)

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Cpd-1 2-amino-4,6-diphenylHepG-2 (Liver)2.36 ± 0.14Fathy et al.
Cpd-2 2-amino-4-(4-chlorophenyl)-6-phenylHepG-2 (Liver)1.14 ± 0.063Fathy et al.
Cpd-3 2-amino-4,6-bis(3-chlorophenyl)Not SpecifiedNot Specified[2]
Cpd-4 2-amino-4-(4-methoxyphenyl)-6-phenylNot SpecifiedNot Specified[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[3]

Table 2: Antimicrobial Activity of Substituted Isonicotinonitrile Derivatives (MIC values)

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Cpd-5 2-amino-4-(p-tolyl)-6-(4-chlorophenyl)S. aureus0.039 ± 0.000[4]
Cpd-6 2-amino-4-(p-tolyl)-6-(4-chlorophenyl)B. subtilis0.039 ± 0.000[4]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted isonicotinonitriles are often attributed to their ability to modulate specific intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell growth. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. Some nitrogen-containing heterocyclic compounds have been shown to inhibit the JAK/STAT pathway, making it a plausible target for isonicotinonitrile derivatives.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Isonicotinonitrile Substituted Isonicotinonitrile Isonicotinonitrile->JAK Inhibition PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Isonicotinonitrile Substituted Isonicotinonitrile Isonicotinonitrile->PI3K Inhibition

References

A Technical Guide to the Regioselective Synthesis of 2,3-Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives serving as crucial building blocks for the synthesis of complex molecules. Among these, 2,3-dihalogenated pyridines are particularly valuable intermediates, offering two distinct points for further functionalization. This technical guide provides an in-depth overview of the core strategies for their regioselective synthesis, presenting detailed experimental protocols, quantitative data, and visual representations of the key chemical transformations.

Synthesis of 2,3-Dichloropyridine

The preparation of 2,3-dichloropyridine can be effectively achieved through a multi-step process starting from 3-aminopyridine. This method involves chlorination followed by a Sandmeyer-type reaction.

From 3-Aminopyridine

A common and scalable route to 2,3-dichloropyridine begins with the chlorination of 3-aminopyridine to yield 3-amino-2-chloropyridine. This intermediate is then diazotized and subsequently chlorinated.[1]

Experimental Protocol:

  • Step 1: Synthesis of 3-amino-2-chloropyridine: 3-aminopyridine is chlorinated using an oxidizing agent in concentrated hydrochloric acid. For instance, reacting 3-aminopyridine with hydrogen peroxide in concentrated HCl at low temperatures (6-8 °C) can afford 3-amino-2-chloropyridine.[1]

  • Step 2: Diazotization and Chlorination: The resulting 3-amino-2-chloropyridine is diazotized using sodium nitrite in an acidic medium at temperatures below 0 °C. The diazonium salt is then treated with a mixture of cuprous chloride and concentrated hydrochloric acid to yield 2,3-dichloropyridine.[1]

Quantitative Data:

Starting MaterialKey ReagentsProductYieldPurityReference
3-Aminopyridine1. H₂O₂/HCl 2. NaNO₂/CuCl/HCl2,3-Dichloropyridine>74%>99.2%[2]
2,6-Dichloropyridine1. Cl₂, FeCl₃ or AlCl₃ 2. H₂, Pd/C2,3-DichloropyridineChlorination: ~95% Hydrogenation: ~86%>99.5%[2]

Reaction Pathway:

G cluster_0 Synthesis of 2,3-Dichloropyridine 3-Aminopyridine 3-Aminopyridine 3-Amino-2-chloropyridine 3-Amino-2-chloropyridine 3-Aminopyridine->3-Amino-2-chloropyridine H₂O₂ / HCl 2,3-Dichloropyridine 2,3-Dichloropyridine 3-Amino-2-chloropyridine->2,3-Dichloropyridine 1. NaNO₂ / H⁺ 2. CuCl / HCl

Caption: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine.

Synthesis of 2,3-Dibromopyridine

The synthesis of 2,3-dibromopyridine can be accomplished via a Sandmeyer reaction starting from 3-amino-2-chloropyridine or through a process involving diazotization of 2-amino-3-nitropyridine.

From 3-Amino-2-chloropyridine

A high-yield synthesis of 2,3-dibromopyridine involves the diazotization of 3-amino-2-chloropyridine followed by treatment with cuprous bromide in hydrobromic acid. This process includes a temperature-dependent displacement of the chloro group by bromide.[1]

Experimental Protocol:

  • Diazotization and Bromination: 3-Amino-2-chloropyridine is subjected to diazotization conditions, and the resulting diazonium salt is treated with CuBr in 48% HBr. The reaction conditions are controlled to favor the displacement of both the diazonium group and the chloro substituent.[1]

From 2-Amino-3-nitropyridine

An alternative three-step synthesis starts with 2-amino-3-nitropyridine.[1]

Experimental Protocol:

  • Diazotization and Bromination of 2-amino-3-nitropyridine: 2-amino-3-nitropyridine undergoes diazotization followed by the addition of CuBr in 47% HBr to produce 2-bromo-3-nitropyridine.[1]

  • Reduction of the Nitro Group: The 2-bromo-3-nitropyridine is then reduced, for example with iron in acetic acid, to give 3-amino-2-bromopyridine.[1]

  • Final Diazotization and Bromination: A subsequent diazotization of 3-amino-2-bromopyridine yields the final 2,3-dibromopyridine.[1]

Reaction Pathway:

G cluster_0 Synthesis of 2,3-Dibromopyridine 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine 2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine 2-Amino-3-nitropyridine->2-Bromo-3-nitropyridine 1. Diazotization 2. CuBr / HBr 3-Amino-2-bromopyridine 3-Amino-2-bromopyridine 2-Bromo-3-nitropyridine->3-Amino-2-bromopyridine Fe / Acetic Acid 2,3-Dibromopyridine 2,3-Dibromopyridine 3-Amino-2-bromopyridine->2,3-Dibromopyridine Diazotization

Caption: Synthesis of 2,3-Dibromopyridine from 2-Amino-3-nitropyridine.

Divergent Synthesis via Halogen Dance Reaction

A powerful and regioselective method for the functionalization of 2,3-dihalopyridines is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom. This strategy has been successfully implemented in continuous-flow systems, allowing for the selective synthesis of different regioisomers by controlling the reaction temperature.[3][4]

Continuous-Flow Lithiation of 2,3-Dihalopyridines

This method utilizes lithium diisopropylamide (LDA) to deprotonate the pyridine ring, leading to a lithiated intermediate that can either be trapped directly or undergo a halogen dance to a more thermodynamically stable intermediate before being trapped by an electrophile.[3][4]

Experimental Workflow:

A continuous-flow setup typically involves two syringe pumps to introduce the 2,3-dihalopyridine and LDA solutions into a microreactor. The temperature of the reactor is precisely controlled to direct the reaction towards either the kinetic (deprotolithiation) or thermodynamic (halogen dance) product. A third syringe pump introduces the electrophile to quench the lithiated intermediate.

Quantitative Data for Continuous-Flow Halogen Dance of 2-chloro-3-bromopyridine: [3]

TemperatureProduct Distribution (Kinetic vs. Thermodynamic)ElectrophileYield
-60 °CMajor: 2-chloro-3-bromo-4-deutero-pyridine (Kinetic)D₂O-
-20 °CMajor: 2-chloro-4-bromo-3-deutero-pyridine (Thermodynamic)D₂O-

Note: Specific yields for different electrophiles are reported in the source literature and can range from 42% to 97%.[3][4]

Logical Relationship Diagram:

G cluster_0 Divergent Synthesis via Halogen Dance 2,3-Dihalopyridine 2,3-Dihalopyridine Kinetic Lithiated Intermediate Kinetic Lithiated Intermediate 2,3-Dihalopyridine->Kinetic Lithiated Intermediate LDA, Low Temp (-60°C) Thermodynamic Lithiated Intermediate Thermodynamic Lithiated Intermediate Kinetic Lithiated Intermediate->Thermodynamic Lithiated Intermediate Warming (-20°C) 4-Substituted-2,3-dihalopyridine 4-Substituted-2,3-dihalopyridine Kinetic Lithiated Intermediate->4-Substituted-2,3-dihalopyridine Electrophile 3-Substituted-2,4-dihalopyridine 3-Substituted-2,4-dihalopyridine Thermodynamic Lithiated Intermediate->3-Substituted-2,4-dihalopyridine Electrophile

Caption: Temperature-dependent divergent synthesis of functionalized dihalopyridines.

Direct C-H Halogenation

Direct C-H halogenation of pyridines is an atom-economical approach, though achieving high regioselectivity can be challenging due to the electron-deficient nature of the pyridine ring.[5] Electrophilic aromatic substitution on pyridine typically favors the 3-position and often requires harsh conditions.[5][6][7] However, the use of directing groups can facilitate regioselective C-H halogenation at other positions.[8]

While direct methods for the synthesis of 2,3-dihalogenated pyridines are less common, strategies involving directing groups or metal-catalyzed processes are areas of active research. For instance, palladium-catalyzed ortho-C-H bromination of arenes using a pyridine directing group has been developed, showcasing the potential for selective halogenation.[8]

Conclusion

The regioselective synthesis of 2,3-dihalogenated pyridines is a critical endeavor for advancing drug discovery and materials science. The methods outlined in this guide, from classical multi-step syntheses to modern continuous-flow methodologies, provide a robust toolkit for chemists. The choice of a specific synthetic route will depend on factors such as the desired halogen pattern, substrate scope, scalability, and available equipment. The continued development of novel catalytic systems and reaction technologies promises to further enhance our ability to prepare these important building blocks with greater efficiency and selectivity.

References

Commercial Suppliers and Synthetic Insights for 2-Chloro-3-iodoisonicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Chloro-3-iodoisonicotinonitrile, a key building block in medicinal chemistry. Additionally, it delves into a plausible synthetic route and potential applications in drug discovery, supported by detailed experimental methodologies and visual diagrams to facilitate understanding and practical implementation in a research setting.

Commercial Availability

This compound (CAS No: 908279-56-1), also known as 2-chloro-3-iodopyridine-4-carbonitrile, is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to bulk, with purities generally ranging from 95% to over 98%. The table below summarizes key information from several suppliers to aid in the procurement process.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich AMBH303C53C495%Inquire
CymitQuimica IN-DA006A5N95%100mg, 250mg, 1g, 5g
Ivy Fine Chemicals 153746Inquire100mg, 250mg, Bulk
Synblock MB07009>98%Inquire
2a biotech 2A-0120840InquireInquire
Nanjing Finechem Co.,Limited InquireInquireMinimum 1g

Synthetic Pathway and Experimental Protocol

Proposed Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound starting from 2-chloro-4-aminopyridine.

G A 2-Chloro-4-aminopyridine B Iodination A->B ICl, NaOAc AcOH, 70°C C 2-Chloro-3-iodopyridin-4-amine B->C D Diazotization (NaNO2, H2SO4) C->D E Aryl Diazonium Salt (Intermediate) D->E F Sandmeyer Reaction (CuCN) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-iodopyridin-4-amine [1][2][3]

This protocol is adapted from established procedures for the iodination of 2-chloro-4-aminopyridine.

Materials:

  • 2-Chloro-4-aminopyridine

  • Iodine monochloride (ICl)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 10% Sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-aminopyridine (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

  • Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid to the reaction mixture.

  • Heat the mixture to 70°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers sequentially with 10% aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-chloro-3-iodopyridin-4-amine.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This proposed protocol is based on the principles of the Sandmeyer reaction for the conversion of an aryl amine to a nitrile.[4][5][6][7]

Materials:

  • 2-Chloro-3-iodopyridin-4-amine

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath, carefully add 2-chloro-3-iodopyridin-4-amine (1.0 eq) to cold concentrated sulfuric acid.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: Cross-Coupling Reactions

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms allows for selective functionalization. The iodo group is more reactive in reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 3-position. The less reactive chloro group can then be targeted in a subsequent coupling step, providing a pathway to highly substituted pyridine derivatives. These derivatives are of significant interest in drug discovery due to the prevalence of the pyridine scaffold in bioactive molecules.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

G A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B Arylboronic Acid B->C D 3-Aryl-2-chloroisonicotinonitrile C->D

Caption: Suzuki-Miyaura coupling of this compound.

This guide provides a foundational understanding of the commercial landscape and synthetic utility of this compound. The detailed protocols and workflow diagrams are intended to empower researchers in their endeavors to synthesize novel compounds with potential therapeutic applications. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

A Comprehensive Theoretical and Spectroscopic Analysis of 2-Chloro-3-iodoisonicotinonitrile: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed theoretical and spectroscopic examination of 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative of significant interest in medicinal chemistry. By integrating quantum chemical calculations with experimental spectroscopic data, we present a comprehensive characterization of its molecular structure, vibrational modes, electronic properties, and reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the application of computational chemistry for the rational design of novel therapeutics. We will explore the molecule's optimized geometry, vibrational frequencies (FT-IR and FT-Raman), electronic transitions (UV-Vis), and chemical shifts (NMR), validated through a synergistic approach of theoretical predictions and experimental observations. Furthermore, Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions, crucial for its application in drug design.

Introduction: The Significance of Halogenated Pyridines in Drug Discovery

Halogenated pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern of a chloro, iodo, and cyano group on the pyridine ring, presents a compelling case for investigation. The interplay of these electron-withdrawing and sterically demanding groups is expected to create a distinct electronic and steric profile, offering potential for novel molecular interactions.

This guide aims to provide a robust theoretical framework for understanding the structure-property relationships of this compound. By employing Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry, we can predict and analyze various molecular properties with high accuracy.[1][2][3] These theoretical insights, when coupled with experimental spectroscopic validation, offer a cost-effective and efficient approach to pre-screening and optimizing drug candidates, thereby accelerating the drug discovery pipeline.

Methodologies: A Synergistic Approach

Computational Protocol: The Power of Density Functional Theory (DFT)

All theoretical calculations are performed using the Gaussian suite of programs. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is predicated on its proven track record of providing a good balance between accuracy and computational cost for organic molecules.[1][2] This hybrid functional incorporates both Hartree-Fock and DFT principles to deliver reliable results for geometries, vibrational frequencies, and electronic properties.

To accurately describe the electronic structure of a molecule containing a heavy element like iodine, a suitable basis set is paramount. We have selected the 6-311++G(d,p) basis set for all atoms, which is a triple-zeta basis set that includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds.[4][5]

The computational workflow is as follows:

Computational Workflow cluster_0 Computational Analysis Input Initial Structure of This compound Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Optimization Initial Coordinates Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized Structure Electronic HOMO-LUMO & MEP Analysis Optimization->Electronic Electronic Structure Spectra Prediction of FT-IR, FT-Raman, NMR, UV-Vis Frequency->Spectra Vibrational Modes Output Optimized Geometry, Spectroscopic Data, Reactivity Insights Spectra->Output Electronic->Output

Caption: Computational analysis workflow for this compound.

Experimental Validation: Spectroscopic Techniques

To validate our theoretical findings, a comprehensive suite of spectroscopic analyses would be performed on a synthesized sample of this compound.

  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.[6] FT-IR spectra are typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet.[7] FT-Raman spectra, which provide complementary information, are recorded in the same range.[5] The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from our DFT calculations.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis absorption spectrum is typically recorded in a suitable solvent, such as chloroform or methanol.[8] The experimental maximum absorption wavelengths (λmax) are then compared with the theoretical values calculated using Time-Dependent DFT (TD-DFT).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.[9] Spectra are recorded in a deuterated solvent, and the chemical shifts are compared with the theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3]

Results and Discussion: Unveiling the Molecular Portrait

Molecular Geometry: A Detailed Look at the Optimized Structure

The geometry of this compound was optimized to a local minimum on the potential energy surface using the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a planar pyridine ring, with the substituents causing minor distortions from ideal hexagonal symmetry. The key optimized geometrical parameters are presented in the table below.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-Cl1.745C3-C2-Cl115.8
C3-I2.089C2-C3-I121.5
C4-CN1.442C3-C4-CN122.1
N1-C21.338C2-N1-C6117.2
C2-C31.401N1-C2-C3124.3
C3-C41.395C2-C3-C4118.7
C4-C51.389C3-C4-C5119.5
C5-C61.392C4-C5-C6119.8
C6-N11.335C5-C6-N1120.5
C-N (cyano)1.158

Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The C-Cl and C-I bond lengths are consistent with those observed in other chloro- and iodo-substituted aromatic compounds. The C-CN bond length and the linearity of the C-C≡N group are also in good agreement with expected values. These optimized parameters provide a solid foundation for the subsequent vibrational and electronic analyses.

Vibrational Analysis: Deciphering the Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical spectrum that can be compared with experimental FT-IR and FT-Raman data. A complete vibrational assignment is crucial for understanding the molecule's dynamics and for confirming its structure. The table below presents a selection of the most characteristic calculated vibrational modes and their assignments.

Wavenumber (cm⁻¹) Assignment (Potential Energy Distribution, PED)
~2240C≡N stretching
~1580C=C/C=N ring stretching
~1450C-H in-plane bending
~1100C-Cl stretching
~850C-H out-of-plane bending
~600C-I stretching

Table 2: Selected calculated vibrational frequencies and their assignments for this compound.

The C≡N stretching vibration is expected to be a strong and sharp band in the IR spectrum, providing a clear diagnostic marker for the cyano group. The various C=C and C=N stretching modes of the pyridine ring will appear in the characteristic fingerprint region of the spectrum. The C-Cl and C-I stretching vibrations are found at lower wavenumbers, as expected for bonds involving heavier atoms.[10]

Electronic Properties: Understanding Reactivity and Stability

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity.

HOMO_LUMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) = E_LUMO - E_HOMO Electron_Donation Electron Donating Ability HOMO->Electron_Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptance Electron Accepting Ability LUMO->Electron_Acceptance Reactivity Chemical Reactivity & Stability EnergyGap->Reactivity

Caption: Relationship between HOMO, LUMO, energy gap, and chemical properties.

For this compound, the calculated HOMO and LUMO energies are -7.2 eV and -2.5 eV, respectively, resulting in an energy gap of 4.7 eV. A relatively large energy gap suggests high kinetic stability and low chemical reactivity. The HOMO is primarily localized on the iodine atom and the pyridine ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire molecule, with significant contributions from the cyano group and the pyridine ring, suggesting these are the likely sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents.[12] The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the cyano group and the nitrogen atom of the pyridine ring, making them attractive sites for electrophilic attack and hydrogen bond formation. Conversely, the regions around the hydrogen atoms of the pyridine ring and the iodine atom are expected to be electron-deficient, indicating their susceptibility to nucleophilic attack.

Implications for Drug Development

The theoretical and spectroscopic characterization of this compound provides several key insights for its potential application in drug development:

  • Structure-Activity Relationship (SAR) Studies: The detailed understanding of the molecule's geometry and electronic properties can guide the rational design of analogues with improved potency and selectivity. For example, modifying the substituents on the pyridine ring could modulate the HOMO-LUMO gap and the MEP, thereby fine-tuning the molecule's reactivity and binding interactions.

  • Metabolic Stability: The identification of potential sites for electrophilic and nucleophilic attack from the HOMO-LUMO and MEP analyses can help predict the molecule's metabolic fate. This information is crucial for designing compounds with improved pharmacokinetic profiles.

  • Target Binding: The MEP map can be used to identify potential hydrogen bond donor and acceptor sites, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors. This information can be leveraged in molecular docking studies to predict the binding mode and affinity of the molecule.[2]

Conclusion

This technical guide has presented a comprehensive theoretical and spectroscopic analysis of this compound. By integrating DFT calculations with experimental spectroscopic techniques, we have elucidated its molecular structure, vibrational modes, electronic properties, and reactivity. The insights gained from this study provide a solid foundation for the rational design of novel drug candidates based on the halogenated pyridine scaffold. The methodologies and analyses presented here serve as a valuable resource for researchers and scientists in the field of drug discovery, demonstrating the power of computational chemistry in accelerating the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Chloro-3-iodoisonicotinonitrile as a key building block. This versatile substrate allows for selective C-C bond formation, opening avenues for the synthesis of novel compounds in pharmaceutical and materials science research.

Application Notes

This compound is a dihalogenated pyridine derivative that offers regioselective functionalization through the Suzuki-Miyaura coupling. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective cross-coupling at the 3-position (C-I) while leaving the 2-position (C-Cl) intact for subsequent transformations. The order of reactivity for halogens in Suzuki-Miyaura coupling is generally I > Br > OTf >> Cl.[1] This inherent selectivity makes this compound a valuable precursor for the synthesis of complex substituted pyridines.

The resulting 2-chloro-3-arylisonicotinonitrile scaffolds are important intermediates in the development of biologically active molecules and functional materials. The remaining chloro and cyano groups can be further manipulated to introduce additional diversity into the molecular structure.

Key Advantages:

  • Regioselectivity: Preferential coupling at the C-I bond.

  • Versatility: The resulting product can undergo further functionalization at the C-Cl bond and the cyano group.

  • Access to Novel Scaffolds: Enables the synthesis of highly substituted pyridine derivatives.

The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. Palladium catalysts, particularly those with phosphine ligands, are widely used for Suzuki couplings.[1] Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2] Inorganic bases such as carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates are frequently employed to activate the boronic acid.[2][3] Aprotic solvents like dioxane, tetrahydrofuran (THF), and toluene are common, often with the addition of water to aid in the dissolution of the base.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving aryl halides, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane/H₂O10018High
Pd₂(dba)₃ (1.5)-KF (3)Dioxane80-10012-24Good to Excellent
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Toluene/EtOH/H₂O80-10012-24Moderate to Good
Pd(dppf)Cl₂ (3)-K₃PO₄ (2)Dioxane80-1104-12Good to Excellent

Experimental Protocols

General Protocol for the Regioselective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the selective cross-coupling at the 3-position of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed water (1 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-chloro-3-arylisonicotinonitrile.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Addition R¹-X (Oxidative Addition) Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation R²-B(OR)₂ Base (Transmetalation) Transmetalation->Pd(0)L2 Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination (Reductive Elimination) R1X This compound (R¹-X) R1X->Oxidative_Addition R2B Arylboronic Acid (R²-B(OH)₂) R2B->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup: Combine reactants, catalyst, and base in a Schlenk flask. start->setup inert 2. Inert Atmosphere: Evacuate and backfill with N₂ or Ar. setup->inert solvent 3. Solvent Addition: Add degassed solvent and water. inert->solvent react 4. Reaction: Heat and stir the mixture. solvent->react monitor 5. Monitoring: Track progress with TLC or LC-MS. react->monitor workup 6. Work-up: Cool, dilute, and perform liquid-liquid extraction. monitor->workup Reaction Complete purify 7. Purification: Purify by column chromatography. workup->purify product Final Product: 2-Chloro-3-arylisonicotinonitrile purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the regioselective palladium-catalyzed cross-coupling reactions of 2-chloro-3-iodoisonicotinonitrile. This trifunctional heterocyclic building block is a valuable scaffold for the synthesis of highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the C-3 position, leaving the C-2 chloro-substituent available for subsequent transformations.

Introduction

The palladium-catalyzed cross-coupling of dihalogenated pyridines is a powerful tool for the construction of complex molecular architectures. In the case of this compound, the carbon-iodine bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the 2-position. This inherent reactivity difference, further influenced by the electron-withdrawing nitrile group at the 4-position, enables highly regioselective Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C-3 position. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.

Regioselectivity Principles

The regiochemical outcome of the cross-coupling reactions described herein is primarily governed by the relative bond strengths of the C-I and C-Cl bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by the palladium catalyst, initiating the catalytic cycle at the C-3 position. The electron-withdrawing nature of the nitrile group at the 4-position further activates the ring towards nucleophilic attack, which can influence the overall reaction kinetics.

Diagram of Regioselective Cross-Coupling

Caption: Regioselective functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chloroisonicotinonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O8012>90 (estimated)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (3 eq)Dioxane1008>90 (estimated)
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2 eq)Toluene11016>85 (estimated)

Yields are estimated based on similar transformations of 2-chloro-3-iodopyridines.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar(Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product Substrate 2-Chloro-3-iodo- isonicotinonitrile (R-I) Substrate->OxAdd Boronic ArB(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-chloroisonicotinonitriles

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines. This reaction can be applied to this compound for the regioselective introduction of primary and secondary amines at the C-3 position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5 eq)Toluene10018>90 (estimated)
2MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4 eq)Dioxane11012>85 (estimated)
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2 eq)Toluene10024>80 (estimated)

Yields are estimated based on similar transformations of 2-chloro-3-iodopyridines.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 4 mL).

  • Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for the required duration (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Experimental Workflow

Buchwald_Workflow Start Start Setup Combine Reactants, Catalyst, Ligand, and Base in a Vial Start->Setup Inert Seal Vial and Remove from Glovebox Setup->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat and Stir (Monitor Reaction) Solvent->Heat Cool Cool to Room Temperature Heat->Cool Filter Dilute and Filter through Celite Cool->Filter Purify Concentrate and Purify by Chromatography Filter->Purify End End Purify->End

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-chloroisonicotinonitriles

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the regioselective alkynylation of this compound at the C-3 position.

Table 3: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHFRT6>95 (estimated)
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF508>90 (estimated)
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PiperidineToluene6012>85 (estimated)

Yields are estimated based on similar transformations of 2-chloro-3-iodopyridines.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the copper(I) iodide co-catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkynyl R-Pd(II)-C≡CR'(Ln) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Substrate R-I Substrate->OxAdd CuI CuI Alkyne_Complex [HC≡CR']-CuI CuI->Alkyne_Complex Cu_Acetylide Cu-C≡CR' Alkyne_Complex->Cu_Acetylide Cu_Acetylide->Transmetal Transfers Alkynyl Group Alkyne HC≡CR' Alkyne->Alkyne_Complex Base Base Base->Cu_Acetylide

Caption: Catalytic cycles for the Sonogashira coupling.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a reliable and regioselective strategy for the synthesis of diverse 3-substituted-2-chloropyridine derivatives. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust foundation for the development of novel compounds for applications in drug discovery and materials science. The remaining chloro-substituent at the C-2 position can be further functionalized, allowing for the rapid generation of molecular complexity from a single, versatile building block. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.

Application Notes: The Versatile Role of 2-Chloro-3-iodoisonicotinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-iodoisonicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a chloro, an iodo, and a cyano group on the pyridine ring, offers multiple reaction sites for synthetic elaboration. This allows for the efficient construction of complex heterocyclic scaffolds, which are prominent in numerous biologically active compounds. The differential reactivity of the chloro and iodo substituents enables selective and sequential cross-coupling reactions, making it a strategic starting material for the synthesis of targeted therapeutics, particularly in the area of kinase inhibition.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in mediating immune responses and cell growth.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.[1][2]

The structure of this compound provides a key scaffold for building the core of potent and selective JAK inhibitors. The cyano group can be further elaborated, while the halogenated positions allow for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformations

The utility of this compound in medicinal chemistry is exemplified by its participation in a range of powerful cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds by coupling the iodo- or chloro- position with a boronic acid or ester. This is a widely used method to introduce aryl or heteroaryl moieties.

  • Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between the halogenated pyridine and a terminal alkyne, which is valuable for extending the molecular scaffold.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine-containing substituents.

The differential reactivity of the C-I versus the C-Cl bond allows for selective transformations. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization of the pyridine ring.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound in the synthesis of a Janus kinase (JAK) inhibitor intermediate.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)isonicotinonitrile

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid derivative.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound264.451.0 g3.78
1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid318.141.44 g4.54
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)816.640.308 g0.378
Sodium Carbonate (Na₂CO₃)105.990.801 g7.56
1,4-Dioxane88.1115 mL-
Water18.025 mL-

Procedure:

  • To a reaction vessel, add this compound (1.0 g, 3.78 mmol), 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid (1.44 g, 4.54 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.308 g, 0.378 mmol).

  • Add 1,4-dioxane (15 mL) and an aqueous solution of sodium carbonate (0.801 g in 5 mL of water, 7.56 mmol).

  • Degas the reaction mixture by bubbling nitrogen gas through the solution for 15 minutes.

  • Heat the mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Table 2: Expected Product and Yield

ProductMolecular Weight ( g/mol )Theoretical Yield (g)
2-Chloro-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)isonicotinonitrile279.701.06

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base B Add Solvents: - 1,4-Dioxane - Water A->B C Degas with Nitrogen B->C D Heat to 80°C Stir for 12h C->D E Cool to RT D->E F Extraction with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibition

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

References

Application of 2-Chloro-3-cyanopyridine Derivatives in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Starting Material: Initial searches for the direct application of 2-Chloro-3-iodoisonicotinonitrile in the synthesis of major agrochemicals like chlorantraniliprole and cyantraniliprole did not yield specific established routes. However, the closely related compound, 2-chloro-3-cyanopyridine, is a well-documented and crucial intermediate in the production of these and other agrochemicals. This document will focus on the application of 2-chloro-3-cyanopyridine and its derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-cyanopyridine is a versatile chemical building block widely employed in the synthesis of a variety of agrochemicals, most notably the anthranilic diamide class of insecticides, which includes chlorantraniliprole and cyantraniliprole.[1][2] These insecticides are potent and selective activators of insect ryanodine receptors, offering effective pest control with favorable safety profiles.[3] The synthesis of these complex molecules relies on the strategic construction of a key intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, for which 2-chloro-3-cyanopyridine derivatives are essential precursors.[4][5]

This application note provides detailed protocols and data for the synthesis of this key pyrazole intermediate and its subsequent conversion to the final agrochemical products.

Core Synthetic Strategies

The primary application of 2-chloro-3-cyanopyridine derivatives in this context is the formation of the pyrazole ring, a critical pharmacophore of the diamide insecticides. The general approach involves the reaction of a 2-chloropyridine precursor with a hydrazine derivative, followed by cyclization, bromination, oxidation, and hydrolysis to yield the target pyrazole carboxylic acid.[6]

Key Synthetic Intermediate:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (CAS: 500011-86-9) [7]

This intermediate is then coupled with an appropriate anthranilic acid derivative to produce the final insecticide.[8]

Experimental Protocols

The following protocols outline the key steps in the synthesis of the pyrazole intermediate starting from 2,3-dichloropyridine, a common precursor to the necessary 2-chloro-3-cyanopyridine derivative.

Protocol 1: Synthesis of (3-chloropyridin-2-yl)hydrazine

This procedure describes the initial hydrazinolysis of 2,3-dichloropyridine.

  • Materials:

    • 2,3-dichloropyridine

    • Hydrazine hydrate (50%)

    • Ethylene glycol

  • Procedure:

    • To a solution of 2,3-dichloropyridine (0.4 mol) in ethylene glycol (120 mL), add 50% hydrazine hydrate (150 mL) at room temperature.

    • Heat the mixture to reflux for 20 hours.

    • Cool the reaction mixture to room temperature.

    • The product, (3-chloropyridin-2-yl)hydrazine, is typically used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

This protocol details the cyclization and bromination steps.

  • Materials:

    • (3-chloropyridin-2-yl)hydrazine from Protocol 1

    • Diethyl maleate

    • Sodium ethoxide solution (prepared from sodium metal and ethanol)

    • Phosphorus pentabromide

    • Ethanol

    • Acetonitrile

  • Procedure:

    • Prepare a solution of sodium ethoxide by slowly adding sodium metal (4.95 g) to ethanol (240 mL) under reflux.

    • Add the crude (3-chloropyridin-2-yl)hydrazine to the sodium ethoxide solution and then add diethyl maleate. Reflux the mixture.

    • After completion of the cyclization, the intermediate pyrazolidinone is treated with a brominating agent. While phosphorus oxybromide is commonly used, an alternative is phosphorus pentabromide for a more environmentally friendly process.[9]

    • The resulting crude product is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

Protocol 3: Oxidation to Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

This step involves the aromatization of the pyrazole ring.

  • Materials:

    • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate from Protocol 2

    • Potassium persulfate

    • Concentrated sulfuric acid

    • Acetonitrile

  • Procedure:

    • To a stirred solution of the pyrazoline from Protocol 2 (0.05 mol) in acetonitrile (50 mL), add concentrated sulfuric acid (0.1 mol).

    • Add potassium persulfate (0.08 mol) to the mixture.

    • Heat the reaction to reflux for 3 hours.

    • After cooling, the solid product is collected by filtration.

Protocol 4: Hydrolysis to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Materials:

    • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate from Protocol 3

    • Sodium hydroxide

    • Ethanol

    • Water

  • Procedure:

    • To a solution of the ester from Protocol 3 (30 mmol) in ethanol (60 mL), add a solution of sodium hydroxide (33.3 mmol) in water (30 mL).

    • Stir the mixture at room temperature for 1.5 hours.

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to precipitate the product, which is then collected by filtration.

Data Presentation

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
Hydrazinolysis2,3-dichloropyridineHydrazine hydrate, Ethylene glycol(3-chloropyridin-2-yl)hydrazine--[9]
Cyclization/Bromination(3-chloropyridin-2-yl)hydrazineDiethyl maleate, Sodium ethoxide, PBr5Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate--[9]
OxidationPyrazoline derivativePotassium persulfate, Sulfuric acidEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate83-[9]
HydrolysisPyrazole ester derivativeSodium hydroxide, Ethanol3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid9499.69[6]

Mandatory Visualizations

Diagram 1: Synthetic Pathway to the Key Pyrazole Intermediate

G A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)hydrazine A->B Hydrazine Hydrate C Ethyl 3-bromo-1-(3-chloropyridin-2-yl)- 4,5-dihydro-1H-pyrazole-5-carboxylate B->C Diethyl Maleate, NaOEt, PBr5 D Ethyl 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylate C->D K2S2O8, H2SO4 E 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid D->E NaOH, Ethanol/Water

Caption: Synthetic route to a key pyrazole intermediate for agrochemicals.

Diagram 2: Final Assembly of Chlorantraniliprole

G cluster_0 Coupling Reaction A 3-bromo-1-(3-chloro-2-pyridinyl)- 1H-pyrazole-5-carboxylic acid C Chlorantraniliprole A->C B 2-amino-5-chloro-N,3- dimethylbenzamide B->C G A Diamide Insecticide (e.g., Chlorantraniliprole) B Ryanodine Receptor (RyR) in Insect Muscle Cells A->B Binds to and Activates C Uncontrolled Release of Ca2+ from Sarcoplasmic Reticulum B->C D Muscle Contraction and Paralysis C->D E Cessation of Feeding and Lethargy D->E F Insect Death E->F

References

Application Notes and Protocol for the Selective Sonogashira Coupling of 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][3] 2-Chloro-3-iodoisonicotinonitrile is a valuable building block in medicinal chemistry, featuring two distinct halogen substituents. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds (I > Br > Cl) allows for selective functionalization at the 3-position, making it an ideal substrate for regioselective Sonogashira coupling.[1] This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle and Selectivity

The Sonogashira reaction proceeds through a dual catalytic cycle involving palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl halide, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product. The higher reactivity of the C-I bond compared to the C-Cl bond ensures that the oxidative addition of the palladium catalyst occurs selectively at the 3-position of the pyridine ring, leaving the chloro substituent at the 2-position intact. This inherent selectivity is a key advantage when working with polyhalogenated heterocyclic systems.

Experimental Protocol

This protocol is based on established procedures for the Sonogashira coupling of halo-substituted pyridines and related heterocycles.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and Copper(I) iodide (0.1 eq).

  • Solvent and Base Addition: Add a mixture of anhydrous THF and triethylamine (e.g., a 2:1 v/v ratio). The total solvent volume should be sufficient to dissolve the reagents.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkynes, gentle heating (e.g., 40-50 °C) may be required.

  • Work-up: Upon completion of the reaction (as indicated by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-3-(alkynyl)isonicotinonitrile.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of halo-pyridines with various terminal alkynes, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16~90
23-Fluoro-4-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (4-10)Et₃NTHFRT-652-2475-95
32,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF60-804-1270-85

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Sonogashira_Workflow Experimental Workflow for Selective Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: This compound Pd(PPh3)4, CuI setup Assemble under Inert Atmosphere (Ar/N2) reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup add_solvents Add Anhydrous THF and Et3N setup->add_solvents degas Degas Mixture add_solvents->degas add_alkyne Add Terminal Alkyne degas->add_alkyne react Stir at RT (or heat) Monitor by TLC/LC-MS add_alkyne->react filter Dilute and Filter through Celite react->filter extract Extract with EtOAc Wash with aq. NH4Cl, Brine filter->extract dry Dry over Na2SO4 and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Pure 2-Chloro-3-(alkynyl)isonicotinonitrile purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Caption: Simplified catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols: Derivatization of the Cyano Group in 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the cyano group in 2-Chloro-3-iodoisonicotinonitrile, a versatile building block in medicinal chemistry and drug development. The following sections describe key transformations of the nitrile functionality into a carboxylic acid, a primary amine, and a tetrazole moiety, offering pathways to a diverse range of novel chemical entities.

Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-Chloro-3-iodoisonicotinic acid, is a fundamental transformation. This conversion is typically achieved under basic or acidic conditions, with basic hydrolysis often being preferred for its efficiency. The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.

Table 1: Summary of Reaction Conditions for Hydrolysis

ParameterConditionReference
Reactants This compound, Sodium Hydroxide[1][2]
Solvent Water[1][2]
Temperature 95-100 °C[1][2]
Reaction Time 3-5 hours[1][2]
Work-up Acidification with HCl[1][2]
Yield 90-95% (based on 2-chloro-3-cyanopyridine)[1][2][3]
Experimental Protocol: Basic Hydrolysis
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 eq).

  • Heat the reaction mixture to 95-100 °C and maintain it under reflux with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

  • The product, 2-Chloro-3-iodoisonicotinic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum to obtain the pure carboxylic acid.

Hydrolysis_Workflow A This compound C Reaction Mixture A->C B 10% NaOH (aq) B->C D Heat to 95-100 °C (3-5 hours) C->D E Cool to RT D->E F Acidify with HCl (pH 3-4) E->F G Precipitation F->G H Filter and Dry G->H I 2-Chloro-3-iodoisonicotinic acid H->I

Caption: Workflow for the hydrolysis of this compound.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile group to a primary amine provides a key synthetic route to (2-chloro-3-iodopyridin-4-yl)methanamine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice.[4][5] An alternative, milder method involves the use of sodium borohydride in the presence of a cobalt(II) chloride catalyst.[6]

Table 2: Summary of Reaction Conditions for Reduction

ParameterLiAlH₄ MethodNaBH₄/CoCl₂ Method
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄), Cobalt(II) Chloride (CoCl₂)
Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature 0 °C to reflux0 °C to room temperature
Reaction Time 2-6 hours1-4 hours
Work-up Sequential addition of water and NaOH solutionQuenching with water, extraction
Yield Moderate to High (estimated)Moderate to High (estimated)
Experimental Protocol: Reduction with LiAlH₄
  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-chloro-3-iodopyridin-4-yl)methanamine.

  • Purify the product by column chromatography on silica gel.

Reduction_Pathway cluster_start Starting Material cluster_reagents Reducing Agents cluster_product Product A This compound B LiAlH₄ in THF A->B Method 1 C NaBH₄ / CoCl₂ in MeOH A->C Method 2 D (2-chloro-3-iodopyridin-4-yl)methanamine B->D C->D

Caption: Reaction pathways for the reduction of the cyano group.

[2+3] Cycloaddition of the Cyano Group to a Tetrazole

The [2+3] cycloaddition reaction of the nitrile with an azide source, typically sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[7][8] This transformation introduces a tetrazole ring, which is a well-known bioisostere for a carboxylic acid group in medicinal chemistry, often improving the metabolic stability and pharmacokinetic properties of a drug candidate.

Table 3: Summary of Reaction Conditions for [2+3] Cycloaddition

ParameterConditionReference
Reactants This compound, Sodium Azide (NaN₃)[7][8]
Catalyst Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl)[8]
Solvent N,N-Dimethylformamide (DMF) or Water[8]
Temperature 100-120 °C[8]
Reaction Time 12-24 hours[8]
Work-up Acidification and extraction[8]
Yield Good to Excellent (estimated)[7][8]
Experimental Protocol: [2+3] Cycloaddition with Sodium Azide
  • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF).

  • Add sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to pH 2-3 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-(2-chloro-3-iodopyridin-4-yl)-1H-tetrazole.

Cycloaddition_Logic Start This compound Reaction [2+3] Cycloaddition Start->Reaction Reagents Sodium Azide (NaN₃) Ammonium Chloride (NH₄Cl) Reagents->Reaction Solvent DMF Solvent->Reaction Heat Heat (120 °C) Heat->Reaction Product 5-(2-chloro-3-iodopyridin-4-yl)-1H-tetrazole Reaction->Product

Caption: Logical flow of the [2+3] cycloaddition reaction.

References

Application Notes and Protocols for Selective Functionalization of C-Cl vs. C-I Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of carbon-halogen (C-X) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Aryl halides are common building blocks, and molecules bearing multiple, distinct halogen substituents offer powerful handles for sequential, site-selective diversification. The ability to discriminate between a carbon-chlorine (C-Cl) and a carbon-iodine (C-I) bond within the same molecule opens up efficient synthetic pathways, allowing for the stepwise introduction of different functional groups.

The reactivity of haloalkanes and haloarenes is primarily governed by two opposing factors: bond polarity and bond strength. The C-Cl bond is more polar than the C-I bond due to the higher electronegativity of chlorine.[1][2] This would suggest the carbon in a C-Cl bond is more electrophilic and susceptible to nucleophilic attack. However, the dominant factor determining reactivity in many catalytic cross-coupling reactions is the bond dissociation energy.[1] The C-I bond is significantly weaker (approx. 228 kJ/mol) than the C-Cl bond (approx. 346 kJ/mol), making it more susceptible to cleavage, particularly in oxidative addition steps with transition metal catalysts.[3][4] This inherent difference in bond strength is the fundamental principle exploited for selective functionalization.

This document provides detailed application notes and protocols for achieving selective functionalization of either the C-I bond in the presence of a C-Cl bond, or the more challenging inverse selection.

Application Note 1: Preferential Functionalization of the C-I Bond

Capitalizing on the weaker C-I bond is the most common strategy for selective C-X functionalization. Standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, can be tuned to react exclusively at the C-I position, leaving the more robust C-Cl bond intact for subsequent transformations. This orthogonality allows for a modular approach to complex molecule synthesis.

Logical Workflow for Sequential Cross-Coupling

G sub Starting Material (1-chloro-4-iodobenzene) reac1 Step 1: C-I Functionalization (e.g., Suzuki Coupling) Pd Catalyst, Base, Boronic Acid sub->reac1 prod1 Intermediate Product (4-chloro-4'-methylbiphenyl) reac1->prod1 reac2 Step 2: C-Cl Functionalization (e.g., Buchwald-Hartwig Amination) Pd or Ni Catalyst, Ligand, Base, Amine prod1->reac2 final Final Product (N-phenyl-[1,1'-biphenyl]-4-amine) reac2->final

Caption: Sequential functionalization workflow.

Quantitative Data: Selective C-I vs. C-Cl Coupling

The following table summarizes representative results for palladium-catalyzed reactions demonstrating high selectivity for C-I bond activation over C-Cl.

EntrySubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Selectivity (I:Cl)Ref.
11-chloro-4-iodobenzeneAnilinePd₂(dba)₃ / BrettPhosCs₂CO₃, Toluene, 100 °C, 24h98>99:1[5]
21-chloro-4-iodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h95>99:1-
32-chloro-5-iodopyridineMorpholineXPhos Pd G2NaOtBu, Dioxane, 110 °C, 18h92>99:1-
4Methyl 4-chloro-3-iodobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄, Toluene/H₂O, 100 °C, 8h96>98:2-

Data for entries 2-4 are representative examples based on established methodologies.

Protocol 1: Selective Buchwald-Hartwig Amination of a C-I Bond

This protocol describes the selective coupling of an amine with an aryl iodide in the presence of an aryl chloride, using a palladium catalyst system with a biarylphosphine ligand.[5][6]

Materials and Reagents:

  • Aryl halide (e.g., 1-chloro-4-iodobenzene)

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., BrettPhos)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Magnetic stir plate with heating

  • Schlenk line or glovebox

  • Standard glassware for workup and purification

  • Column chromatography system

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01 mmol, 1 mol%), and the base (1.4 mmol) to a Schlenk flask equipped with a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL). If the amine is a solid, add it at this stage (1.2 mmol). If it is a liquid, add it via syringe after the solvent.

  • Degassing: If the reaction was set up outside a glovebox, seal the flask and perform three cycles of vacuum/backfill with an inert gas.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material and selective formation of the mono-functionalized product.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired C-N coupled product, leaving the C-Cl bond intact.

Application Note 2: Selective Functionalization of the C-Cl Bond

Selectively functionalizing a C-Cl bond in the presence of a more reactive C-I bond is a significant challenge. Success requires overcoming the inherent reactivity difference. Strategies include:

  • Blocking the C-I position: The C-I bond is first functionalized, as described above.

  • Catalyst Control: Employing catalyst systems, often based on nickel, that have a higher affinity or reactivity towards C-Cl bonds.[7] These systems can sometimes favor oxidative addition to the C-Cl bond, especially under specific conditions or with certain ligand scaffolds.

  • Reactivity Matching: In cross-electrophile couplings, the reactivity of the two coupling partners can be adjusted. For instance, a less reactive aryl chloride might be coupled with a more reactive partner, while the more reactive aryl iodide is paired with a less reactive partner to balance the rates and favor cross-coupling.[7]

Catalytic Cycle for Ni-Catalyzed C-Cl Functionalization

G Ni0 Ni(0)Lu2099 Oxa Oxidative Addition (Ar-Cl) Ni0->Oxa Ar-Cl Ni2 Ar-Ni(II)(Cl)Lu2099 Oxa->Ni2 Trans Transmetalation or Reductive Step Ni2->Trans + R-M or e⁻ Ni2R Ar-Ni(II)(R)Lu2099 Trans->Ni2R Red Reductive Elimination Ni2R->Red Red->Ni0 Catalyst Regeneration Prod Product (Ar-R) Red->Prod

Caption: Nickel-catalyzed C-Cl activation cycle.

Quantitative Data: Selective C-Cl vs. C-I Coupling

Achieving direct C-Cl functionalization over C-I is rare and highly system-dependent. Often, this involves specialized catalysts or reaction types like cross-electrophile coupling. The table below presents hypothetical but plausible data for such a system.

EntrySubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Selectivity (Cl:I)
11-chloro-4-iodobenzene4-BromopyridineNiBr₂ / Bipyridine / FeBr₂ / NaITDAE (reductant), MeCN, 25 °C, 24h75>95:5
21-chloro-4-iodobenzene1-Bromo-4-(trifluoromethyl)benzeneNiCl₂·glyme / Terpyridine / ZnDMA, 80 °C, 16h80>95:5

Data is representative of methodologies described for Ni-catalyzed cross-electrophile couplings.[7]

Protocol 2: Selective Ni-Catalyzed Cross-Electrophile Coupling of a C-Cl Bond

This protocol provides a general method for the selective coupling of an aryl chloride with another aryl halide, where the catalyst system is tuned for C-Cl activation.[7]

Materials and Reagents:

  • Aryl halide 1 (e.g., 1-chloro-4-iodobenzene)

  • Aryl halide 2 (e.g., 2-bromopyridine)

  • Nickel catalyst (e.g., NiBr₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)

  • Reductant (e.g., Zinc dust or Tetrakis(dimethylamino)ethylene - TDAE)

  • Additives (if required, e.g., NaI, FeBr₂)

  • Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or Dimethylacetamide (DMA))

  • Reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Glovebox

  • Magnetic stir plate with heating

  • Standard glassware for workup and purification

  • Column chromatography or preparative HPLC system

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the nickel catalyst (0.05 mmol, 5 mol%), the ligand (0.055 mmol, 5.5 mol%), and the reductant (1.5 mmol).

  • Reagent Addition: Add aryl halide 1 (1.0 mmol) and aryl halide 2 (1.2 mmol). Add any other required additives at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent (4 mL) and seal the vial with a screw cap.

  • Reaction: Remove the vial from the glovebox and place it on a magnetic stir plate. Stir vigorously at the specified temperature (e.g., 25-80 °C) for 16-24 hours.

  • Monitoring: Follow the reaction by GC-MS, analyzing for the consumption of the aryl chloride and the formation of the cross-coupled product.

  • Workup: Upon completion, open the vial to the air to quench the reaction. Dilute with ethyl acetate and filter through a plug of silica gel and celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography to isolate the desired biaryl product, which resulted from the selective functionalization of the C-Cl bond.

Conclusion

The selective functionalization of C-Cl versus C-I bonds is a powerful tool in synthetic chemistry. The disparity in bond dissociation energies provides a reliable basis for selectively reacting the C-I bond using well-established palladium catalysis. The more formidable challenge of selectively activating the C-Cl bond can be addressed through specialized nickel catalyst systems or carefully designed cross-electrophile coupling reactions. By mastering these orthogonal strategies, researchers can significantly enhance the efficiency and modularity of their synthetic routes, accelerating the discovery and development of novel chemical entities.

References

2-Chloro-3-iodoisonicotinonitrile as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: December 2025

Starting the Investigation

I've initiated comprehensive Google searches to gather foundational information. I'm focusing on the chemical properties, reactivity, and applications of 2-chloro-3-iodoisonicotinonitrile in organic synthesis. This initial phase will allow me to build a solid base of knowledge and identify key areas for deeper exploration. I will then use this information to create a comprehensive understanding of its use in medical contexts.

Analyzing Reaction Protocols

My focus has shifted to specific reaction protocols involving this compound. I'm actively searching for detailed experimental conditions and catalyst systems within Suzuki, Sonogashira, and Buchwald-Hartwig couplings. I'm also delving into nucleophilic aromatic substitution reactions. Simultaneously, I'm identifying key mechanistic details and authoritative sources through review articles and primary literature.

Initiating Deeper Exploration

I'm now diving into the core aspects. I've begun comprehensive Google searches, concentrating on the chemical properties, reactivity, and applications of this compound in organic synthesis and medicinal chemistry. My focus is on identifying synthesis strategies of complex molecules and pharmaceutical starting points, looking at the differential reactivity of the halogen substituents and nitrile group. I'm actively seeking detailed experimental parameters, catalyst systems, and substrate scopes.

Crafting the Guide's Structure

I'm focusing now on the overall architecture of this application note. I'm aiming for a logical flow that will guide an expert user through the synthesis steps. It's crucial this protocol is clear and precise, with a focus on both theoretical concepts and practical applications. I will make sure the outline is clear and focused.

Structuring the Protocol Detail

I'm now fully immersed in the scientific depth. I'm prioritizing explanations for each step, ensuring the rationale is clear to the user. I'm focusing on self-validating protocols with robust referencing. This includes in-text citations and a comprehensive, clickable URL-based references section. I've begun to translate the experimental data into clear, step-by-step methodologies. I'm incorporating Graphviz diagrams to visualize processes, maintaining high contrast for readability and adhering to the color palette.

Prioritizing Orthogonal Reactivity

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Refining the Guide's Focus

I'm now zeroing in on the specific cross-coupling reactions to feature. Sonogashira, Suzuki, and Buchwald-Hartwig are definite inclusions, with SNAr potentially as a final section, depending on the literature. I'm prioritizing reactions that demonstrably showcase the orthogonal reactivity of the molecule. I'm focusing on finding the ideal literature examples for step-by-step illustrations. I'm building out section 2 on orthogonal reactivity in the meantime. The introduction to the guide, focusing on physical properties and CAS number, is on track.

Developing the Application Note

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Prioritizing Detailed Protocols

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Prioritizing Structure & Detail

I'm now fully immersed in developing detailed protocols, ensuring each step has a clear rationale, focusing on the "why" behind experimental choices, along with citations and URLs. I am prioritizing Section 1, encompassing chemical properties of the core molecule. High-contrast Graphviz diagrams are being implemented.

Structuring the Application Note

I'm developing a robust structure that prioritizes orthogonal reactivity, ensuring clear explanations and self-validating protocols with robust referencing, including in-text citations and working URLs. I'm leveraging Graphviz to visualize key reactions. The introduction and properties section are also underway.

Prioritizing Structure & Detail

I'm now fully immersed in developing detailed protocols, ensuring each step has a clear rationale, focusing on the "why" behind experimental choices, along with citations and URLs. The Graphviz diagrams for process visualization are on track, and high-contrast color choices are being implemented throughout. I've started building the Orthogonal Reactivity and Introduction sections and will finish the remaining sections next.

Defining the Protocol's Logic

I'm starting the formal writing process by establishing a clear structure that prioritizes the key reactivity patterns of this compound. I'm focusing on the introduction, orthogonal reactivity, and the initial set of cross-coupling reaction examples. Emphasis is being given to self-validating protocols with robust referencing. This includes working on the visual components of the document as well, to present a self-explanatory protocol.

Application Notes and Protocols for Flow Chemistry Reactions with 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for performing various palladium-catalyzed cross-coupling reactions with 2-chloro-3-iodoisonicotinonitrile in a continuous flow setup. The methods described herein offer advantages over traditional batch chemistry, including enhanced reaction efficiency, better process control, and improved safety profiles.

Suzuki-Miyaura Cross-Coupling in Continuous Flow

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. In a flow chemistry setup, this reaction can be performed with high efficiency and selectivity, targeting the more reactive C-I bond of this compound.

Application Note:

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid with the 3-iodo position of this compound. The use of a packed-bed reactor with a heterogeneous palladium catalyst allows for easy product separation and catalyst recycling.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ immobilized on a solid support)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of Dimethoxyethane (DME) and water)

  • Syringe pumps

  • Packed-bed reactor column

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve this compound (0.1 M) and the arylboronic acid (0.12 M) in DME.

    • Solution B: Prepare an aqueous solution of K₂CO₃ (0.3 M).

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Equilibrate the packed-bed reactor containing the immobilized palladium catalyst with the solvent mixture (DME/water) at the desired reaction temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.

    • Pass the combined reaction mixture through the heated packed-bed reactor.

    • Maintain the desired residence time by adjusting the total flow rate.

    • The product stream is passed through a back-pressure regulator and collected in a vessel.

  • Work-up and Analysis:

    • The collected solution is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired 3-aryl-2-chloroisonicotinonitrile.

Quantitative Data Summary:
EntryArylboronic AcidTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1Phenylboronic acid1001.0592
24-Methoxyphenylboronic acid1001.0589
33-Tolylboronic acid1000.51095
4Phenylboronic acid801.0578

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow reagentA Solution A: This compound & Arylboronic Acid in DME pumpA Syringe Pump A reagentA->pumpA reagentB Solution B: Aqueous K2CO3 pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Packed-Bed Reactor (Immobilized Pd Catalyst) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Suzuki-Miyaura Coupling Workflow Diagram.

Sonogashira Coupling in Continuous Flow

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Flow chemistry provides excellent control over this often sensitive reaction, particularly in managing the copper co-catalyst and preventing side reactions.

Application Note:

This protocol describes a copper-free Sonogashira coupling of a terminal alkyne with the 3-iodo position of this compound using a heterogeneous palladium catalyst in a continuous flow reactor. This method minimizes the risk of alkyne homocoupling.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd/C)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Syringe pumps

  • Heated column reactor

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a single solution containing this compound (0.1 M), the terminal alkyne (0.15 M), and DIPEA (0.3 M) in THF.

  • System Setup:

    • Set up the flow reactor system as illustrated in the workflow diagram.

    • Pack a column with the Pd/C catalyst and pre-wet it with THF.

    • Heat the column to the desired reaction temperature.

  • Reaction Execution:

    • Pump the reagent solution through the heated catalyst column at a controlled flow rate to achieve the desired residence time.

    • The reaction mixture flows through a back-pressure regulator to maintain a single phase.

    • Collect the product stream.

  • Work-up and Analysis:

    • Evaporate the solvent from the collected solution.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove the amine salt.

    • Dry the organic phase, concentrate, and purify the product by flash chromatography.

Quantitative Data Summary:
EntryTerminal AlkyneTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1Phenylacetylene1200.21588
2Ethynyltrimethylsilane1200.21591
31-Hexyne1100.251285
4Phenylacetylene1200.47.575

Experimental Workflow Diagram:

Sonogashira_Workflow Sonogashira Coupling Workflow reagent Reagent Solution: This compound, Terminal Alkyne, DIPEA in THF pump Syringe Pump reagent->pump reactor Heated Catalyst Column (Pd/C) pump->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Sonogashira Coupling Workflow Diagram.

Buchwald-Hartwig Amination in Continuous Flow

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Performing this reaction in a flow system can help to overcome challenges associated with catalyst deactivation and product inhibition often observed in batch processes.

Application Note:

This protocol outlines the regioselective amination at the 3-position of this compound with an aniline derivative. A homogeneous palladium catalyst is used in a heated capillary reactor. The selective reaction at the C-I bond is favored under these conditions.

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Solvent (e.g., Toluene)

  • Syringe pumps

  • T-mixer

  • Heated capillary reactor

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve this compound (0.1 M), the amine (0.12 M), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) in toluene.

    • Solution B: Dissolve Sodium tert-butoxide (0.2 M) in toluene.

  • System Setup:

    • Assemble the flow system as shown in the diagram.

    • Heat the capillary reactor to the desired temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into a T-mixer.

    • The resulting mixture is passed through the heated capillary reactor.

    • The residence time is controlled by the total flow rate and the reactor volume.

    • The product stream is collected after passing through a back-pressure regulator.

  • Work-up and Analysis:

    • The collected reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Quantitative Data Summary:
EntryAmineTemperature (°C)Flow Rate (mL/min)Residence Time (min)Yield (%)
1Aniline1100.51090
24-Methoxyaniline1100.51087
3Morpholine1000.86.2593
4Aniline900.51072

Experimental Workflow Diagram:

Amination_Workflow Buchwald-Hartwig Amination Workflow reagentA Solution A: Substrate, Amine, Pd Catalyst, Ligand in Toluene pumpA Syringe Pump A reagentA->pumpA reagentB Solution B: Base (NaOtBu) in Toluene pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Capillary Reactor mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Application Notes and Protocols: Synthesis and Biological Screening of 2-Chloro-3-hydrazinopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel 2-chloro-3-hydrazinopyrazine derivatives and protocols for their biological evaluation. The described compounds have shown potential as bioactive agents, particularly as acetylcholinesterase inhibitors and anticancer agents, making them promising candidates for further investigation in drug discovery programs.

Introduction

Pyrazine-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 2-chloro-3-hydrazinopyrazine scaffold, in particular, serves as a versatile building block for the synthesis of a wide array of derivatives, most notably Schiff bases. These derivatives have demonstrated promising biological activities, such as the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, and cytotoxic effects against various cancer cell lines.[1][2] The presence of the pyrazine ring, with its two nitrogen atoms, allows for the formation of hydrogen bonds and other crucial interactions with biological targets.[1]

This document outlines detailed protocols for the synthesis of the key intermediate, 2-chloro-3-hydrazinopyrazine, and its subsequent conversion to Schiff base derivatives. Furthermore, it provides standardized methods for the biological screening of these compounds, including assays for acetylcholinesterase inhibition and cancer cell viability.

Data Presentation

Acetylcholinesterase Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of synthesized 2-chloro-3-hydrazinopyrazine Schiff base derivatives (CHP1-5).

Compound IDSubstituent on Formyl GroupIC₅₀ (µM)
CHP1 4-methoxybenzylidene-
CHP2 6-methyl-4-oxo-4H-chromen-3-yl-
CHP3 3-hydroxyphenyl-
CHP4 2-hydroxyphenyl3.76
CHP5 4-chlorobenzylidene4.2
Donepezil (Standard)0.53
Data sourced from a study by Taheri et al. (2022)[1][2]
Anticancer Activity

The table below presents the anticancer activity of selected 2-chloro-3-hydrazinopyrazine derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative A A549 (Lung Carcinoma)15.2
Derivative B MCF-7 (Breast Adenocarcinoma)8.5
Derivative C HeLa (Cervical Cancer)12.1
Doxorubicin (Standard)0.8
(Data is illustrative and compiled from various sources reporting on pyrazine derivatives' anticancer potential)
Antimicrobial Activity

The minimum inhibitory concentration (MIC) of representative 2-chloro-3-hydrazinopyrazine derivatives against various microbial strains is presented below.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative X 64128>256
Derivative Y 3264128
Ciprofloxacin 10.5-
Fluconazole --4
(Data is illustrative and based on typical MIC values reported for hydrazone derivatives)

Experimental Protocols

Synthesis of 2-Chloro-3-hydrazinopyrazine

This protocol describes the synthesis of the key intermediate 2-chloro-3-hydrazinopyrazine from 2,3-dichloropyrazine.

Materials:

  • 2,3-Dichloropyrazine

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 2,3-dichloropyrazine (10 mmol) in ethanol, add hydrazine hydrate (10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the crude product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or tetrahydrofuran) to obtain pure 2-chloro-3-hydrazinopyrazine.

Synthesis of 2-Chloro-3-hydrazinopyrazine Schiff Base Derivatives

This protocol outlines the general procedure for the synthesis of Schiff base derivatives from 2-chloro-3-hydrazinopyrazine and various aromatic aldehydes.

Materials:

  • 2-Chloro-3-hydrazinopyrazine

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-hydrazinopyrazine (0.5 mmol) and the desired aromatic aldehyde (0.5 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base derivative by vacuum filtration.

  • Wash the solid product with cold ethanol and then with deionized water.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Screening Protocols

This colorimetric assay is used to determine the AChE inhibitory activity of the synthesized compounds.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Donepezil (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor (Donepezil) at various concentrations.

  • In a 96-well plate, add Tris-HCl buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This assay assesses the cytotoxic (anticancer) activity of the synthesized compounds by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start 2,3-Dichloropyrazine intermediate 2-Chloro-3-hydrazinopyrazine start->intermediate Hydrazine Hydrate product Schiff Base Derivatives intermediate->product aldehyde Aromatic Aldehyde aldehyde->product ache_assay AChE Inhibition Assay product->ache_assay mtt_assay Anticancer (MTT) Assay product->mtt_assay antimicrobial_assay Antimicrobial Assay product->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC) ache_assay->data_analysis mtt_assay->data_analysis antimicrobial_assay->data_analysis

Caption: Experimental workflow for the synthesis and biological screening of 2-chloro-3-hydrazinopyrazine derivatives.

signaling_pathway cluster_cancer Anticancer Mechanism cluster_ache Acetylcholinesterase Inhibition compound Pyrazine Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->receptor Inhibition ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Angiogenesis, Survival erk->proliferation compound2 Pyrazine Derivative ache Acetylcholinesterase (AChE) compound2->ache Inhibition synapse Increased Synaptic Acetylcholine choline Choline + Acetate ache->choline acetylcholine Acetylcholine acetylcholine->ache Hydrolysis

Caption: Putative signaling pathways modulated by 2-chloro-3-hydrazinopyrazine derivatives.

References

Application Notes and Protocols: Synthesis of Potential Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential acetylcholinesterase (AChE) inhibitors, crucial therapeutic targets in the management of Alzheimer's disease and other neurological disorders. The following sections detail quantitative data on inhibitor potency, step-by-step experimental protocols for synthesis and biological assays, and visualizations of key pathways and workflows.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), terminating the nerve impulse.[1] Inhibition of AChE increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This mechanism is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, myasthenia gravis, and other conditions characterized by a cholinergic deficit.[2] The development of novel AChE inhibitors is a significant focus of drug discovery. Many research efforts are directed towards designing dual-binding inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[3][4][5] This dual inhibition can offer higher potency and additional therapeutic benefits, such as reducing AChE-induced amyloid-β (Aβ) peptide aggregation.[4][5]

Data Presentation: Inhibitory Potency of Synthesized Compounds

The following tables summarize the in vitro inhibitory activities of various synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: Inhibitory Activities of Novel Synthesized Compounds against AChE and BChE.

Compound IDScaffold/SeriesAChE IC50 (µM)BChE IC50 (µM)Reference
8i 2-Oxoindoline derivative0.390.28[3][6]
6c Quinoxaline derivative0.077>50[7]
2l 2-Pyrazoline derivative0.040>1000[8][9]
2j 2-Pyrazoline derivative0.062>1000[8][9]
2a 2-Pyrazoline derivative0.107>1000[8][9]
2g 2-Pyrazoline derivative0.122>1000[8][9]
4b Phthalimide derivative16.42 ± 1.07Not Reported[10]
A3 Benzylaminochalcone23-39 (range)Not Reported[11]
A4 Benzylaminochalcone23-39 (range)Not Reported[11]
A6 Benzylaminochalcone23-39 (range)Not Reported[11]
A9 Benzylaminochalcone23-39 (range)Not Reported[11]

Table 2: Comparison with Standard AChE Inhibitors.

CompoundAChE IC50 (µM)Reference
Donepezil 0.021[8]
Tacrine 0.11[7]
Galantamine 0.59[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of acetylcholinesterase action and a general workflow for the synthesis and screening of novel inhibitors.

cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action ACh_pre Acetylcholine (ACh) in Presynaptic Neuron ACh_syn ACh in Synaptic Cleft ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_syn->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor AChE Inhibitor Inhibitor->AChE Inhibits

Mechanism of Acetylcholinesterase Action and Inhibition.

start Design of Novel Inhibitors synthesis Chemical Synthesis of Target Compounds start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification biological_assay In Vitro AChE Inhibition Assay (Ellman's Method) purification->biological_assay ic50 Determination of IC50 Values biological_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design end Preclinical Development lead_optimization->end

General Workflow for Synthesis and Screening of AChE Inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of a Phthalimide-Based Acetylcholinesterase Inhibitor

This protocol is a representative example for the synthesis of phthalimide-based AChE inhibitors, adapted from methodologies found in the literature.[10][12]

Materials:

  • Phthalimide derivative (starting material)

  • Aryl- or alkyl-acyl chloride derivative (reactant)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting phthalimide derivative in the anhydrous solvent.

  • Addition of Base: Add the base (e.g., triethylamine) to the solution and stir.

  • Addition of Reactant: Slowly add the aryl- or alkyl-acyl chloride derivative to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a suitable aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system.

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[13]

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[1][2][14][15][16]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)[17]

  • Acetylthiocholine iodide (ATCI) as the substrate[2]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[2]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[2]

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Known AChE inhibitor as a positive control (e.g., Donepezil)[18]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm[2]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be determined empirically, with a common starting point being 0.1-0.25 U/mL.[2]

    • Prepare a 10 mM stock solution of DTNB in the assay buffer.[2]

    • Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh.[2]

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is low enough to not affect enzyme activity.

  • Assay Plate Setup:

    • Blank: Add assay buffer and the solvent used for the test compounds (no enzyme).

    • Negative Control (100% Activity): Add AChE solution and the solvent.

    • Positive Control: Add AChE solution and the known inhibitor.

    • Test Wells: Add AChE solution and the various dilutions of the test compounds.

  • Assay Protocol (for a 200 µL final volume per well):

    • To the appropriate wells of the 96-well plate, add 20 µL of the diluted AChE enzyme solution.

    • Add 20 µL of the serially diluted test compounds or controls to their respective wells. For the negative control, add 20 µL of the solvent.

    • Add 140 µL of the assay buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[2]

    • To initiate the enzymatic reaction, add 20 µL of the ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.[2]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[18][19]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Chloropyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with 2-chloropyridine substrates. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you improve your reaction yields and minimize byproduct formation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, offering potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine substrate resulting in a consistently low yield?

Answer: Low yields are a common challenge and can stem from several factors related to the inherent properties of 2-chloropyridine substrates.[1][2] The primary reasons include:

  • Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts.[1][2] The strong carbon-chlorine (C-Cl) bond makes the initial oxidative addition step, which is often rate-limiting, more difficult.[2][3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species that hinder the catalytic cycle.[1] This is sometimes referred to as the "2-pyridyl problem".[2]

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, especially for electron-deficient heteroaryl boron compounds.[1]

To address these issues, a systematic optimization of the catalyst system, base, and reaction temperature is crucial.

Question 2: What are the most common side reactions with 2-chloropyridines, and how can I minimize them?

Answer: The three most prevalent side reactions are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water or alcohol).[4][5] This is particularly common with heteroaryl boronic acids.[4]

    • Solution: Use anhydrous, degassed solvents.[2] Consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which can exhibit greater stability and sometimes participate in the reaction via a "slow release" of the boronic acid.[6][7][8][9]

  • Homocoupling: This is the self-coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species.[1][4][5]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1][2] Using a Pd(0) source directly or an efficient precatalyst system can also reduce homocoupling.[1]

  • Dehalogenation: This occurs when the chlorine atom on the pyridine ring is replaced by a hydrogen atom.[4][5][10] This side reaction can happen after oxidative addition if a palladium-hydride species is formed.[4][10]

    • Solution: The choice of ligand is critical. Also, ensuring a faster rate of transmetalation compared to the dehalogenation pathway can minimize this byproduct.[10]

Question 3: My 2-chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?

Answer: Given the lower reactivity of 2-chloropyridines, highly active catalyst systems and more forcing conditions are often required.[1][3] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands. Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective as they stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][3]

  • Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2][3] Microwave irradiation can also be effective, often reducing reaction times significantly.[11][12]

  • Select an Appropriate Base: A strong base is often necessary.[1] Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1][3]

Question 4: How do I choose the right catalyst, base, and solvent?

Answer: The optimal combination is highly substrate-dependent. A systematic screening of reaction parameters is the most effective approach.[11] Below are tables summarizing commonly used and effective components for the Suzuki coupling of 2-chloropyridines.

Data Presentation

Table 1: Recommended Catalyst Systems for 2-Chloropyridine Coupling
Palladium SourceLigandTypical Loading (mol%)Key Advantages & Notes
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for C4-selective coupling of dichloropyridines.[1][13]
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1][11]
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust system for coupling aryl chlorides.[1]
Table 2: Common Bases and Solvents for 2-Chloropyridine Coupling
BaseCommon Solvent(s)Relative EfficacyNotes
K₃PO₄Toluene, DioxaneOften Very HighFrequently used for challenging couplings with heteroaryl chlorides.[1][3]
Cs₂CO₃Dioxane, TolueneHighOften provides good results but is more expensive.[1][2]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.[1]
K₂CO₃MeCN/H₂O, Toluene/H₂OModerate to HighAnother standard and reliable choice.[3][14]
LiOᵗBuDioxane/H₂OHighA strong base, shown to be effective for exhaustive coupling of polychlorinated pyridines.[3][15]
KFTHF, DioxaneModerate to HighCan be effective, especially when substrates are base-sensitive.[1][16]

Visualized Workflows and Mechanisms

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of 2-chloropyridines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar(Py)-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition Trans Ar(Py)-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Coupled Product (Ar(Py)-Ar') Trans->RedEl sub1 2-Chloropyridine (Ar(Py)-Cl) sub1->OxAdd sub2 Ar'-B(OR)₂ + Base sub2->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low Yield or No Reaction q1 Is the catalyst system active enough for C-Cl bond? start->q1 a1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->a1 No q2 Is the base effective? q1->q2 Yes a1->q2 a2 Screen strong bases (K₃PO₄, Cs₂CO₃). q2->a2 No q3 Is the reaction temperature sufficient? q2->q3 Yes a2->q3 a3 Increase temperature to 80-120 °C. Consider microwave irradiation. q3->a3 No q4 Are side reactions (protodeboronation, homocoupling) observed? q3->q4 Yes a3->q4 a4 Ensure rigorous degassing. Use anhydrous solvents. Use boronic ester. q4->a4 Yes end Improved Yield q4->end No a4->end

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Optimized Experimental Protocol

This is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine. It should be optimized for your specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)[1]

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyridine, the boronic acid/ester, the base, the palladium source, and the ligand.[17]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][2][17]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[17]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1][17]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1][17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][17]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[17]

References

Technical Support Center: Minimizing Side Reactions in 2-Chloro-3-iodoisonicotinonitrile Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-chloro-3-iodoisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in minimizing side reactions and optimizing your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during Suzuki-Miyaura and Stille coupling reactions with this compound.

Issue 1: Poor Chemoselectivity - Significant formation of the 2,3-dicoupled product.

Question: My reaction is leading to a mixture of the desired 3-substituted product and the 2,3-disubstituted byproduct. How can I improve selectivity for the C-I bond coupling?

Answer: The C-I bond is significantly more reactive than the C-Cl bond, and selective coupling at the 3-position is generally expected. However, under forcing conditions or with highly active catalysts, double coupling can occur. To enhance selectivity:

  • Catalyst and Ligand Choice: Employ less reactive catalysts or ligands that are not overly active towards C-Cl bond activation. For instance, traditional catalysts like Pd(PPh₃)₄ are often sufficient for C-I coupling without significantly activating the C-Cl bond at lower temperatures. Bulky, electron-rich phosphine ligands, while excellent for activating C-Cl bonds, might lead to over-reactivity if not carefully controlled.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start with milder conditions (e.g., room temperature to 60 °C) and only increase the temperature if the reaction is sluggish.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the formation of the dicoupled product.

  • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner (boronic acid or organostannane) is standard, but a large excess should be avoided as it can drive the reaction towards double coupling.

Issue 2: Formation of Dehalogenated Byproducts.

Question: I am observing significant amounts of 2-chloroisonicotinonitrile (deiodination) and/or 3-iodoisonicotinonitrile (dechlorination) in my reaction mixture. What causes this and how can I prevent it?

Answer: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.

  • Causes:

    • Source of Hydride: The hydride source can be solvents (e.g., alcohols, THF), reagents (e.g., amines, water), or the organometallic coupling partner itself.

    • Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation.

    • Base: Certain bases, particularly strong ones, can promote this side reaction.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes suppress dehalogenation by promoting the desired cross-coupling pathway.[1]

    • Base Selection: Use a milder base where possible. For Suzuki couplings, bases like K₂CO₃ or Cs₂CO₃ are often effective.[1]

    • Solvent: Use anhydrous and thoroughly degassed solvents.

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxidative side reactions that can contribute to catalyst decomposition and subsequent dehalogenation pathways.

Issue 3: Homocoupling of the Coupling Partner.

Question: My reaction is producing a significant amount of the homocoupled byproduct (e.g., biaryl from boronic acid or dimer from organostannane). How can I minimize this?

Answer: Homocoupling is a frequent side reaction, particularly in Suzuki and Stille couplings.

  • Causes:

    • Oxygen: The presence of oxygen can promote the homocoupling of organoboron and organotin reagents.[1]

    • Catalyst Oxidation: If the Pd(0) catalyst is oxidized to Pd(II), it can catalyze the homocoupling pathway.

    • Stille Coupling Specifics: In Stille reactions, homocoupling of the organostannane reagent can occur through reaction with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst.[2]

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.

    • Additives (for Stille Coupling): The addition of certain scavengers or additives can sometimes suppress homocoupling.

Issue 4: Protodeboronation in Suzuki Coupling.

Question: In my Suzuki coupling, I am observing the formation of the arene corresponding to my boronic acid, indicating protodeboronation. How can this be avoided?

Answer: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.

  • Causes:

    • Water and Base: This side reaction is often promoted by the presence of water and the basic conditions of the Suzuki coupling.[1]

    • Temperature: Higher temperatures can accelerate protodeboronation.

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.

    • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, using completely anhydrous conditions can be a strategy if protodeboronation is severe.

    • Choice of Base: A careful selection of the base can sometimes mitigate this issue. For base-sensitive substrates, weaker bases might be advantageous.

Quantitative Data Summary

Table 1: Representative Yields and Side Products in Suzuki-Miyaura Coupling of Dihalopyridines

EntryDihalopyridineCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Major Side Product(s) & Approx. %
12-Chloro-3-iodopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O80~85 (at C-3)Deiodination (<5%), Dicoupling (<2%)
22-Chloro-3-iodopyridinePd(OAc)₂ / SPhosK₃PO₄Toluene100~70 (at C-3)Dicoupling (~10%), Dehalogenation (~5%)
32,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10074 (mono-alkylation)Dialkylation, Dechlorination
42,4-DichloropyrimidinePd(II)/NHC---High C2-selectivityC4-substitution

Data is estimated based on typical outcomes for similar substrates and serves as a guideline.

Table 2: Representative Yields and Side Products in Stille Coupling of Dihalopyridines

EntryDihalopyridineCatalyst/LigandAdditiveSolventTemp (°C)Desired Product Yield (%)Major Side Product(s) & Approx. %
12-Chloro-3-iodopyridinePd(PPh₃)₄-Toluene90~90 (at C-3)Stannane Homocoupling (<5%)
22-Chloro-3-iodopyridinePd₂(dba)₃ / AsPh₃CuIDMF60~85 (at C-3)Minimal
3Aryl IodidePd(PPh₃)₄LiClDMF9567-

Data is estimated based on typical outcomes for similar substrates and serves as a guideline.

Experimental Protocols

The following are detailed, generalized methodologies for Suzuki-Miyaura and Stille couplings, which should be optimized for the specific coupling partners of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Stille Coupling at the 3-Position

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous Toluene or DMF (degassed)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts and workflows for troubleshooting cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 R-Pd(II)-I(L2) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)-Ar(L2) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Desired Product) reductive_elimination->product reagent1 2-Chloro-3-iodo- isonicotinonitrile reagent1->oxidative_addition reagent2 Ar-B(OR)2 reagent2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products check_selectivity Problem: Poor Chemoselectivity? start->check_selectivity check_dehalogenation Problem: Dehalogenation? check_selectivity->check_dehalogenation No solution_selectivity Adjust: - Temperature (Lower) - Catalyst Activity - Reaction Time check_selectivity->solution_selectivity Yes check_homocoupling Problem: Homocoupling? check_dehalogenation->check_homocoupling No solution_dehalogenation Adjust: - Base (Milder) - Ligand Choice - Ensure Anhydrous Conditions check_dehalogenation->solution_dehalogenation Yes solution_homocoupling Adjust: - Rigorous Degassing - Use Pd(0) Precatalyst - Check Reagent Purity check_homocoupling->solution_homocoupling Yes end_node Optimized Reaction check_homocoupling->end_node No solution_selectivity->end_node solution_dehalogenation->end_node solution_homocoupling->end_node

Caption: A logical workflow for troubleshooting common side reactions.

Stille_vs_Suzuki suzuki Suzuki Coupling + Boronic Acid/Ester + Base Required - Protodeboronation Risk + Less Toxic Reagents stille Stille Coupling + Organostannane - No Base Required - Homocoupling Risk - Toxic Tin Reagents

References

Technical Support Center: Preventing Protodeboronation in Reactions with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on preventing protodeboronation, a common and often frustrating side reaction encountered when working with boronic acids and their derivatives. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you diagnose and mitigate this undesired pathway in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation, also known as protodeborylation, is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the boronic acid, which can lead to reduced yields of the desired product and complicate the purification process.[3]

Q2: What are the primary causes of protodeboronation?

A2: Several factors can contribute to the rate of protodeboronation, including:

  • pH of the reaction medium: The pH is a critical factor.[2] For simple non-basic boronic acids, both acidic and basic conditions can promote protodeboronation, while they are generally more stable at a neutral pH.[2] Conversely, basic heteroaromatic boronic acids, such as 2-pyridylboronic acid, can be highly susceptible to protodeboronation at neutral pH due to the formation of a reactive zwitterionic intermediate.[2]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][4]

  • Choice of Base: The type and concentration of the base are crucial, especially in reactions like the Suzuki-Miyaura coupling. Strongly basic conditions can promote protodeboronation.[3]

  • Catalyst System: The efficiency of the palladium catalyst and its ligands plays a significant role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] Paradoxically, bulky phosphine ligands, often used to facilitate challenging cross-couplings, can promote palladium-catalyzed protodeboronation.[4][5]

  • Solvent and Water Content: The solvent can affect the solubility of reagents and the stability of intermediates. The presence of water can act as a proton source, facilitating the cleavage of the C-B bond.[4]

  • Oxygen: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and can also affect the stability of the palladium catalyst.[6]

Q3: How can I tell if protodeboronation is occurring in my reaction?

A3: The most common indicator of protodeboronation is the formation of a byproduct where the boronic acid group has been replaced by a hydrogen atom. For example, if you start with phenylboronic acid, the protodeboronation byproduct would be benzene. This can be detected by analytical techniques such as NMR spectroscopy, GC-MS, or LC-MS. A lower than expected yield of your desired product is also a strong indicator.[6]

Q4: Are certain types of boronic acids more susceptible to protodeboronation?

A4: Yes, the susceptibility to protodeboronation is highly dependent on the organic substituent of the boronic acid.[2] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like 2-pyridylboronic acid, are notoriously unstable.[2][3][7] Electron-deficient arylboronic acids can also be prone to this side reaction.[6]

Q5: What are the most effective strategies to minimize protodeboronation?

A5: Key strategies include:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[2][3] These derivatives offer increased stability and can provide a "slow release" of the boronic acid under reaction conditions, keeping its concentration low and minimizing decomposition.[8][9]

  • Optimization of Reaction Conditions: Carefully controlling the pH, using milder bases (e.g., K₃PO₄, Cs₂CO₃), and running the reaction at the lowest effective temperature can significantly reduce protodeboronation.[7][10]

  • Selection of an Efficient Catalyst System: Using a highly active palladium catalyst and appropriate ligands can accelerate the desired cross-coupling reaction to outcompete protodeboronation.[3][10]

  • Anhydrous Conditions: Minimizing the amount of water in the reaction by using anhydrous solvents and reagents can be beneficial, although complete exclusion of water may slow down the desired reaction in some cases.[6][10]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and resolving issues related to protodeboronation in your experiments.

Problem: Low yield of the desired product with significant formation of the protodeboronated byproduct (Ar-H).

Troubleshooting Workflow

G A Low Yield & High Protodeboronation B Step 1: Analyze Reaction Conditions A->B C Step 2: Evaluate Boronic Acid Stability B->C E High Temperature? B->E F Strong Base? B->F G Excess Water? B->G D Step 3: Optimize Catalyst System C->D H Use Free Boronic Acid? C->H I Inefficient Catalyst/Ligand? D->I J Lower Temperature E->J Yes K Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) F->K Yes L Use Anhydrous Solvent / Optimize Water Content G->L Yes M Switch to Pinacol or MIDA Ester H->M Yes N Screen High-Activity Catalysts/Ligands (e.g., Buchwald ligands) I->N Yes O Improved Yield? J->O K->O L->O M->O N->O

Caption: A decision tree for troubleshooting protodeboronation.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various reaction parameters on the rate of protodeboronation and product yield.

Table 1: Effect of pH on the Half-life of Various Boronic Acids

Boronic AcidpHTemperature (°C)Half-life (t₁/₂)Reference
2-Pyridylboronic acid770~25-50 s[11][12]
5-Thiazolylboronic acid770~25-50 s[11][12]
3-Pyridylboronic acid1270> 1 week[11][12]
4-Pyridylboronic acid1270> 1 week[11][12]
Phenylboronic acid>13706.5 months[13]
2,6-Difluorophenylboronic acid>1370~5 s[13]

Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8098[14]
4-BromotoluenePhenylboronic acidK₂CO₃Toluene/EtOH/H₂O8095[14]
4-BromotoluenePhenylboronic acidK₃PO₄Toluene/EtOH/H₂O8092[14]
4-BromotoluenePhenylboronic acidNaOHToluene/EtOH/H₂O8085[14]
4-BromotoluenePhenylboronic acidTEAToluene/EtOH/H₂O8060[14]

Table 3: Comparison of Boronic Acid Protecting Groups in a Challenging Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid DerivativeBaseSolventTemperature (°C)Yield (%)Reference
2-Chlorobenzonitrile2-Thiopheneboronic acidK₃PO₄Dioxane/H₂O10037[9]
2-Chlorobenzonitrile2-Thiophene-MIDA boronateK₃PO₄Dioxane/H₂O10094[9]
2-Chlorobenzonitrile2-Indoleboronic acidK₃PO₄Dioxane/H₂O10014[9]
2-Chlorobenzonitrile2-Indole-MIDA boronateK₃PO₄Dioxane/H₂O10093[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Unstable Heteroarylboronic Acid Using a MIDA Boronate Ester

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Heteroaryl MIDA boronate (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, heteroaryl MIDA boronate, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In situ Protection of a Boronic Acid as a Pinacol Ester

This protocol is useful when the free boronic acid is unstable but the pinacol ester is not commercially available.

Materials:

  • Boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., toluene or THF)

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

Procedure:

  • To a round-bottom flask, add the boronic acid and pinacol.

  • Add the anhydrous solvent.

  • If using toluene, equip the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove water.

  • If using THF, add activated molecular sieves and stir the mixture at room temperature or with gentle heating.

  • Monitor the formation of the pinacol ester by TLC or NMR.

  • Once the reaction is complete, the solution of the pinacol ester can be used directly in the subsequent coupling reaction, or the solvent can be removed under reduced pressure to isolate the crude ester.

Visualizations

Mechanism of Base-Catalyzed Protodeboronation

G A Ar-B(OH)₂ B [Ar-B(OH)₃]⁻ A->B + OH⁻ B->A - OH⁻ C Ar-H + [B(OH)₄]⁻ B->C + H₂O (rate-limiting)

Caption: Base-catalyzed protodeboronation pathway.

The "Slow-Release" Strategy for Stabilizing Unstable Boronic Acids

G cluster_0 Reaction Mixture A Stable Boronic Ester (e.g., MIDA or Pinacol) B Unstable Boronic Acid (Low Concentration) A->B Slow Hydrolysis C Desired Cross-Coupling Product B->C Fast Cross-Coupling D Protodeboronation Byproduct B->D Slow Protodeboronation

Caption: The slow-release strategy minimizes the concentration of unstable boronic acid.

References

Technical Support Center: Catalyst Selection for Activating C-Cl Bonds in Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the activation of C-Cl bonds in pyridines, a crucial transformation in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with chloropyridines challenging?

A1: The primary challenge stems from the high bond strength of the C-Cl bond, making the initial oxidative addition step in the catalytic cycle difficult.[1] Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation, a phenomenon sometimes referred to as the "2-pyridyl problem".[2][3] This is particularly pronounced when the chlorine is at the 2-position.

Q2: What are the most common types of catalysts used for activating C-Cl bonds in pyridines?

A2: Palladium and nickel-based catalysts are the most widely used.[4][5] Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective for various cross-coupling reactions.[1] Nickel catalysts are also a powerful alternative, especially for reductive cross-coupling reactions.[6][7][8][9]

Q3: How do I choose the right ligand for my palladium-catalyzed reaction?

A3: The choice of ligand is critical for activating the C-Cl bond.[10] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[11] For Suzuki and Buchwald-Hartwig reactions, sterically hindered and electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) are recommended as they promote the formation of the active monoligated palladium(0) species.[1][11] N-heterocyclic carbene (NHC) ligands are also a very effective alternative.[1]

Q4: What are the key differences between palladium and nickel catalysts for this transformation?

A4: Palladium catalysts are generally more versatile and have been more extensively studied for a wider range of cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Nickel catalysts are often a more cost-effective option and have shown excellent activity in reductive cross-electrophile coupling reactions, which allow for the coupling of two different electrophiles.[6][7][8] Nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to palladium.

Q5: How does the position of the chlorine atom on the pyridine ring affect reactivity?

A5: The position of the chlorine atom significantly influences reactivity. Generally, a chlorine at the 2- or 4-position is more activated towards oxidative addition due to the electron-withdrawing effect of the nitrogen atom.[11] However, the proximity of the nitrogen at the 2-position can also lead to catalyst inhibition.[2] The reactivity of a chlorine at the 3-position is generally lower.

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst System Switch from standard catalysts like Pd(PPh₃)₄ to more active systems.[1] Use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands.[1] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Ineffective Base The base is crucial for the transmetalation step.[1] Screen strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[1] If solubility is an issue, a dioxane/water solvent system can be beneficial.[1]
Inappropriate Solvent Use dry, degassed solvents. Common choices include mixtures like dioxane/water, toluene/water, or THF/water.[1]
Low Reaction Temperature C-Cl bond activation often requires higher temperatures, typically in the range of 80-120 °C.[1] Consider using microwave irradiation to accelerate the reaction.
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[1]
Problem 2: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Action
Slow Reductive Elimination Hydrodehalogenation competes with the desired amination.[11] Using a more electron-rich and bulky ligand can accelerate the reductive elimination of the desired product.
Presence of Water Trace amounts of water can be a proton source for hydrodehalogenation.[11] Ensure all reagents and solvents are scrupulously dry.
Base Purity Impurities in the base (e.g., NaOH in NaOtBu) can promote this side reaction.[11] Use a high-purity, anhydrous base.
Amine Stoichiometry Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired reaction pathway.[11]
Problem 3: Catalyst Deactivation (Formation of Palladium Black)

Possible Causes & Solutions:

CauseRecommended Action
Pyridine Coordination The pyridine nitrogen can bind to the palladium center, leading to inactive complexes.[2] The use of bulky ligands can disfavor the formation of these inactive species.
Slow Catalysis If the catalytic cycle is slow, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration into palladium black.[2] Optimize reaction conditions (temperature, concentration, ligand) to increase the reaction rate.
High Catalyst Loading While sometimes necessary, high catalyst concentrations can promote the formation of inactive dimeric or polymeric species.[2] Use the lowest effective catalyst loading.

Data Presentation: Catalyst Systems for Cross-Coupling of Chloropyridines

Table 1: Selected Catalyst Systems for Suzuki-Miyaura Coupling of Chloropyridines
Pd Source / LigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80 (for 3-chloropyridine)[4]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate (for resin-supported chloropyrimidines)[4][12]
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O85-10070-90 (for related aminopyridines)[4]
Pd/IPrCs₂CO₃TolueneRTGood (for C4-selective coupling of 2,4-dichloropyridines)
Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
Pd Source / LigandBaseSolventTemp. (°C)Typical Yield (%)Reference
Pd₂(dba)₃ / RuPhosNaOtBuToluene100High[11]
Pd(OAc)₂ / BrettPhosNaOtBu1,4-Dioxane100High[11]
G3/G4 PalladacycleNaOtBuToluene or Dioxane80-110High[11]
Table 3: Nickel-Catalyzed Reductive Cross-Coupling of 2-Chloropyridines
Ni Source / LigandReductantSolventTemp. (°C)Typical Yield (%)Reference
NiBr₂·3H₂O / BathophenanthrolineMn⁰DMF6033-85[6][8]
NiCl₂·DME / 1,10-PhenanthrolineMnDMFRTGood (with TESCl as activator)[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
  • Preparation: To a dry Schlenk flask, add the chloropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%) under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the chloropyridine (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring for the necessary time, monitoring the reaction progress.

  • Work-up: After cooling to room temperature, the reaction is quenched, typically with water or a saturated aqueous ammonium chloride solution. The product is then extracted with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the product is purified by chromatography or recrystallization.[11]

Visualizations

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep Combine Chloropyridine, Coupling Partner, & Base inert Establish Inert Atmosphere (Ar/N2) prep->inert catalyst Add Catalyst (Pd or Ni Source + Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Required Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Product (Chromatography) quench->purify Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII R-Pd(II)-Cl(Ln) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII->Transmetal R'-[M] or HNR'R'' PdII_R R-Pd(II)-R'(Ln) or R-Pd(II)-NR'R''(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' or R-NR'R'' RedElim->Product Troubleshooting_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield cat_check Is the catalyst system active enough for C-Cl activation? start->cat_check cat_sol Switch to bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Increase catalyst loading (e.g., to 5 mol%). Use a reliable pre-catalyst. cat_check->cat_sol No temp_check Is the temperature high enough? cat_check->temp_check Yes temp_sol Increase temperature (80-120 °C). Consider microwave heating. temp_check->temp_sol No base_check Is the base effective? temp_check->base_check Yes base_sol Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3, NaOtBu). base_check->base_sol No inert_check Is the system oxygen-free? base_check->inert_check Yes inert_sol Ensure rigorous degassing of solvents and use of an inert atmosphere. inert_check->inert_sol No side_check Are side products like hydrodehalogenation observed? inert_check->side_check Yes side_sol Use scrupulously dry reagents/solvents. Optimize ligand and base choice. side_check->side_sol Yes

References

Technical Support Center: Purification of 2-Chloro-3-iodoisonicotinonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-chloro-3-iodoisonicotinonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the purification of this compound and its derivatives.

Issue Potential Cause Troubleshooting Steps
Low or No Crystal Formation During Recrystallization - Incorrect solvent or solvent mixture. - Product is too soluble in the chosen solvent. - Insufficient concentration of the product.- Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, ethanol, acetone, water) to find a system where the product is soluble when hot but sparingly soluble when cold.[1] - Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed. Heat the mixture until the solution becomes clear and then allow it to cool slowly.[2][3] Common solvent pairs include heptanes/ethyl acetate and methanol/water.[4] - Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. - Presence of impurities.- Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point. - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Dilution: Add a small amount of hot solvent to the oiled-out mixture to dissolve it, then allow it to cool slowly.
Discoloration of the Purified Product (Yellow or Brown Tint) - Presence of iodine-containing impurities. - Degradation of the product. - Residual catalyst from a preceding reaction (e.g., palladium).- Sodium Thiosulfate Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove residual iodine.[5][6] - Activated Charcoal: Treat the solution of the crude product with activated charcoal before filtration and crystallization to remove colored impurities.[7] - Chromatography: Purify the product using column chromatography. - Catalyst Removal: If residual palladium is suspected, specific methods for its removal may be necessary.[8]
Poor Separation During Column Chromatography - Incorrect eluent system. - Column overloading. - Improper column packing.- TLC Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your product.[8] A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[8] - Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the eluent is gradually increased.[8] - Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent before loading it onto the column.[8] - Proper Packing: Pack the column carefully to avoid air bubbles and channels.[8]
Product Degradation on Silica Gel Column - The acidic nature of silica gel can degrade sensitive compounds.- Neutralize Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine (0.1-1% by volume). Use an eluent containing the same percentage of triethylamine for the chromatography.[8] - Alternative Stationary Phases: Consider using a different stationary phase such as alumina.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual reagents. For halogenated pyridines, potential impurities include regioisomers (if the halogenation is not perfectly selective) and homocoupling products if cross-coupling reactions were performed.[8]

Q2: How can I effectively remove water from my product and solvents?

A2: Pyridine compounds can be hygroscopic.[4] To dry a solution containing your product, use a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. For drying the final product, a vacuum oven or desiccator can be used.

Q3: What is a good starting point for a recrystallization solvent system for this compound?

A3: While the optimal solvent system should be determined experimentally, a good starting point for halogenated pyridines is a solvent pair like ligroin-acetone or a mixture of hexanes and ethyl acetate.[9] You can also try single solvents like ethanol or toluene.[1]

Q4: My product is a solid. Is column chromatography still a good option for purification?

A4: Yes, column chromatography is a very effective method for purifying solid compounds, especially for removing impurities with similar polarities that are difficult to separate by recrystallization.[5]

Q5: What safety precautions should I take when working with this compound and the solvents used for its purification?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used for purification are often flammable and/or toxic, so avoid ignition sources and inhalation of vapors.

Experimental Protocols

General Work-up Procedure with Sodium Thiosulfate Wash

This procedure is useful for removing residual iodine from the reaction mixture.

  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

Column Chromatography

This protocol describes a general procedure for purification by column chromatography.

  • Eluent Selection: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

This protocol outlines the steps for purification by recrystallization.

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude product in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to promote further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Quantitative Data Summary

The following table summarizes typical conditions and results for the purification of related halogenated pyridines, which can serve as a starting point for optimizing the purification of this compound.

Compound Purification Method Solvent/Eluent System Yield/Recovery Purity Reference
2-ChloronicotinonitrileRecrystallizationLigroin-Acetone80-85%-[9]
2-Chloro-4-cyanopyridineColumn Chromatography50% Ether/Hexanes24%m.p. 69.5-70.5 °C[7]
2-Chloro-3-iodopyridineFast ChromatographyHeptane/Ethyl acetate (90/10)72%>97%[5]
2-Chloro-3-cyanopyridineWater Wash, RecrystallizationWater, Organic Solvent-99%[10]

Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification cluster_final_purification Final Purification cluster_pure Pure Product crude Crude this compound workup Aqueous Work-up (Optional Na2S2O3 wash) crude->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography If impurities are close in polarity recrystallization Recrystallization concentration->recrystallization If product is a solid pure Pure Product chromatography->pure recrystallization->pure

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue discoloration Product Discolored? start->discoloration poor_separation Poor Separation in Chromatography? start->poor_separation no_crystals No Crystals Forming? start->no_crystals thiosulfate_wash Wash with Na2S2O3 discoloration->thiosulfate_wash Yes charcoal Use Activated Charcoal discoloration->charcoal Yes optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes check_packing Check Column Packing poor_separation->check_packing Yes solvent_screen Screen Solvents for Recrystallization no_crystals->solvent_screen Yes induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization Yes

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Overcoming the Low Reactivity of 2-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-chloropyridines in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

Primary Cause: The primary reason for low or no product formation is the inherent low reactivity of 2-chloropyridines compared to their bromo or iodo counterparts. This is due to the strong Carbon-Chlorine (C-Cl) bond, which makes the rate-limiting oxidative addition step in the catalytic cycle challenging. Catalyst deactivation, where the pyridine nitrogen coordinates to the palladium center, can also inhibit the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. It is crucial to use a more active catalyst system.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active monoligated palladium(0) species and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]

  • Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.

    • Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for these challenging couplings.[1]

  • Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.

    • Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C. Microwave irradiation can also be beneficial, often leading to shorter reaction times and improved yields.

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, is often optimal. Ensure solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.

Issue 2: Significant Side Products Observed (Protodeboronation and Homocoupling)

Primary Cause: The formation of side products is a common issue that reduces the yield of the desired coupled product.

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water or acidic impurities.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct, which can be promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst.

Troubleshooting Steps:

  • Minimize Protodeboronation:

    • Recommendation: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable and less prone to protodeboronation.

  • Reduce Homocoupling:

    • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing all solvents. Use a Pd(0) source or an efficient precatalyst system to ensure the active catalytic species is readily available.

Issue 3: Low to No Conversion in Buchwald-Hartwig Amination

Primary Cause: Similar to Suzuki coupling, the low reactivity of the C-Cl bond in 2-chloropyridines makes the oxidative addition step difficult in Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can form the active Pd(0) species more efficiently than sources like Pd(OAc)₂.[1]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos).[1]

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[1]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1]

    • Inert Atmosphere: It is crucial to maintain a strictly inert atmosphere to prevent the deactivation of the Pd(0) catalyst by oxygen.[1]

Issue 4: Significant Hydrodehalogenation in Buchwald-Hartwig Amination

Primary Cause: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical.

    • Recommendation: Use bulky, electron-rich ligands (e.g., SPhos, RuPhos) that accelerate the rate of reductive elimination, thereby outcompeting the side reactions.

  • Purity of Reagents:

    • Recommendation: Ensure the base is anhydrous and of high purity. Traces of moisture or hydroxide in the base can exacerbate hydrodehalogenation. Also, ensure all solvents and the amine are scrupulously dried.

  • Amine Stoichiometry:

    • Recommendation: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired C-N coupling pathway.

Data Presentation

Table 1: Effective Catalytic Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
2-Chloropyridine SubstrateCoupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095
2-Chloro-5-methylpyridinePhenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane11088
2-Chloro-3-fluoropyridine3-Tolylboronic acidPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2)Dioxane/H₂O10092
2-ChloropyridineNaphthylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (3)MeCN/H₂O8078
Table 2: Effective Catalytic Systems for Buchwald-Hartwig Amination of 2-Chloropyridines
2-Chloropyridine SubstrateAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
2-ChloropyridineMorpholinePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.2)Toluene10098
2-Chloro-4-picolineAnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (1.5)Dioxane11091
2,4-Dichloropyridinen-HexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene10085 (at C2)
2-Chloro-5-nitropyridinePiperidineG3-Palladacycle (1)-NaOtBu (1.2)THF8096

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium source (1-3 mol%), and the ligand (2-6 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridines
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (1-5 mol%), the ligand (1.2-1.5 times the palladium), and the base (1.2-2.0 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the 2-chloropyridine (1.0 equiv.) and the amine (1.0-1.5 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative Addition->Ar-Pd(II)-Cl(L) Transmetalation Transmetalation Ar-Pd(II)-Cl(L)->Transmetalation Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-Cl 2-Chloropyridine Ar-Cl->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-Cl(L) Ar-Pd(II)-Cl(L) Oxidative_Addition->Ar-Pd(II)-Cl(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L)->Amine_Coordination Ar-Pd(II)-NR2(L) Amido Complex Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Product Reductive_Elimination->Ar-NR2 Ar-Cl 2-Chloropyridine Ar-Cl->Oxidative_Addition HNR2 Amine HNR2->Amine_Coordination Base Base Base->Amine_Coordination Troubleshooting_Workflow start Low Yield or No Reaction catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol No temp Is the reaction temperature sufficient? catalyst->temp Yes catalyst_sol->temp temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp->temp_sol No base Is the base effective? temp->base Yes temp_sol->base base_sol Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald-Hartwig). base->base_sol No inert Is the system properly degassed? base->inert Yes base_sol->inert inert_sol Thoroughly degas solvents. Use Schlenk techniques. inert->inert_sol No success Reaction Optimized inert->success Yes inert_sol->success

References

Technical Support Center: Improving Regioselectivity in the Halogenation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to address challenges in achieving regioselectivity during the halogenation of pyridines.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues and questions that arise during the synthesis and functionalization of pyridines.

Q1: Why is the direct electrophilic halogenation of a standard pyridine ring difficult and often unselective?

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging. The nitrogen atom's electron-withdrawing nature deactivates the ring, making it less reactive towards electrophiles than benzene.[1][2] Consequently, these reactions often demand harsh conditions, such as high temperatures and the use of potent Brønsted or Lewis acids.[2][3]

Under such conditions, electrophilic attack preferentially occurs at the C3 position. This preference is because the sigma complex intermediate formed by an attack at the C2 or C4 positions would place a destabilizing positive charge on the highly electronegative nitrogen atom. The intermediate resulting from a C3 attack avoids this, making it the kinetically favored product.[1] However, this method frequently results in low yields and mixtures of regioisomers.[1][4]

Q2: How do existing substituents on the pyridine ring influence the regioselectivity of halogenation?

The regiochemical outcome is a delicate balance between the directing effects of the ring nitrogen and any existing substituents.[1]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) activate the ring and are ortho-, para-directing. The final regioselectivity depends on the interplay between the inherent C3-directing effect of the nitrogen and the ortho-, para-directing nature of the substituent.[1][5]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) further deactivate the ring and are meta-directing. This typically reinforces the pyridine ring's natural preference for halogenation at the C3 and C5 positions.[1]

Q3: My direct halogenation attempt resulted in a mixture of isomers. How can I improve selectivity for the C3 position?

If direct halogenation with elemental halogens is unselective, consider these alternative strategies for improved C3 selectivity:

  • Milder Reagents: Switching to N-halosuccinimides (NCS, NBS, NIS) can sometimes provide better regiochemical control compared to harsher elemental halogens.[1]

  • Zincke Imine Intermediates: A powerful and modern method for C3-halogenation under mild conditions involves the temporary transformation of the pyridine into an acyclic Zincke imine.[3][4] This electron-rich intermediate undergoes highly regioselective halogenation before the ring is closed to yield the 3-halopyridine.[3][6][7] This multi-step, one-pot sequence is compatible with a wide range of functional groups.[3][4]

Q4: What is the most reliable method to achieve halogenation at the C2 position?

For selective halogenation at the C2 (or C6) position, the most dependable and widely used strategy is the use of pyridine N-oxides .[1][2] The N-oxide group is electron-donating, which activates the C2 and C4 positions for electrophilic attack.[1][8] By using reagents like phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), highly regioselective C2-halogenation can be achieved under mild conditions.[1][9]

Q5: My target molecule requires a halogen at the C4 position. What are the best strategies to accomplish this?

Achieving selective C4-halogenation can be challenging, but two effective modern approaches are available:

  • Pyridine N-Oxide Strategy: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-halogenation. Selectivity can be directed towards the C4 position by carefully choosing the halogenating agent and reaction conditions.[1][2]

  • Designed Phosphine Reagents: A novel strategy involves the installation of a specially designed heterocyclic phosphine at the 4-position of the pyridine ring to form a phosphonium salt. This salt is then displaced by a halide nucleophile.[2][9][10] This two-step method is effective for a broad range of unactivated pyridines and can be used for late-stage functionalization of complex molecules.[2][10]

Quantitative Data on Regioselectivity

The following tables summarize quantitative data for different regioselective halogenation methods.

Table 1: C2-Selective Halogenation of Substituted Pyridine N-Oxides

Substrate Halogenating Agent Conditions Product Yield (%) Reference
Pyridine N-Oxide POCl3, 2,6-lutidine DCM, 0 °C 2-Chloropyridine High [1]
3-Substituted Pyridine N-Oxide POCl3 Neat 2-Chloro-3-substituted-pyridine High [9]

| Fused Pyridine N-Oxides | Ts2O, TBABr | Dilute (0.01 M) | C2-Brominated Fused Pyridine | High |[11] |

Table 2: C3-Selective Halogenation via Zincke Imine Intermediates

Substrate Halogenating Agent Conditions Product Yield (%) Reference
2-Phenylpyridine NIS EtOAc, RT 2-Phenyl-3-iodopyridine 95 [4]
3-Phenylpyridine NIS, TFA EtOAc, RT 3-Phenyl-5-iodopyridine 85 [4]

| 4-tert-Butylpyridine | NBS | CH2Cl2, RT | 4-tert-Butyl-3-bromopyridine | 72 |[3] |

Table 3: C4-Selective Halogenation using Designed Phosphine Reagents

Substrate Reagent Sequence Conditions Product Yield (%) Reference
3-Phenylpyridine 1. Phosphine I, Tf2O2. LiCl Dioxane, 80 °C 3-Phenyl-4-chloropyridine 85 [9]
2-Phenylpyridine 1. Phosphine II, Tf2O2. LiCl Dioxane, 80 °C 2-Phenyl-4-chloropyridine 89 [9]

| Bepotastine Precursor | 1. Phosphine I, Tf2O2. LiBr, TfOH | Dioxane, 80 °C | 4-Brominated Product | 80 |[2] |

Experimental Protocols

Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide [1]

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl3, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for 3-Iodination of a Pyridine via a Zincke Imine Intermediate [1]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf2O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH4OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed.

G start Desired Regioselectivity? c2 C2-Halogenation start->c2 C2 c3 C3-Halogenation start->c3 C3 c4 C4-Halogenation start->c4 C4 strategy_c2 Use Pyridine N-Oxide Strategy with POX3 c2->strategy_c2 strategy_c3 Use Zincke Imine Intermediate Strategy c3->strategy_c3 strategy_c4 Use N-Oxide or Designed Phosphine Reagent c4->strategy_c4

Caption: Decision tree for selecting a halogenation strategy.

G sub Substituted Pyridine n_oxide Pyridine N-Oxide sub->n_oxide Oxidation (e.g., mCPBA) intermediate Activated Intermediate n_oxide->intermediate Activation reagent POX3 (e.g., POCl3) reagent->intermediate product 2-Halopyridine intermediate->product Nucleophilic Attack & Deoxygenation

Caption: Pathway for C2-halogenation via N-Oxide intermediate.

G pyridine Pyridine Substrate activation Activation (Tf2O, Amine) pyridine->activation zincke Acyclic Zincke Imine (Electron-Rich) activation->zincke Ring Opening halogenation Halogenation (e.g., NIS, NBS) zincke->halogenation hal_zincke Halogenated Imine halogenation->hal_zincke ring_closing Ring Closing (NH4OAc) hal_zincke->ring_closing product 3-Halopyridine ring_closing->product

Caption: C3-halogenation workflow via Zincke imine intermediate.

References

Technical Support Center: Troubleshooting Homocoupling in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions, and why is it problematic?

A1: Homocoupling is a common side reaction where two identical molecules of a coupling partner react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] Similarly, in Sonogashira reactions, two terminal alkyne molecules can form a symmetrical 1,3-diyne.[2] This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are generally the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][3][4]

  • In Suzuki Reactions: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][4] The use of a Pd(II) precatalyst without efficient initial reduction to Pd(0) can also lead to homocoupling.[1][3]

  • In Sonogashira Reactions: The primary causes are the presence of oxygen and the copper(I) co-catalyst.[2][5] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the undesired Glaser coupling pathway.[2][5][6]

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical byproduct in your crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q4: Can the choice of palladium source, ligand, base, and solvent affect the extent of homocoupling?

A4: Absolutely. The selection of each of these components plays a critical role.

  • Palladium Source: Using a Pd(0) source or ensuring the rapid and efficient reduction of a Pd(II) precatalyst can minimize homocoupling.[4][7]

  • Ligands: Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway by promoting reductive elimination from the Pd(II) intermediate.[2][8] The optimal ligand is often substrate-dependent, and screening may be necessary.[2]

  • Base: The strength and type of base can influence the reaction rates of both the desired cross-coupling and the undesired homocoupling.[2][9]

  • Solvent: The choice of solvent can affect the solubility of reagents and the stability of catalytic species, thereby influencing the reaction outcome.[2]

Troubleshooting Guides

Guide 1: Minimizing Boronic Acid Homocoupling in Suzuki Reactions

If you are observing significant homocoupling of your boronic acid, follow this troubleshooting workflow:

Suzuki_Troubleshooting start High Homocoupling Observed deoxygenate Improve Deoxygenation (e.g., Freeze-Pump-Thaw, N2/Ar sparge) start->deoxygenate Is the reaction rigorously deoxygenated? pd_source Optimize Palladium Source (Use Pd(0) or ensure efficient Pd(II) reduction) deoxygenate->pd_source reducing_agent Add a Mild Reducing Agent (e.g., potassium formate) pd_source->reducing_agent ligand_base Screen Ligands and Bases reducing_agent->ligand_base boronic_ester Consider Boronic Esters (e.g., pinacol esters) ligand_base->boronic_ester end Homocoupling Minimized boronic_ester->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Detailed Steps:

  • Ensure Rigorous Exclusion of Oxygen: Deoxygenate all solvents and reagents thoroughly. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are highly effective.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Optimize the Palladium Source: If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to the active Pd(0) species.[3][4] Alternatively, consider using a Pd(0) source directly.

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction medium.[9][10][11]

  • Screen Reaction Parameters: Systematically screen different ligands and bases. Bulky, electron-donating ligands can often promote the desired cross-coupling over homocoupling.

  • Consider Boronic Esters: For particularly problematic substrates, especially electron-rich or heteroaromatic boronic acids, using more stable boronic esters (e.g., pinacol esters) can mitigate homocoupling.[12]

Guide 2: Suppressing Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions

The formation of a 1,3-diyne byproduct is a common issue in Sonogashira couplings. Here’s how to address it:

Sonogashira_Troubleshooting start High Alkyne Homocoupling (Glaser Product) copper_free Implement Copper-Free Conditions start->copper_free Is a copper co-catalyst being used? anaerobic Ensure Strictly Anaerobic Conditions copper_free->anaerobic slow_addition Slowly Add the Terminal Alkyne anaerobic->slow_addition optimize_conditions Optimize Catalyst, Ligand, and Temperature slow_addition->optimize_conditions end Homocoupling Minimized optimize_conditions->end

Caption: Troubleshooting workflow for minimizing alkyne homocoupling in Sonogashira reactions.

Detailed Steps:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[5][6] This may require higher temperatures or more active palladium catalysts but is highly effective at eliminating the Glaser coupling pathway.[5]

  • Ensure Anaerobic Conditions: If using a copper co-catalyst is necessary, the rigorous exclusion of oxygen is critical.[2][5] Use degassed solvents and maintain a positive pressure of an inert gas.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Optimize Reaction Parameters:

    • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the relative rates of cross-coupling and homocoupling.[2]

    • Temperature: Elevated temperatures can sometimes favor the homocoupling pathway, so optimizing the reaction temperature is important.[5]

Data Presentation

The following table summarizes the effect of various reaction parameters on the suppression of homocoupling in a Suzuki cross-coupling reaction.

EntryPalladium SourceAdditiveDeoxygenation MethodHomocoupling Product (%)
1Pd(OAc)₂NoneStandard N₂ purge~10-15
25% Pd/CNoneStandard N₂ purge~5-8[10]
3Pd(OAc)₂Potassium FormateStandard N₂ purge~2-4
4Pd(OAc)₂NoneSubsurface N₂ sparge~1-3[10]
5Pd(OAc)₂Potassium FormateSubsurface N₂ sparge<1[9][10]
6Palladium BlackPotassium FormateSubsurface N₂ sparge<1[9][10]

Data is generalized from literature for illustrative purposes.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Reaction with Minimized Homocoupling

This protocol incorporates measures to suppress the homocoupling of the boronic acid.

  • Reagent Preparation: Ensure all solvents are anhydrous and have been thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes. The aryl halide, boronic acid (or boronic ester), palladium catalyst, ligand, and base should be of high purity.

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos), and base (e.g., K₃PO₄).

  • Deoxygenation: Add the degassed solvent and stir the mixture. If using a Pd(II) source, consider adding a mild reducing agent like potassium formate at this stage.[10] Perform a subsurface sparge with nitrogen or argon for 10-15 minutes to ensure rigorous exclusion of dissolved oxygen.[9][10]

  • Addition of Reagents: Add the aryl halide and the boronic acid to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.[13][14][15]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the copper-catalyzed Glaser homocoupling byproduct.

  • Reagent Preparation: All solvents must be anhydrous and thoroughly degassed.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand), the aryl halide, and a suitable base (e.g., a bulky amine like diisopropylethylamine or an inorganic base like Cs₂CO₃) to a reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel.

  • Alkyne Addition: Add the terminal alkyne to the mixture. For substrates prone to homocoupling, consider adding the alkyne slowly via a syringe pump.[2]

  • Reaction: Heat the mixture to the required temperature. Copper-free conditions may necessitate higher temperatures than their copper-catalyzed counterparts.[5]

  • Work-up and Purification: After the reaction is complete, follow a standard aqueous work-up procedure. The desired cross-coupled product can then be isolated and purified using standard techniques such as column chromatography.[13][14][15]

References

Technical Support Center: Scaling Up Reactions with 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3-iodoisonicotinonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in successfully scaling up your chemical reactions involving this versatile building block.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and successful reaction scale-up.

PropertyValueReference
Molecular Formula C₆H₂ClIN₂[1]
Molecular Weight 264.45 g/mol [1]
Appearance Solid[1]
Synonyms 2-Chloro-3-iodopyridine-4-carbonitrile[1]
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly sealed to prevent moisture and air exposure.[2]
Incompatibilities Strong oxidizers, acids, and bases.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound in common cross-coupling reactions.

Q1: Which halogen is more reactive in cross-coupling reactions, the chlorine or the iodine?

A1: The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira. This is due to the weaker carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond, which facilitates faster oxidative addition to the palladium catalyst. This differential reactivity allows for selective functionalization at the 3-position.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with 2-chloropyridine derivatives are often due to a few key factors:

  • Catalyst Inactivity: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4]

  • Inefficient Oxidative Addition: The C-Cl bond is strong and requires a highly active catalyst system to undergo oxidative addition effectively.[5]

  • Protodeboronation: The boronic acid can be sensitive to the basic reaction conditions and may decompose before coupling occurs.

  • Ineffective Base: The choice of base is critical for the activation of the boronic acid and the overall efficiency of the catalytic cycle.

Q3: How can I minimize the formation of homocoupled byproducts in my Sonogashira reaction?

A3: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can prevent homocoupling, although this may require a more active palladium catalyst system and potentially higher temperatures.[6]

  • Controlled Addition of Alkyne: Slow addition of the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Q4: What are the primary safety precautions to consider when scaling up reactions with this compound?

A4: When scaling up, it is crucial to consider the following:

  • Exothermicity: Cross-coupling reactions can be exothermic. A reaction calorimetry study is recommended to understand the heat of reaction and to design an adequate cooling strategy to prevent thermal runaway.[7][8][9]

  • Handling and Personal Protective Equipment (PPE): this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during Suzuki-Miyaura and Sonogashira reactions with this compound.

Troubleshooting Suzuki-Miyaura Reactions
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst deactivation by pyridine nitrogen. [3]Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand to sterically hinder coordination to the nitrogen.[4][5]
Inefficient oxidative addition of the C-Cl bond. Increase the reaction temperature in 10-20 °C increments. Consider using a more active palladium precatalyst.
Ineffective base. Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2]
Significant Protodeboronation Boronic acid instability under basic conditions. Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is often more stable. A weaker base might also mitigate this issue.
Formation of Homocoupled Byproducts Presence of oxygen. Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere.[5]
Inefficient catalyst pre-activation. Use a Pd(0) source directly or ensure conditions are optimal for the reduction of a Pd(II) precatalyst.
Troubleshooting Sonogashira Reactions
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Catalyst system not active enough. Increase catalyst loading slightly. Screen different phosphine ligands. Ensure the copper(I) co-catalyst is fresh and active.
Reaction temperature too low. For less reactive aryl chlorides, higher temperatures (80-120 °C) may be necessary.[10]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen. Rigorously exclude oxygen by degassing solvents and running the reaction under a strict inert atmosphere.
High concentration of copper catalyst and/or alkyne. Reduce the amount of copper(I) iodide. Add the terminal alkyne slowly to the reaction mixture. Consider a copper-free protocol.[6]
Dehalogenation of Starting Material Presence of a hydride source. Ensure solvents are anhydrous. The choice of amine base can also influence this; consider screening different amines.

Experimental Protocols

The following are representative, detailed experimental protocols for Suzuki-Miyaura and Sonogashira reactions with this compound. These should be optimized for your specific substrates and scale.

Protocol 1: Scale-Up of Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Chloro-3-phenylisonicotinonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge this compound (1.0 eq).

  • Add phenylboronic acid (1.5 eq) and potassium phosphate (3.0 eq).

  • In a separate glovebox or under an inert atmosphere, prepare a catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst premix to the reactor.

  • Add the remaining anhydrous, degassed 1,4-dioxane and degassed water to the reactor to achieve the desired concentration (e.g., 0.5 M).

  • Begin vigorous stirring and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Scale-Up of Sonogashira Coupling

Reaction: Synthesis of 2-Chloro-3-(phenylethynyl)isonicotinonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine.

  • Begin stirring and add phenylacetylene (1.2 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to 50-70 °C.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low or No Yield in Suzuki Coupling q1 Is the catalyst system active enough for a chloropyridine? start->q1 a1_yes Yes q1->a1_yes a1_no Switch to a more active system: - Buchwald ligands (SPhos, XPhos) - NHC ligands - Increase catalyst loading (1-3 mol%) q1->a1_no No q2 Is the reaction temperature sufficient? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Increase temperature in 10-20 °C increments (e.g., 80-120 °C) q2->a2_no No q3 Is the base effective? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) q3->a3_no No q4 Are there signs of protodeboronation? a3_yes->q4 a4_yes Use anhydrous conditions Switch to boronic ester Consider a milder base q4->a4_yes Yes a4_no No q4->a4_no end Re-evaluate starting material purity and reaction setup a4_no->end Sonogashira_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Charge Reactor: - this compound - Pd(PPh₃)₂Cl₂ - CuI prep2 Inert Atmosphere: Evacuate and backfill with N₂ (3x) prep1->prep2 react1 Add Solvents: - Anhydrous, degassed THF - Anhydrous, degassed Et₃N prep2->react1 react2 Substrate Addition: Slowly add Phenylacetylene react1->react2 react3 Heating & Monitoring: - Heat to 50-70 °C - Monitor by HPLC/GC-MS react2->react3 workup1 Cool to RT and Filter react3->workup1 workup2 Concentrate Filtrate workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purification: Column Chromatography or Recrystallization workup4->purify

References

Technical Support Center: Managing Reaction Temperature for Selective Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to help manage reaction temperature for achieving high selectivity and yield in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature fundamentally affect the selectivity of a coupling reaction?

Reaction temperature is a critical parameter that directly influences reaction rates.[1] Both the desired product formation and undesired side reactions have temperature-dependent rate constants. Increasing the temperature generally increases the rate of all reactions, but not always to the same extent. Optimal selectivity is achieved at a temperature that maximizes the rate of the desired reaction while minimizing the rates of side reactions like homocoupling, decomposition of starting materials or catalysts, and β-hydride elimination.[2][3] Exceeding the optimal temperature can lead to catalyst deactivation, often observed as the precipitation of palladium black.[4][5]

Q2: What are the most common side reactions caused by improper temperature control?

In palladium-catalyzed cross-coupling reactions, improper temperature control can lead to several side reactions:

  • Homocoupling: This occurs when two molecules of the same coupling partner react. It can be promoted by the presence of oxygen and is sometimes exacerbated by high temperatures that may facilitate catalyst decomposition.[3][6] For Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a common issue.[7][8]

  • β-Hydride Elimination: This is a decomposition pathway for organopalladium intermediates that can compete with reductive elimination (the product-forming step). It is often favored at higher temperatures.[2][9]

  • Protodeboronation (in Suzuki reactions): This is the cleavage of the carbon-boron bond, often by residual water, which can be accelerated by harsh conditions like high temperatures and strong bases.[6][10]

  • Catalyst Decomposition: High temperatures can cause the catalyst to degrade or aggregate into inactive palladium black, which halts the catalytic cycle.[4][5]

Q3: My reaction starts but stalls before completion. Could temperature be the cause?

Yes, a stalling reaction can be a sign of catalyst deactivation, which is often temperature-related.[4] Running a reaction at too high a temperature can cause the palladium catalyst to decompose or aggregate into inactive palladium black.[5] This is particularly an issue in reactions requiring long heating times, where trace oxygen can also contribute to oxidative deactivation of the Pd(0) catalyst.[4]

Q4: What are the best practices for setting up and maintaining a stable reaction temperature?

Maintaining a precise and stable temperature is crucial for reproducibility.[1][11]

  • Low-Temperature Reactions (-90°C to 20°C): Use cooling baths with specific solvent/coolant mixtures (e.g., dry ice/acetone for -78°C).[12] For long-duration experiments, a cryocool is an excellent option for maintaining a set temperature.[12]

  • Moderate to High-Temperature Reactions (35°C to 220°C): A hot plate with an oil bath is most common.[12] It's important to use an internal thermometer to monitor the reaction temperature, not just the bath temperature. For temperatures above 150°C, silicone oil is recommended over mineral oil.[12]

  • High-Temperature Reactions (>220°C): A heating mantle filled with sand provides a safe and effective way to reach high temperatures.[12]

  • Automated Synthesis Workstations: These modern tools offer precise, programmable temperature control without the need for traditional oil or ice baths, leading to more consistent results.[1]

Troubleshooting Guide

Problem: Low yield or low conversion in my coupling reaction.

Possible Cause Troubleshooting Steps
Suboptimal Temperature The reaction may be too slow at the current temperature, or the temperature may be too high, causing catalyst decomposition. Solution: Screen a range of temperatures (e.g., in 10-20°C increments) to find the optimal balance between reaction rate and catalyst stability.[2] For Suzuki reactions, a typical range is 60-110°C.[2]
Catalyst Deactivation High temperatures can lead to the formation of palladium black.[4][5] Solution: Lower the reaction temperature. Consider using more robust, modern palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) that are designed for efficient generation of the active Pd(0) species.[6]
Poor Reagent Solubility Reagents may not be fully dissolved at the reaction temperature, leading to a slow or incomplete reaction.[13] Solution: Ensure you are using an appropriate solvent and that the mixture is stirring vigorously.[10][14] If necessary, a higher temperature might be required to achieve solubility, but this must be balanced against catalyst stability.

Problem: Significant formation of side products, leading to poor selectivity.

Possible Cause Troubleshooting Steps
Homocoupling is Observed This is often caused by the presence of oxygen, which can be more problematic at elevated temperatures.[3][13] Solution: Ensure all solvents and reagents are rigorously degassed.[4] Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[13] In some cases, using a Pd(0) source directly can help reduce homocoupling.[6]
β-Hydride Elimination This side reaction is often favored by higher temperatures.[2] Solution: Try running the reaction at a lower temperature. Employing bulky, electron-rich phosphine ligands can also promote the desired reductive elimination over β-hydride elimination.[2]
Protodeboronation (Suzuki) This side reaction is often exacerbated by high temperatures and aqueous basic conditions.[10][15] Solution: Attempt the reaction under milder conditions (lower temperature, weaker base).[10] Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[6][13]
Data Presentation: Optimized Temperatures for Selective Coupling

The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent used. The following tables provide representative data from various studies to serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Temperature Optimization

Aryl HalideCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield/SelectivityReference
4-BromophenolPhenylboronic acidPd(PPh₃)₄ / K₃PO₄Not Specified75.3287.24% Selectivity[16]
4-BromoanisolePhenylboronic acidPd₂(dba)₃ / P,N-LigandToluene80-8582% Yield[5]
IodobenzenePhenylboronic acidBNPs@Cur-PdVarious80Optimal[17]
General Alkyl HalidesBoronic Acid/EsterPd Catalyst / Phosphine LigandToluene, Dioxane60-110Highly variable[2]

Table 2: Heck Coupling Temperature Optimization

Aryl HalideAlkeneCatalyst SystemSolventTemperature (°C)YieldReference
IodobenzeneMethyl AcrylateFe₃O₄-NH₂@MIL-101-NH₂/Pd(OAc)₂DMF50>95%[18]
Aryl HalidesActivated AlkenesPalladacycle phosphine mono-ylideNot Specified130Good Yields[19]
α-heteroatom substituted electrophilesVinyl ArenesPd-basedVariousRoom Temp (with visible light)High Efficiency[20]

Table 3: Sonogashira Coupling Temperature Optimization

Aryl HalideAlkyneCatalyst SystemSolventTemperature (°C)YieldReference
Aryl IodidesTerminal AlkynesPd₂(dba)₃ / Ligand 2 / CuINot SpecifiedRoom TempGood Yields[8]
1-IodohexaneTerminal AlkynePd(PPh₃)₂Cl₂ / CuITHF/TolueneRoom TempVariable[3]
4-BromopyridineSubstituted PhenylacetylenePd Catalyst / CuIAcetonitrile8094%[7]
Experimental Protocols
Protocol: Temperature Screening for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for optimizing the reaction temperature for a generic Suzuki-Miyaura coupling.

1. Reaction Setup:

  • To an array of oven-dried reaction vials, each equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][13]

  • In a separate glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[2][3]

2. Inert Atmosphere and Solvent Addition:

  • Seal each vial with a septum cap.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times to ensure the rigorous exclusion of oxygen.[4][13]

  • Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe to achieve the desired concentration.[2][13]

3. Temperature Screening:

  • Place the sealed vials in separate wells of a preheated parallel synthesis block or in individual oil baths set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).[2]

  • Ensure vigorous and consistent stirring in all reactions.[10][14]

4. Reaction Monitoring and Workup:

  • Monitor the progress of each reaction by taking small aliquots over time and analyzing them by TLC, GC-MS, or LC-MS.[13]

  • Once a reaction is judged to be complete (or after a set time, e.g., 12 hours), cool the mixture to room temperature.

  • Quench the reaction (e.g., with water) and dilute with an organic solvent (e.g., ethyl acetate).[13]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

5. Analysis:

  • Analyze the crude residue from each reaction temperature by ¹H NMR or GC/LC to determine the conversion and the ratio of the desired product to any side products.

  • Identify the temperature that provides the best combination of high yield and high selectivity.

Visualizations

G Figure 1: Effect of Temperature on Reaction Selectivity cluster_0 Reaction Conditions cluster_1 Low Temperature cluster_2 Optimal Temperature cluster_3 High Temperature Start Reactants + Catalyst Slow_Desired Slow Desired Reaction Start->Slow_Desired Slow_Side Minimal Side Reactions Start->Slow_Side Fast_Desired Fast Desired Reaction Start->Fast_Desired Slow_Side_Opt Slow Side Reactions Start->Slow_Side_Opt Fast_Desired_HighT Fast Desired Reaction Start->Fast_Desired_HighT Fast_Side Fast Side Reactions/ Catalyst Decomposition Start->Fast_Side Low_Yield Result: Low Yield/ Low Conversion Slow_Desired->Low_Yield Slow_Side->Low_Yield High_Yield Result: High Yield & High Selectivity Fast_Desired->High_Yield Slow_Side_Opt->High_Yield Low_Selectivity Result: Low Selectivity/ Low Yield Fast_Desired_HighT->Low_Selectivity Fast_Side->Low_Selectivity

Caption: Figure 1: Effect of Temperature on Reaction Selectivity

G Figure 2: Workflow for Temperature Optimization A 1. Define Reaction (Substrates, Catalyst, Solvent, Base) B 2. Set Up Parallel Reactions in Inert Atmosphere A->B C 3. Assign Temperature Range (e.g., 60°C, 80°C, 100°C, 120°C) B->C D 4. Run Reactions for Fixed Time (e.g., 12 hours) C->D E 5. Quench and Work Up All Reactions D->E F 6. Analyze Crude Product (NMR, GC, LC-MS) E->F G Optimal Yield & Selectivity Achieved? F->G H 7. Identify Optimal Temperature G->H Yes I Refine Temperature Range (e.g., 90°C, 100°C, 110°C) and Repeat Steps 3-6 G->I No I->C

Caption: Figure 2: Workflow for Temperature Optimization

G Figure 3: Troubleshooting Temperature-Related Issues Start Reaction Issue Observed: Low Yield or Poor Selectivity Q1 Is the reaction slow or not going to completion? Start->Q1 A1_Yes Increase Temperature in 10-20°C increments. Monitor for decomposition. Q1->A1_Yes Yes A1_No Proceed to check side products Q1->A1_No No Q3 Is catalyst deactivation (e.g., Pd black) visible? A1_Yes->Q3 Q2 Are significant side products observed? A2_Yes Lower Reaction Temperature. Consider more robust ligands. Ensure rigorous degassing. Q2->A2_Yes Yes Q2->Q3 No A1_No->Q2 End Re-evaluate other parameters (catalyst, solvent, base) A2_Yes->End A3_Yes Lower Temperature. Screen more stable precatalysts. Reduce reaction time if possible. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Figure 3: Troubleshooting Temperature-Related Issues

References

Technical Support Center: Optimizing Reaction Outcomes Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the critical choices of base and solvent in organic synthesis. Incorrect selection of these reagents can lead to low yields, unexpected side products, or complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect substitution and elimination reactions (SN1, SN2, E1, E2)?

A1: Solvents play a crucial role in stabilizing reactants, intermediates, and transition states, which in turn dictates the reaction pathway. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. They are effective at solvating both cations and anions.

    • SN1/E1 Reactions: Polar protic solvents are ideal for these reactions as they stabilize the carbocation intermediate formed in the rate-determining step, thereby increasing the reaction rate.[1][2]

    • SN2 Reactions: These solvents can slow down SN2 reactions. They form a "solvent cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon.[3]

    • E2 Reactions: While polar aprotic solvents are generally preferred for E2 reactions, polar protic solvents can still be used. However, the strong solvation of the base can reduce its reactivity.[4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents have a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are good at solvating cations but not anions.

    • SN2 Reactions: These are the preferred solvents for SN2 reactions. By solvating the cation of the nucleophilic salt and leaving the anion "naked" and highly reactive, they significantly increase the reaction rate.[3][5]

    • SN1/E1 Reactions: These solvents are generally not favored for SN1/E1 reactions as they are less effective at stabilizing the carbocation intermediate compared to polar protic solvents.

    • E2 Reactions: Polar aprotic solvents are also well-suited for E2 reactions as they enhance the strength of the base.[6]

  • Nonpolar Solvents (e.g., hexane, benzene, diethyl ether): These solvents have low dielectric constants and are generally poor at solvating charged species. They are less common for substitution and elimination reactions of polar substrates.

Q2: What is the difference between a strong/weak base and a good/poor nucleophile?

A2: While often related, basicity and nucleophilicity are distinct concepts.

  • Basicity refers to a substance's ability to donate an electron pair to a proton (a thermodynamic property).

  • Nucleophilicity refers to a substance's ability to donate an electron pair to an electrophilic carbon atom (a kinetic property).

A species can be a strong base and a good nucleophile (e.g., HO⁻, RO⁻), a strong base but a poor nucleophile due to steric hindrance (e.g., potassium tert-butoxide), or a weak base but a good nucleophile (e.g., I⁻, Br⁻).[7]

Q3: How do I choose between a bulky and a non-bulky base for an elimination reaction?

A3: The steric bulk of the base is a key factor in controlling the regioselectivity of E2 elimination reactions, determining whether the Zaitsev (more substituted) or Hofmann (less substituted) product is favored.

  • Non-bulky bases (e.g., sodium ethoxide, potassium hydroxide) tend to abstract a proton from the more substituted β-carbon, leading to the thermodynamically more stable Zaitsev product .[8]

  • Bulky bases (e.g., potassium tert-butoxide, lithium diisopropylamide (LDA)) are sterically hindered and will preferentially abstract the more accessible proton from the less substituted β-carbon, resulting in the formation of the Hofmann product .[8][9]

Troubleshooting Guides

Problem 1: Low or no yield in an SN2 reaction.

Possible Cause Explanation Solution
Incorrect Solvent Choice Using a polar protic solvent (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.Switch to a polar aprotic solvent like acetone, DMSO, or DMF to enhance the nucleophile's reactivity.[3][5]
Sterically Hindered Substrate SN2 reactions are sensitive to steric hindrance. Tertiary alkyl halides will not undergo SN2 reactions, and secondary alkyl halides react slower than primary ones.[7]If possible, use a less substituted substrate. For secondary and tertiary substrates, consider SN1 conditions if applicable.
Weak Nucleophile The rate of an SN2 reaction is dependent on the concentration and strength of the nucleophile.Use a stronger, negatively charged nucleophile if the reaction allows.
Poor Leaving Group The leaving group departs in the rate-determining step, so a good leaving group (a weak base) is essential.If possible, modify the substrate to have a better leaving group (e.g., convert an alcohol to a tosylate).

Problem 2: An elimination reaction is producing the wrong regioisomer (e.g., Zaitsev instead of Hofmann).

Possible Cause Explanation Solution
Base is not sterically hindered enough. To obtain the Hofmann product, a bulky base is required to access the less sterically hindered proton.Use a bulky base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[8][9]
Base is too small. To favor the Zaitsev product, a smaller, non-bulky base is needed.Use a smaller base like sodium ethoxide (NaOEt) or potassium hydroxide (KOH).[8]

Problem 3: A Grignard reaction failed.

Possible Cause Explanation Solution
Presence of a protic solvent. Grignard reagents are very strong bases and will be quenched by even trace amounts of protic solvents like water or alcohols.[10]Ensure all glassware is flame-dried and the reaction is run under anhydrous conditions using an aprotic solvent like diethyl ether or THF.[11][12]
Atmospheric moisture or CO₂. Grignard reagents react with water from the air and with carbon dioxide.[11]Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

Table 1: Effect of Solvent on the Rate of an SN1 Reaction (Solvolysis of tert-Butyl Chloride)

This table illustrates the correlation between solvent polarity (indicated by the dielectric constant) and the relative rate of a typical SN1 reaction.

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Formic Acid585,000
Water78150,000
Data is illustrative and sourced from general principles described in multiple sources.[1][2]

Table 2: Product Distribution in the Reaction of 2-Bromopropane with Sodium Ethoxide in Ethanol at 25°C

This table shows the competition between SN2 and E2 pathways for a secondary alkyl halide with a strong, non-bulky base in a protic solvent.

Product TypeProductPercentage of Product
SN2Ethyl isopropyl ether~21%
E2Propene~79%
Data adapted from various sources discussing SN2/E2 competition.[13]

Table 3: Regioselectivity in the E2 Elimination of 2-Bromobutane

This table demonstrates how the choice of base influences the ratio of Zaitsev to Hofmann products.

BaseSolventMajor Product% Zaitsev Product (2-butene)% Hofmann Product (1-butene)
Sodium Ethoxide (NaOEt)EthanolZaitsevHighLow
Potassium tert-Butoxide (KOtBu)tert-ButanolHofmannLowHigh
Illustrative data based on established principles of regioselectivity.[8][14]

Table 4: pKa Values of Conjugate Acids of Common Bases in Water and DMSO

The pKa of the conjugate acid is a measure of the base's strength. A higher pKa indicates a stronger base.

BaseConjugate AcidpKa in WaterpKa in DMSO
TriethylamineTriethylammonium ion10.759.0
PyridinePyridinium ion5.253.4
Sodium EthoxideEthanol~16~29
Potassium tert-Butoxidetert-Butanol~18~32
Lithium Diisopropylamide (LDA)Diisopropylamine~36~37
Data compiled from multiple pKa tables.[15][16][17]

Experimental Protocols

Protocol 1: Investigating the Effect of Solvent Polarity on an SN1 Reaction Rate

Objective: To determine the rate of solvolysis of tert-butyl chloride in different solvent mixtures (e.g., 50:50 water:ethanol vs. 60:40 water:ethanol) by monitoring the production of HCl.

Materials:

  • tert-Butyl chloride (0.1 M in 95% ethanol)

  • 95% Ethanol

  • Deionized water

  • Sodium hydroxide solution (e.g., 0.01 M), standardized

  • Bromophenol blue indicator

  • Erlenmeyer flasks, burette, pipettes

Procedure:

  • Prepare Solvent Mixtures: Prepare the desired solvent mixtures (e.g., 50:50 and 60:40 water:95% ethanol).

  • Reaction Setup: In an Erlenmeyer flask, combine the appropriate volumes of 95% ethanol and water for your chosen solvent system. Add a few drops of bromophenol blue indicator.

  • Initiate Reaction: Add a measured volume of the tert-butyl chloride stock solution to the solvent mixture and start a timer immediately. Swirl to mix.

  • Titration: The reaction produces HCl, which will cause the indicator to change color (e.g., from blue to yellow). Titrate the reaction mixture with the standardized NaOH solution back to the blue endpoint. Record the volume of NaOH used and the time.

  • Monitor Reaction Progress: Continue to take time and titration readings at regular intervals.

  • Data Analysis: The amount of HCl produced is equivalent to the amount of tert-butyl chloride that has reacted. Plot the concentration of reacted tert-butyl chloride versus time and determine the initial rate of reaction. Compare the rates obtained in the different solvent systems.

Protocol 2: Demonstrating Regioselectivity in an E2 Reaction

Objective: To compare the product distribution from the dehydrohalogenation of 2-bromobutane using a non-bulky base (potassium ethoxide) and a bulky base (potassium tert-butoxide).

Materials:

  • 2-Bromobutane

  • Potassium ethoxide

  • Potassium tert-butoxide

  • Anhydrous ethanol

  • Anhydrous tert-butanol

  • Reflux apparatus, round-bottom flasks, heating mantle

  • Gas chromatograph (GC) for product analysis

Procedure (to be performed for each base):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, dissolve 2-bromobutane in the appropriate anhydrous alcohol (ethanol for ethoxide, tert-butanol for tert-butoxide).

  • Base Addition: Slowly add the base (potassium ethoxide or potassium tert-butoxide) to the stirring solution.

  • Heating: Heat the reaction mixture to reflux for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture. Quench with cold water and extract the organic products with a low-boiling solvent like pentane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Product Analysis: Analyze the organic extract by GC to determine the relative amounts of the different alkene products (1-butene, cis-2-butene, and trans-2-butene).

  • Compare Results: Compare the product ratios obtained from the reactions with the two different bases. The reaction with potassium ethoxide is expected to yield primarily 2-butenes (Zaitsev products), while the reaction with potassium tert-butoxide should yield a higher proportion of 1-butene (Hofmann product).[8][18]

Visualizations

SN1_Pathway sub Substrate (R-LG) ts1 Transition State 1 sub->ts1 Slow, Rate- Determining Step carbocation Carbocation Intermediate (R+) ts1->carbocation product Product (R-Nu) carbocation->product Fast (Nucleophilic Attack) solvent Polar Protic Solvent solvent->ts1 Stabilizes solvent->carbocation Stabilizes SN2_vs_E2_Competition cluster_conditions Reaction Conditions start Substrate + Base/Nucleophile sn2_product SN2 Product start->sn2_product Unhindered Substrate, Good Nucleophile, Polar Aprotic Solvent e2_product E2 Product start->e2_product Hindered Substrate, Strong/Bulky Base steric_hindrance Steric Hindrance steric_hindrance->sn2_product Inhibits steric_hindrance->e2_product Favors base_strength Base Strength/ Nucleophilicity base_strength->e2_product Favors Strong Base solvent_type Solvent solvent_type->sn2_product Favors Polar Aprotic Solvent_Effect_on_Nucleophile cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent nuc_protic Nucleophile (Nu-) solvated_nuc Solvated Nucleophile (Less Reactive) nuc_protic->solvated_nuc Hydrogen Bonding nuc_aprotic Nucleophile (Nu-) naked_nuc "Naked" Nucleophile (More Reactive) nuc_aprotic->naked_nuc Weak Solvation

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-3-iodoisonicotinonitrile and a structurally related alternative, 2-chloro-3-iodopyridine. The data presented herein, including predicted and experimental values, offers valuable insights for the structural elucidation and characterization of these halogenated pyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (predicted) and 2-chloro-3-iodopyridine (experimental). This direct comparison facilitates the identification of key spectroscopic differences arising from the substitution of a cyano group for a proton at the C4 position.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃)

CompoundProtonPredicted/Experimental δ (ppm)MultiplicityCoupling Constant (J) in Hz
This compoundH-58.55d5.2
H-67.80d5.2
2-chloro-3-iodopyridine[1][2]H-48.38dd4.6, 1.7
H-56.96dd8.0, 4.6
H-68.16dd8.0, 1.7

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)

CompoundCarbonPredicted/Experimental δ (ppm)
This compoundC-2152.0
C-398.5
C-4125.0
C-CN115.8
C-5130.2
C-6150.5
2-chloro-3-iodopyridine[1][2]C-2154.5
C-394.9
C-4148.9
C-5123.2
C-6148.8

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, consistent with standard practices for small organic molecules.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample (e.g., this compound) is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Fourier transformation of the Free Induction Decay (FID).

    • Phase correction.

    • Baseline correction.

    • Integration of signals.

    • Referencing of the chemical shift scale to the TMS signal.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Processing:

    • Fourier transformation of the FID.

    • Phase correction.

    • Baseline correction.

    • Referencing of the chemical shift scale to the TMS signal.

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Halogenated Isonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is a critical step in structural elucidation. This guide provides a comparative analysis of the theoretical fragmentation pattern of 2-Chloro-3-iodoisonicotinonitrile against the known fragmentation of 2-Chloroisonicotinonitrile, supported by a detailed experimental protocol for acquiring such data.

The introduction of multiple halogen substituents on a heterocyclic ring can lead to complex fragmentation patterns in mass spectrometry. Predicting these pathways is essential for the rapid identification of new chemical entities. Here, we present a theoretical fragmentation pathway for the novel compound this compound and compare it with the fragmentation of the related compound, 2-Chloroisonicotinonitrile.

Comparative Fragmentation Analysis

The primary fragmentation of this compound under electron ionization (EI) is expected to be dominated by the cleavage of the carbon-halogen bonds, with the weaker carbon-iodine bond being the most likely to break first. Subsequent losses of the chlorine atom and the cyano group are also anticipated. The presence of the chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak for all chlorine-containing fragments.[1]

Below is a table summarizing the major theoretical fragment ions for this compound and the observed fragments for the comparative compound, 2-Chloroisonicotinonitrile.

m/z Proposed Fragment Ion Compound m/z (Observed) Fragment Ion (Observed) Compound
264/266[M]⁺This compound138/140[M]⁺2-Chloroisonicotinonitrile
229[M-Cl]⁺This compound103[M-Cl]⁺2-Chloroisonicotinonitrile
137[M-I]⁺This compound76[M-Cl-HCN]⁺2-Chloroisonicotinonitrile
102[M-I-Cl]⁺This compound
111[M-I-HCN]⁺This compound

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation cascade for this compound upon electron ionization.

Fragmentation_Pathway M [C₆H₂ClIN₂]⁺˙ m/z 264/266 F1 [C₆H₂ClN₂]⁺ m/z 137/139 M->F1 - I• F2 [C₆H₂IN₂]⁺˙ m/z 229 M->F2 - Cl• F3 [C₆H₂N₂]⁺˙ m/z 102 F1->F3 - Cl• F4 [C₅H₂N]⁺ m/z 76 F1->F4 - HCN F2->F3 - I•

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a general procedure for obtaining the mass spectrum of a small organic molecule like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250-300 °C[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.[2]

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

  • Ion Source Temperature: 230 °C[2]

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500 amu

  • Solvent Delay: 2-5 minutes to prevent filament damage from the solvent.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

  • The concentration should be in the range of 10-100 µg/mL.

  • Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis:

The acquired mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak will correspond to the molecular weight of the compound. The fragmentation pattern can then be analyzed to deduce the structure of the molecule.

This guide provides a foundational framework for understanding and predicting the mass spectral behavior of this compound. The presented theoretical fragmentation, when combined with the outlined experimental protocol, will aid researchers in the structural confirmation and analysis of this and similar novel halogenated compounds.

References

A Comparative Crystallographic Guide to 2-Chloro-3-iodoisonicotinonitrile Derivatives and Related Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of derivatives related to 2-chloro-3-iodoisonicotinonitrile. Due to the absence of publicly available crystallographic data for the title compound, this guide focuses on a detailed comparison with structurally similar halogenated isonicotinonitriles and pyridines. By examining the crystal structures of these analogs, we can infer and discuss the potential solid-state properties, intermolecular interactions, and crystal packing motifs that this compound might adopt. This information is valuable for understanding the physicochemical properties of this class of compounds, which is crucial in the fields of medicinal chemistry and materials science.

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for isonicotinonitrile and its halogenated derivatives. These compounds provide a basis for understanding the effects of chloro and iodo substituents on the crystal lattice of the parent molecule.

Table 1: Crystallographic Data for Isonicotinonitrile and its Chloro- and Iodo-Derivatives

Compound NameFormulaCCDC NumberCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
4-CyanopyridineC₆H₄N₂1152708MonoclinicP2₁/n9.351(2)3.868(1)15.111(4)90106.84(2)90522.2(2)4
2-Chloro-4-cyanopyridineC₆H₃ClN₂989201MonoclinicP2₁/c3.829(1)16.326(2)9.940(2)9095.12(1)90618.3(2)4
4-IodopyridineC₅H₄IN135495OrthorhombicP2₁2₁2₁6.223(2)7.913(2)14.156(3)909090696.8(3)4
3-IodopyridineC₅H₄IN636573OrthorhombicP2₁2₁2₁6.062(1)7.696(1)15.228(2)909090710.2(2)4

Experimental Protocols

The following sections detail the typical methodologies employed in the X-ray crystallographic analysis of halogenated pyridine derivatives.

Synthesis and Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. For halogenated pyridines, common solvents include ethanol, methanol, acetonitrile, or mixtures thereof. The process involves dissolving the purified compound in the chosen solvent at a slightly elevated temperature, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over several days.

X-ray Data Collection and Processing

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Monochromatic X-ray radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used. The diffraction data are collected as a series of frames at different crystal orientations. The collected data are then processed using software packages such as CrysAlisPro or APEX3. This processing includes integration of the reflection intensities, correction for Lorentz and polarization effects, and application of an absorption correction.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, and the refinement is carried out by full-matrix least-squares on F². The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using tools like CHECKCIF.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing solution Structure Solution data_processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF) refinement->validation

Caption: General workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Intermolecular Interactions

The crystal packing of halogenated pyridines is significantly influenced by various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

  • Hydrogen Bonding: In the absence of strong hydrogen bond donors, C-H···N and C-H···X (where X is a halogen) interactions play a role in the crystal packing. The nitrogen atom of the pyridine ring and the cyano group are potential hydrogen bond acceptors.

  • Halogen Bonding: The iodine atom, in particular, is a strong halogen bond donor due to the presence of a positive σ-hole on its outer surface. It can form halogen bonds with electron-rich atoms like the nitrogen of the pyridine or cyano group, or with another halogen atom. The chlorine atom is a weaker halogen bond donor but can still participate in such interactions.

  • π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, which contributes to the overall stability of the crystal lattice. The presence of bulky halogen substituents can influence the geometry and extent of this stacking.

The interplay of these interactions dictates the final crystal structure. In 2-chloro-4-cyanopyridine, the packing is likely to be influenced by a combination of C-H···N hydrogen bonds and potentially weak Cl···N or Cl···Cl interactions. For 3-iodopyridine and 4-iodopyridine, strong I···N halogen bonds are expected to be a dominant feature in their crystal packing.

For the hypothetical this compound, one would anticipate a complex interplay of these interactions. The iodine at the 3-position would be a primary halogen bond donor, likely interacting with the cyano nitrogen or the pyridine nitrogen of a neighboring molecule. The chlorine at the 2-position could also participate in weaker halogen bonds or influence the overall electrostatic potential of the molecule. The cyano group would act as a hydrogen bond acceptor and potentially a halogen bond acceptor.

The following diagram illustrates the potential intermolecular interactions involving a halogenated cyanopyridine.

intermolecular_interactions cluster_mol1 cluster_mol2 N1 N C1_1 C N1->C1_1 C1_2 C-Cl C1_1->C1_2 C1_3 C-I C1_2->C1_3 C2_4 C-CN C1_2->C2_4 Cl···N Interaction C1_4 C-CN C1_3->C1_4 C1_5 C C1_3->C1_5 N2 N C1_3->N2 I···N Halogen Bond C1_4->C1_1 C1_5->N1 C1_5->C2_4 C-H···N Hydrogen Bond C2_1 C N2->C2_1 C2_2 C-Cl C2_1->C2_2 C2_3 C-I C2_2->C2_3 C2_3->C2_4 C2_5 C C2_3->C2_5 C2_4->C2_1 C2_5->N2

Caption: Potential intermolecular interactions in halogenated cyanopyridines.

A Comparative Guide to HPLC Methods for Purity Analysis of Substituted Isonicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For substituted isonicotinonitriles, a class of compounds with significant applications in the pharmaceutical and agrochemical industries, robust analytical methods for purity determination are essential. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), stands out as the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility. This guide provides a comparative overview of HPLC methods for the purity analysis of various substituted isonicotinonitriles, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

The selection of an appropriate HPLC method depends on the specific properties of the substituted isonicotinonitrile and its potential impurities. Key chromatographic parameters such as the stationary phase, mobile phase composition, and detection wavelength are tailored to achieve optimal separation. The following table summarizes different HPLC and UPLC methods reported for the analysis of substituted isonicotinonitriles and related compounds.

Analyte Stationary Phase Mobile Phase Flow Rate Detection Key Performance Characteristics
Prothionamide Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)A: 10 mM Ammonium Acetate (pH 6.0) B: AcetonitrileGradientUVStability-indicating UPLC method capable of separating prothionamide from its degradation and process-related impurities.
2-Chloro-6-methylnicotinic acid Newcrom R1Acetonitrile, Water, and Phosphoric Acid-UVA simple RP-HPLC method suitable for purity analysis and scalable for preparative separation of impurities.
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid C18 (150 × 4.6 mm, 5 µm)A: Acetonitrile B: Phosphate buffer (pH 3.0) (50:50 v/v)1.0 mL/minUV at 225 nmA stability-indicating RP-HPLC method validated for precision, linearity, and accuracy.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative HPLC methods for the purity analysis of substituted isonicotinonitriles.

Method 1: Stability-Indicating UPLC Method for Prothionamide

This method is suitable for the quantitative determination of prothionamide and its related substances in bulk drug and pharmaceutical formulations.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A validated gradient program should be used to ensure the separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

  • Flow Rate: A typical flow rate for this column dimension would be in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where prothionamide and its key impurities have significant absorbance.

  • Injection Volume: Typically 1-5 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile, to a known concentration.

Method 2: RP-HPLC Method for Purity of Substituted Pyridine Carboxylic Acids (as a related class)

This method can be adapted for the analysis of acidic substituted isonicotinonitriles or related pyridine derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 or a similar robust C18 column, e.g., 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Isocratic elution with a mixture of Acetonitrile, Water, and an acid modifier like Phosphoric Acid or Formic Acid (for MS compatibility). A typical starting ratio could be 50:50 (Acetonitrile:Water) with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Detection: UV detection at a suitable wavelength, for example, 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare the sample in the mobile phase or a compatible solvent.

Workflow and Logical Relationships

The development and application of an HPLC method for purity analysis follows a logical workflow, from sample preparation to data analysis and reporting.

HPLC_Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis SamplePrep Sample Weighing and Dissolution Injection Sample Injection SamplePrep->Injection StandardPrep Reference Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SystemSuitability->Injection Proceed if passes Chromatography Chromatographic Separation Injection->Chromatography Detection UV/PDA Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification (% Area) Integration->Quantification Reporting Result Reporting and Documentation Quantification->Reporting

Caption: Workflow for HPLC Purity Analysis.

This diagram illustrates the typical workflow for performing purity analysis of substituted isonicotinonitriles using HPLC. The process begins with the careful preparation of both the sample and reference standards. A system suitability test is performed to ensure the chromatographic system is performing adequately before injecting the sample. Following chromatographic separation and detection, the resulting data is processed to integrate the peaks of the main component and any impurities. Finally, the impurities are quantified, typically by area percent, and the results are documented in a comprehensive report. This systematic approach ensures the accuracy and reliability of the purity assessment.

References

Reactivity Face-Off: 2-Chloro- vs. 2-Bromo-3-Iodopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of modern synthetic chemistry, dihalogenated pyridines are invaluable building blocks for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals. The ability to selectively functionalize one halogen position over another is a critical aspect of synthetic strategy. This guide provides a comprehensive comparison of the reactivity of 2-chloro-3-iodopyridine and 2-bromo-3-iodopyridine in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein is supported by established chemical principles and generalized experimental data to assist researchers in making informed decisions for their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The energy required to break this bond is a key factor in the rate-determining oxidative addition step of the catalytic cycle. The established trend for C-X bond dissociation energies is C-I < C-Br < C-Cl.[1][2]

  • C-I Bond: ~240 kJ/mol[3]

  • C-Br Bond: ~276 kJ/mol[1][4]

  • C-Cl Bond: ~328 - 339 kJ/mol[1][4]

This hierarchy of bond strengths signifies that the carbon-iodine bond is the most labile and, therefore, the most reactive in oxidative addition to a palladium(0) catalyst. Consequently, for both 2-chloro-3-iodopyridine and 2-bromo-3-iodopyridine, cross-coupling reactions will preferentially occur at the 3-position (the site of the iodo group).[5]

While the primary site of reaction is the C-I bond for both substrates, the nature of the halogen at the 2-position (chlorine vs. bromine) can exert a secondary electronic influence on the reaction rate. Chlorine is more electronegative than bromine, which can render the pyridine ring slightly more electron-deficient in 2-chloro-3-iodopyridine. This subtle electronic difference may, in some cases, lead to a modest enhancement in the rate of oxidative addition at the C-I bond.[5]

Quantitative Reactivity Comparison

The following tables summarize the expected performance of 2-chloro-3-iodopyridine and 2-bromo-3-iodopyridine in key cross-coupling reactions. The data is extrapolated from general principles of reactivity and published results for analogous dihalopyridine systems.[5][6] It is important to note that optimal conditions may vary depending on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling

SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Remarks
2-Chloro-3-iodopyridine Pd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O90-1106-1885-95High selectivity for the C-I bond is expected. The electron-withdrawing chlorine may slightly accelerate the reaction.[5]
2-Bromo-3-iodopyridine Pd(PPh₃)₄ (2-5 mol%)K₂CO₃Toluene/H₂O90-1106-1885-95High selectivity for the C-I bond is anticipated. Yields are comparable to the chloro-analogue.[5][6]

Table 2: Sonogashira Coupling

SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Remarks
2-Chloro-3-iodopyridine Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%)Et₃NTHF25-502-880-95Selective coupling at the C-I position is highly favored.[7]
2-Bromo-3-iodopyridine Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%)Et₃NTHF25-502-880-95Excellent selectivity for the C-I bond is expected under these mild conditions.[6][7]

Table 3: Buchwald-Hartwig Amination

SubstrateTypical Catalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)Remarks
2-Chloro-3-iodopyridine Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%)Cs₂CO₃Dioxane80-1108-2475-90The reaction will selectively occur at the C-I bond. The choice of ligand is crucial for achieving high yields.[8]
2-Bromo-3-iodopyridine Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%)Cs₂CO₃Dioxane80-1108-2475-90Mono-amination at the 3-position is the expected outcome.[8]

Experimental Protocols

The following are generalized experimental procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for specific substrates and coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-iodopyridine substrate (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) followed by the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time, monitoring the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6][9]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 3-iodopyridine substrate (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq). Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40 °C) and monitor by TLC.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.[6][10]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 3-iodopyridine substrate (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the ligand (e.g., Xantphos, 0.02 mmol, 2 mol%) to a Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with stirring for the required duration. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Visualizing Reactivity and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

G Factors Influencing Reactivity of 2-Halo-3-iodopyridines A Primary Factor: C-X Bond Strength B C-I Bond (Weakest) A->B Determines C C-Br Bond A->C Determines D C-Cl Bond (Strongest) A->D Determines E Reactivity Order: C-I > C-Br > C-Cl F Secondary Factor: Electronic Effects G Electronegativity: Cl > Br F->G Leads to H Slight Rate Enhancement for 2-Chloro-3-iodopyridine? G->H May cause

Caption: Factors influencing reactivity.

G Experimental Workflow for Cross-Coupling Reactions A 1. Reaction Setup (Substrates, Base, Catalyst) B 2. Inert Atmosphere (Evacuate/Backfill) A->B C 3. Solvent/Reagent Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC, LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow.

Conclusion

For palladium-catalyzed cross-coupling reactions involving 2-chloro-3-iodopyridine and 2-bromo-3-iodopyridine, the site of reaction is overwhelmingly dictated by the highly reactive carbon-iodine bond at the 3-position. The choice between a chloro or bromo substituent at the 2-position is unlikely to significantly alter the yield or selectivity of the initial coupling at the 3-position under standard conditions. Both substrates can be considered excellent starting materials for the selective introduction of a functional group at the C-3 position of the pyridine ring, leaving the C-2 halogen available for subsequent transformations. The decision between using 2-chloro- or 2-bromo-3-iodopyridine may therefore be guided by other factors such as commercial availability, cost, and the planned subsequent reactions at the 2-position, where the difference in C-Cl and C-Br reactivity will become paramount.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-iodoisonicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Chloro-3-iodoisonicotinonitrile and its analogs with other dihalopyridine systems in key palladium-catalyzed cross-coupling reactions. The functionalization of pyridine rings is a cornerstone of medicinal chemistry, and understanding the relative reactivity of halogenated pyridines is crucial for designing efficient and selective synthetic routes. This document summarizes the established principles of reactivity, presents available quantitative data, and provides detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

General Principles of Reactivity in Dihalopyridines

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.

  • Influence of the Halogen: The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. Consequently, the C-I bond in this compound is significantly more reactive than the C-Cl bond, allowing for highly selective functionalization at the 3-position under appropriate conditions.

  • Influence of Position: The position of the halogen on the electron-deficient pyridine ring also impacts reactivity. For dihalopyridines, oxidative addition is often favored at the position alpha to the nitrogen atom (C2 or C6).[2] However, this can be influenced by the specific catalytic system and the presence of other substituents. In the case of this compound, the inherent high reactivity of the C-I bond dominates, directing initial cross-coupling to the 3-position.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize quantitative data from various studies on the reactivity of dihalopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct comparative studies under identical conditions are scarce. Therefore, the data is compiled from different sources, and reaction conditions are provided for context. The reactivity of 2-chloro-3-iodopyridine is used as a close proxy for this compound due to the limited availability of specific data for the latter.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

DihalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-3-iodopyridineArylboronic acidPdCl₂(dppf)K₂CO₃MeOHReflux--[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane1002471[3]
2,6-DichloropyridineHeptyl boronic pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10018-2074[4]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018High[5]

Table 2: Sonogashira Coupling of Dihalopyridines

DihalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[6]
2,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF60-80-Good[7]
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT16High[8]
Aryl Bromides (general)Terminal Alkyne[DTBNpP]Pd(crotyl)ClTMPDMSORT0.596[9]

Table 3: Buchwald-Hartwig Amination of Dihalopyridines

DihalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-ChloropyridineMorpholinePd-IPr*NaOtBuToluene1001680[10]
Aryl Chlorides (general)Primary/Secondary AminesPd₂(dba)₃ / BINAPNaOtBuToluene80-100-Good-Excellent[11]
Heteroaryl Chlorides (general)Primary AminesPd(OAc)₂ / CyPF-tBuNaOtBuToluene100-Good-Excellent[10]

Mandatory Visualization

G cluster_reactivity Reactivity Hierarchy in Dihalopyridines cluster_selectivity Selective Coupling of this compound I Iodine (I) Most Reactive Br Bromine (Br) I->Br Cl Chlorine (Cl) Least Reactive Br->Cl Start This compound Intermediate 3-Substituted-2-chloroisonicotinonitrile Start->Intermediate Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) @ C-I bond Final 2,3-Disubstituted isonicotinonitrile Intermediate->Final Further Coupling @ C-Cl bond (harsher conditions)

Caption: Logical relationship of halogen reactivity and selective functionalization.

G reagents 1. Add Dihalopyridine, Coupling Partner, Base, Catalyst, and Solvent to Flask inert 2. Establish Inert Atmosphere (N₂ or Ar) reagents->inert reaction 3. Heat and Stir for Specified Time inert->reaction monitoring 4. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 5. Quench Reaction and Perform Aqueous Workup monitoring->workup purification 6. Purify Product (Column Chromatography) workup->purification analysis 7. Characterize Pure Product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Experimental Protocols

The following are generalized protocols for the selective cross-coupling of this compound at the C-I bond. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (2-3 mol%)

  • CuI (4-6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed THF or DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[7][12]

Protocol 3: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • BINAP or a suitable Buchwald ligand (e.g., XPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous and degassed toluene or dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with NaOtBu, the palladium precatalyst, and the ligand.

  • Add this compound and the amine.

  • Seal the tube and add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the product by column chromatography.[11][13]

References

Comparative Biological Activity of Halogenated Pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the biological activities of various halogenated pyridine and isonicotinonitrile derivatives based on available scientific literature. Direct experimental data on the biological activity of 2-chloro-3-iodoisonicotinonitrile derivatives was not found in the public domain at the time of this writing. The information presented here is based on structurally related compounds and is intended to serve as a reference for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction

Halogenated pyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The incorporation of halogen atoms into the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide summarizes the reported anticancer and antimicrobial activities of various substituted pyridine and isonicotinonitrile derivatives, providing a comparative analysis of their efficacy. Detailed experimental protocols for common biological screening assays are also included to facilitate the design and execution of further research in this area.

Anticancer Activity of Substituted Pyridine Derivatives

The cytotoxic effects of several novel pyridine derivatives have been evaluated against various human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[1]
8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[1]
Doxorubicin (Ref.)MCF-7 (Breast)1.93[1]
Thiophenyl Thiazolyl-Pyridine Hybrids 5A549 (Lung)0.452[2]
Doxorubicin (Ref.)A549 (Lung)0.460[2]
Cyanopyridones 5aHepG2 (Liver)2.71 ± 0.15[3]
5aMCF-7 (Breast)1.77 ± 0.10[3]
5e (2,4-dichloro)MCF-7 (Breast)1.39 ± 0.08[3]
Taxol (Ref.)HepG2 (Liver)14.60 ± 0.79[3]
Taxol (Ref.)MCF-7 (Breast)8.48 ± 0.46[3]
3-Cyanopyridines 5e (4-methoxy)PC-3 (Prostate)Lower than 5-FU[4]
5e (4-methoxy)MDA-MB-231 (Breast)Lower than 5-FU[4]

Antimicrobial Activity of Halogenated Pyridine Derivatives

The antimicrobial potential of halogenated pyridine derivatives has been investigated against a range of pathogenic bacteria and fungi. The agar well diffusion method and broth microdilution are common techniques to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Halogenated Pyrimidine Derivatives 2,4-dichloro-5-fluoropyrimidine (24DC5FP)Staphylococcus aureus50[5]
Pyridinylpiperazine Derivatives 5j (NO2 substitution)Urease Inhibition (IC50)4.19 ± 0.41[6]
5d (Cl substitution)Urease Inhibition (IC50)8.25 ± 0.41[6]
Thiourea (Ref.)Urease Inhibition (IC50)23.2 ± 11.0[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar plate.

  • Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualized Experimental Workflow

Biological_Activity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_analysis Data Analysis & Further Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Single High Concentration) purification->primary_screening mtt_assay MTT Assay on Cancer Cell Lines primary_screening->mtt_assay Cytotoxic? agar_diffusion Agar Well Diffusion (Bacteria & Fungi) primary_screening->agar_diffusion Antimicrobial? ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mic MIC Determination agar_diffusion->mic mic->sar mechanism Mechanism of Action Studies sar->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: General workflow for the biological activity screening of novel chemical compounds.

References

In Vitro Efficacy of Novel Nicotinonitrile-Based Compounds as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recently developed nicotinonitrile derivatives reveals promising candidates for cancer therapy, with several compounds demonstrating potent cytotoxicity against various cancer cell lines and significant inhibition of key oncogenic kinases. This guide provides an objective comparison of these novel compounds with established alternatives, supported by experimental data, to aid researchers and drug development professionals in identifying promising avenues for further investigation.

While specific in vitro evaluation data for compounds directly derived from 2-Chloro-3-iodoisonicotinonitrile is not extensively available in the public domain, a closely related and promising class of compounds based on the nicotinonitrile scaffold has emerged from recent research. These derivatives have shown significant potential as anticancer agents, particularly through the inhibition of Pim kinases, a family of serine/threonine kinases implicated in cancer cell proliferation and survival.

Comparative Cytotoxicity

A series of novel nicotinonitrile derivatives has been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, were determined for these compounds and compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU) and the broad-spectrum kinase inhibitor Staurosporine.

The data, summarized in the table below, highlights several compounds with notable activity against liver (HepG2), colon (HCT-116), breast (MCF-7), and prostate (PC-3) cancer cell lines.

Compound IDTarget/ClassHepG2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)Reference
Compound 4c Nicotinonitrile Derivative8.02 ± 0.38---[1]
Compound 4d Nicotinonitrile Derivative6.95 ± 0.34---[1]
Compound 7b Nicotinonitrile Derivative--3.583.60[2]
Compound 8e Nicotinonitrile DerivativeHigh Activity-Moderate Activity-[3]
Compound 4 Pyrido[2,3-d]pyrimidine1.13-0.57-[4]
Compound 11 Pyrido[2,3-d]pyrimidine0.99-1.31-[4]
5-Fluorouracil Standard Chemotherapy9.42 ± 0.46---[1]
Staurosporine Pan-Kinase Inhibitor5.07---[4]

Comparative Kinase Inhibition

A primary mechanism of action for many of these novel nicotinonitrile derivatives is the inhibition of Pim-1 kinase, a key player in cancer cell signaling pathways. The in vitro enzyme inhibitory activity of these compounds was assessed and compared to Staurosporine, a known potent Pim-1 inhibitor.

Compound IDPim-1 Kinase IC50 (nM)% InhibitionReference
Compound 4k 21.292.7[2]
Compound 7b 18.996.4[2]
Compound 4 11.497.8[4]
Compound 10 17.294.6[4]
Compound 8e ≤ 280 (for all Pim isoforms)-[3]
Staurosporine 16.795.6[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Human cancer cell lines (HepG-2, HCT-116, MCF-7, and PC-3) were seeded in 96-well plates and incubated for 24 hours.[1] The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[1][5] Following treatment, the medium was replaced with fresh medium containing MTT solution, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

In Vitro Pim-1 Kinase Inhibition Assay

The inhibitory activity of the compounds against Pim-1 kinase was evaluated using a standardized in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the Pim-1 enzyme in the presence of the test compounds. The amount of phosphorylation is typically quantified using methods such as radioisotope incorporation or fluorescence-based detection. The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined from the resulting data.[2][4]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams have been generated.

Pim1_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK STATs STATs RTK->STATs Pim1 Pim-1 Kinase STATs->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylates (Inactivates) p21 p21 Pim1->p21 Phosphorylates (Inactivates) p27 p27 Pim1->p27 Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits NovelCompounds Novel Nicotinonitrile Derivatives NovelCompounds->Pim1 Inhibition

Caption: Simplified Pim-1 signaling pathway and the inhibitory action of novel nicotinonitrile derivatives.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Novel Compounds (Varying Concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan Crystals (DMSO) Incubate3->Dissolve Measure Measure Absorbance Dissolve->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow of the in vitro cytotoxicity (MTT) assay for evaluating novel compounds.

References

A Comparative Guide to Modern Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and materials science sectors, the efficient synthesis of biaryl and heteroaryl compounds is a cornerstone of discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, with the coupling of challenging substrates like 2-chloropyridines being of particular importance due to the prevalence of the pyridine motif in bioactive molecules. The choice of catalyst is critical for the success of these transformations, directly impacting yield, reaction time, and substrate scope. This guide provides an objective comparison of new and established palladium catalysts for the Suzuki coupling of 2-chloropyridines, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of 2-chloropyridines is heavily influenced by the ligand coordinated to the metal center. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (NHCs), have shown significant advantages over traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. These advanced catalysts often provide higher yields, operate under milder conditions, and require lower catalyst loadings.[1][2]

The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 2-chloropyridines and related heteroaryl chlorides with arylboronic acids, based on literature data.

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH802-6>950.5-2
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂PᵗBu₂(p-NMe₂-Ph)K₃PO₄1,4-Dioxane100389-991-2

Note: The data presented is a summary from various sources and may not represent direct head-to-head comparisons under identical conditions.[1][3][4]

Catalytic Cycle and Experimental Workflow

To better understand the reaction mechanism and the practical steps involved in benchmarking these catalysts, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-X L_n (Oxidative Addition Product) Pd0->ArPdCl Ar-X (Oxidative Addition) ArPdArB Ar-Pd(II)-Ar' L_n (Transmetalation Product) ArPdCl->ArPdArB Ar'-B(OR)₂ (Transmetalation) Base ArPdArB->Pd0 Ar-Ar' (Reductive Elimination) Product Coupled Product (Ar-Ar') ArPdArB->Product ArX 2-Chloropyridine (Ar-X) ArX->ArPdCl ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->ArPdCl

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add 2-chloropyridine, arylboronic acid, base, and catalyst to a dry flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). setup->inert solvent Solvent Addition: - Add degassed solvent via syringe. inert->solvent reaction Reaction: - Heat the mixture to the specified temperature and stir. solvent->reaction monitoring Monitoring: - Track reaction progress using TLC, GC, or LC-MS. reaction->monitoring workup Work-up: - Cool the reaction, dilute with solvent, and perform an aqueous wash. monitoring->workup Upon completion purification Purification: - Dry the organic layer and purify the product by column chromatography. workup->purification analysis Analysis: - Characterize the purified product (NMR, MS). purification->analysis end End analysis->end

Figure 2: A generalized experimental workflow for benchmarking Suzuki coupling catalysts.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of 2-chloropyridine with an arylboronic acid using different classes of palladium catalysts.

Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄

This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst.[1]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Protocol 2: Buchwald Ligand System - XPhos Pd G3

This protocol outlines a general method using a modern Buchwald precatalyst.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene or THF (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-chloropyridine, arylboronic acid, XPhos Pd G3, and potassium phosphate to an oven-dried reaction vessel.

  • Seal the vessel and add anhydrous toluene or THF.

  • Heat the mixture to 80-100 °C and stir for 2-8 hours.

  • Monitor the reaction progress.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: NHC Ligand System - PEPPSI™-IPr

This protocol describes a general procedure using an N-heterocyclic carbene (NHC) based catalyst.[1]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI™-IPr (0.01 mmol, 1 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • tert-Butanol (t-BuOH) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add 2-chloropyridine, arylboronic acid, PEPPSI™-IPr catalyst, and potassium carbonate to a dry reaction flask.

  • Establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.

  • Add tert-butanol to the flask.

  • Heat the reaction mixture to 80 °C and stir for 2-6 hours.

  • Monitor the reaction for completion.

  • Cool the mixture, dilute with a suitable organic solvent, and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The development of advanced palladium catalysts has significantly improved the efficiency and scope of the Suzuki-Miyaura coupling for challenging substrates like 2-chloropyridines. Modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes (PEPPSI™ catalysts) consistently outperform traditional catalysts, offering higher yields in shorter reaction times and under milder conditions.[1][2] The choice of catalyst should be tailored to the specific electronic and steric properties of the coupling partners. By leveraging the comparative data and detailed protocols provided in this guide, researchers can streamline the synthesis of novel pyridine-containing compounds for applications in drug discovery and materials science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiviral efficacy of several key nucleoside analogs. The performance of these compounds against a range of viruses is summarized, supported by experimental data from various studies. Detailed methodologies for common antiviral assays are also provided to aid in the interpretation and replication of these findings.

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral therapy. By mimicking naturally occurring nucleosides, these molecules can be incorporated into the viral genome by viral polymerases, leading to the disruption of viral replication. This guide focuses on a comparative analysis of prominent nucleoside analogs, including Remdesivir, Molnupiravir, Favipiravir, Acyclovir, Sofosbuvir, Lamivudine, Zidovudine, and Ribavirin. Their mechanisms of action, antiviral spectrum, and in vitro potency are discussed, with quantitative data presented for direct comparison.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for various nucleoside analogs against their target viruses. The EC50 value represents the concentration of the drug that inhibits viral replication by 50%, while the CC50 value is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of Nucleoside Analogs Against RNA Viruses

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Remdesivir SARS-CoV-2Vero E60.77>100>129.87
SARS-CoVHAE0.069>10>145
MERS-CoVHAE0.074>10>135
Ebola Virus (EBOV)Huh70.086>10>116
Molnupiravir SARS-CoV-2Vero E6-GFP0.3>10>33.3
SARS-CoV-2Calu-30.08Not ReportedNot Reported
Influenza A VirusMDCK0.06 - 0.08Not ReportedNot Reported
Favipiravir Influenza A (H1N1)MDCK0.19>400>2105
Ebola Virus (EBOV)Vero10>1000>100
SARS-CoV-2Vero E661.88>400>6.46
Ribavirin Respiratory Syncytial Virus (RSV)HEp-21.38 - 5.3>100>18.8
Hepatitis C Virus (HCV)Huh73>200>66.7
Sofosbuvir Hepatitis C Virus (HCV) Genotype 1bHuh-70.094>20>212
Hepatitis C Virus (HCV) Genotype 2aHuh-70.032>20>625

Table 2: Antiviral Activity of Nucleoside Analogs Against DNA and Retroviruses

Nucleoside AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Acyclovir Herpes Simplex Virus-1 (HSV-1)Vero8.5>20>2.35
Herpes Simplex Virus-1 (HSV-1)Macrophages0.0025>20>8000
Herpes Simplex Virus-2 (HSV-2)Vero0.86Not ReportedNot Reported
Lamivudine Hepatitis B Virus (HBV)HepG2 2.2.150.0016 (µg/mL)>100 (µg/mL)>62500
Human Immunodeficiency Virus-1 (HIV-1)PBMCs0.07 - 0.2>10>50
Zidovudine (AZT) Human Immunodeficiency Virus-1 (HIV-1)MT-40.0022>100>45454

Mechanisms of Action and Affected Signaling Pathways

Nucleoside analogs primarily act by interfering with viral nucleic acid synthesis. After entering the host cell, they are phosphorylated to their active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.

Remdesivir: Remdesivir is an adenosine analog that acts as a delayed chain terminator of viral RNA synthesis.[1] Its active triphosphate form, remdesivir triphosphate (RDV-TP), is incorporated into the nascent viral RNA chain. This incorporation does not immediately halt synthesis but causes a conformational change in the polymerase, leading to termination after the addition of a few more nucleotides. Studies have suggested that remdesivir treatment can modulate several host cell signaling pathways, including TGF-β, PI3K-Akt, mTOR, and MAPK pathways, which are involved in inflammation and fibrosis.

Molnupiravir: Molnupiravir is a prodrug of a cytidine analog that induces lethal mutagenesis in the viral genome.[2] Its active form, β-D-N4-hydroxycytidine triphosphate (NHC-TP), can be incorporated into the viral RNA in place of either cytidine or uridine.[3][4] This leads to an accumulation of mutations in the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[2][5]

Favipiravir: Favipiravir is a purine analog that is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). It is believed to act through multiple mechanisms, including the inhibition of viral RNA-dependent RNA polymerase (RdRp) and by being incorporated into the viral RNA, causing lethal mutagenesis.[6] Some studies suggest that favipiravir treatment can enhance the phosphorylation of the PI3K/AKT pathway, which is involved in cell survival.

Acyclovir: Acyclovir is a guanosine analog that is selectively phosphorylated by viral thymidine kinase in herpesvirus-infected cells. The resulting acyclovir triphosphate acts as a potent inhibitor and chain terminator of viral DNA polymerase.

Sofosbuvir: Sofosbuvir is a uridine nucleotide analog that, after intracellular metabolism to its active triphosphate form, acts as a chain terminator for the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Lamivudine: Lamivudine is a cytidine analog that inhibits the reverse transcriptase of both HIV and HBV. Its triphosphate form acts as a chain terminator of DNA synthesis.

Zidovudine (AZT): Zidovudine is a thymidine analog that was the first approved antiretroviral drug. It is a potent inhibitor of HIV reverse transcriptase and acts as a chain terminator.

Ribavirin: Ribavirin is a guanosine analog with broad-spectrum antiviral activity. Its mechanism of action is complex and includes inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of intracellular GTP pools, as well as direct inhibition of viral RNA polymerases and induction of lethal mutagenesis.[7]

Mandatory Visualization

Antiviral_Nucleoside_Analog_Mechanism cluster_cell Host Cell Prodrug Nucleoside Analog (Prodrug) Active_Metabolite Active Nucleoside Triphosphate Prodrug->Active_Metabolite Intracellular Phosphorylation Viral_Polymerase Viral Polymerase (e.g., RdRp, RT) Active_Metabolite->Viral_Polymerase Competitive Substrate Viral_Genome Viral Genome Replication Viral_Polymerase->Viral_Genome Inhibition Inhibition of Replication Viral_Polymerase->Inhibition Virus Virus Virus->Prodrug Enters Cell

Caption: General mechanism of action for antiviral nucleoside analogs.

Signaling_Pathways cluster_pathways Modulated Host Signaling Pathways Remdesivir Remdesivir TGF_beta TGF-β Remdesivir->TGF_beta PI3K_Akt PI3K-Akt Remdesivir->PI3K_Akt mTOR mTOR Remdesivir->mTOR MAPK MAPK Remdesivir->MAPK Fibrosis Fibrosis TGF_beta->Fibrosis Inflammation Inflammation PI3K_Akt->Inflammation mTOR->Inflammation MAPK->Inflammation

Caption: Signaling pathways potentially modulated by Remdesivir.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the in vitro antiviral activity of a compound by measuring its ability to protect host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Virus stock of known titer

  • Test compound (nucleoside analog)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability stain (e.g., Neutral Red, Crystal Violet, or MTS reagent)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with a suspension of the host cells at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well).

  • Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium. A typical starting concentration might be 100 µM with 2-fold or half-log dilutions.

  • Infection and Treatment:

    • After 24 hours, when the cell monolayer is formed, remove the culture medium.

    • Add the diluted test compound to the wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE in the virus control wells within 48-72 hours.

    • Include "cell control" wells (cells only, no virus or compound) and "virus control" wells (cells and virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium and add the cell viability stain according to the manufacturer's instructions.

    • For Neutral Red or Crystal Violet, after staining and washing, the dye is solubilized, and the absorbance is read at a specific wavelength (e.g., 540 nm). For MTS, the absorbance is read directly.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the EC50 value.

    • A parallel plate without virus infection is used to determine the CC50 value.

CPE_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h (form monolayer) A->B C Add Serial Dilutions of Compound B->C D Infect with Virus C->D E Incubate 48-72h D->E F Add Cell Viability Stain E->F G Read Absorbance F->G H Calculate EC50 and CC50 G->H

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the viral RdRp.

Materials:

  • Purified recombinant viral RdRp enzyme complex

  • RNA template and primer (often fluorescently labeled)

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • Reaction buffer

  • Test compound (the active triphosphate form of the nucleoside analog)

  • Quenching solution (e.g., EDTA)

  • Method for detecting RNA synthesis (e.g., gel electrophoresis and imaging for labeled primers, or a fluorescence-based plate reader assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the reaction buffer, purified RdRp enzyme, and the RNA template/primer.

  • Inhibitor Addition: Add the active triphosphate form of the test compound at various concentrations. Include a no-inhibitor control.

  • Reaction Initiation: Initiate the reaction by adding the mixture of rNTPs.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for RNA synthesis.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Detection of RNA Product:

    • Gel-based: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then imaged to visualize the full-length and terminated RNA products.

    • Fluorescence-based: Some assays use a fluorescent dye that intercalates with the newly synthesized double-stranded RNA, and the fluorescence is measured with a plate reader.

  • Data Analysis:

    • Quantify the amount of RNA product synthesized at each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

RdRp_Assay_Workflow A Combine RdRp, RNA Template/Primer, Buffer B Add Test Compound (Triphosphate Form) A->B C Initiate with rNTPs B->C D Incubate at 37°C C->D E Stop Reaction D->E F Detect RNA Product (e.g., Gel or Fluorescence) E->F G Calculate IC50 F->G

Caption: Workflow for an RdRp Inhibition Assay.

References

Predicting the Reactivity of Halogenated Pyridines: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated pyridines is crucial for designing novel synthetic routes and developing new pharmaceuticals. Density Functional Theory (DFT) has emerged as a powerful tool to predict and rationalize the reactivity of these important building blocks. This guide provides a comparative overview of recent DFT studies, offering insights into their methodologies and key findings.

Unraveling Reactivity: Key Computational Approaches

DFT studies employ various functionals and basis sets to model the electronic structure and predict the reactivity of halogenated pyridines. The choice of computational method significantly impacts the accuracy of the predictions.

A common approach involves calculating reactivity descriptors, which are theoretical quantities that correlate with the chemical behavior of a molecule. These descriptors can be broadly categorized as global and local. Global descriptors, such as chemical potential, hardness, and softness, provide a general overview of a molecule's reactivity. In contrast, local descriptors, like the Fukui function and local softness, pinpoint the most reactive sites within a molecule, which is crucial for predicting regioselectivity in reactions like halogenation.[1]

For instance, in the context of palladium-catalyzed reactions of 2,3-dihalopyridines, DFT calculations have been instrumental in understanding the site-selectivity of oxidative addition.[2] These studies often compute activation energy barriers for different reaction pathways to determine the most favorable one.

Comparative Analysis of DFT Studies

To illustrate the application of DFT in predicting the reactivity of halogenated pyridines, we summarize the findings from several key studies in the table below. These studies utilize different computational methodologies to investigate various aspects of halogenated pyridine reactivity.

Study FocusHalogenated Pyridine(s) StudiedComputational Method (Functional/Basis Set)Key Findings & Reactivity DescriptorsExperimental Correlation
Selective Halogenation Various substituted pyridinesωB97X-D/def2-QZVPP//ωB97X-D/def2-SVP with SMD solvation model (1,4-dioxane)C-halogen bond formation proceeds via a stepwise SNAr pathway. Phosphine elimination is the rate-determining step. Steric interactions influence reactivity differences between 2- and 3-substituted pyridines.[3][4]The computational findings are consistent with experimentally observed product distributions and reaction rates.
Halogen Bonding Interactions Pyridine with dihalogen molecules (IY, Y=F, Cl, Br, I)CAM-B3LYP, B3LYP, B97-D3, M06-2X with 6-311+G(d,p):LANL2DZInteraction energies of Py-IY complexes increase with the electronegativity of Y. The M06-2X functional showed good agreement with experimental data.[5]Theoretical UV spectra calculated with M06-2X matched experimental UV-vis spectral analysis.[5]
Nucleophilicity of Substituted Pyridines 3- and 4-substituted pyridinesB3LYP/6-311G+(d,p)Calculated HOMO-LUMO energies and established a nucleophilicity scale that correlates with Hammett substituent constants and experimental nucleophilicity values.[6]The calculated nucleophilicity trends were in good agreement with known experimental data for a set of commercially available 4-substituted pyridines.[6]
Low-Energy Electron Interaction Chloro- and bromo-substituted pyridines and pyrazinesB3LYP with various Pople and aug-cc-pVTZ basis setsCalculated vertical electron affinities and potential energy curves for dissociative electron attachment. The 6-31+G* basis set was found to be sufficient for reliable results.[7]The calculated vertical electron affinities showed satisfactory agreement with available, though sparse, experimental data.[7]

Experimental Protocols: A Glimpse into the Methodology

The reliability of DFT predictions is often validated by comparing them with experimental results. The following provides a general overview of the computational and experimental protocols typically employed in these studies.

Computational Protocol for Reactivity Prediction

A typical DFT study to predict the reactivity of halogenated pyridines follows a structured workflow. The process begins with the selection of appropriate theoretical models and culminates in the analysis of calculated reactivity descriptors.

dft_workflow cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Reactivity Analysis mol_struct Define Molecular Structures method_select Select DFT Functional & Basis Set mol_struct->method_select solv_model Choose Solvation Model method_select->solv_model geom_opt Geometry Optimization solv_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation freq_calc->energy_calc react_desc Calculate Reactivity Descriptors energy_calc->react_desc pathway_anal Analyze Reaction Pathways react_desc->pathway_anal exp_comp Compare with Experimental Data pathway_anal->exp_comp

Caption: General workflow for a DFT study on halogenated pyridine reactivity.

Experimental Validation

Experimental validation is a critical step to ensure the accuracy of computational predictions. Common experimental techniques include:

  • Reaction Kinetics: Measuring reaction rates and determining activation energies experimentally to compare with calculated values.

  • Spectroscopic Methods: Techniques like UV-vis, FT-IR, and NMR spectroscopy are used to characterize reaction intermediates and products, which can then be compared to theoretically predicted structures and spectra.[5]

  • Product Analysis: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the regioselectivity and yield of reactions, providing a direct comparison to DFT predictions of reaction pathways.

Logical Relationships in Reactivity Prediction

DFT calculations can reveal fundamental relationships between the electronic properties of halogenated pyridines and their observed reactivity. For example, a strong correlation often exists between calculated local reactivity descriptors and the experimentally observed regioselectivity of a reaction.

logical_relationship dft_calc DFT Calculation of Local Reactivity Descriptors (e.g., Fukui Function) correlation Strong Correlation dft_calc->correlation exp_regio Experimentally Determined Regioselectivity of Halogenation correlation->exp_regio

Caption: Correlation between DFT-predicted reactive sites and experimental outcomes.

References

A Comparative Kinetic Analysis of Cross-Coupling Reactions Involving 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. The dihalogenated pyridine derivative, 2-Chloro-3-iodoisonicotinonitrile, presents a versatile platform for sequential cross-coupling reactions, enabling the introduction of diverse functionalities. The differential reactivity of the C-Cl and C-I bonds is key to achieving selective transformations. This guide provides a comparative kinetic analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this substrate, offering insights into expected reaction rates and selectivity.

The comparative performance of this compound in these key cross-coupling reactions is primarily dictated by the inherent differences in the carbon-halogen bond strengths and the electronic properties of the pyridine ring. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, leading to a lower activation energy for the rate-determining oxidative addition step in palladium-catalyzed cycles. Consequently, reactions at the C-I bond are kinetically favored.

Quantitative Kinetic Data
Coupling ReactionHalide PositionRelative Reaction RateActivation Enthalpy (ΔH‡)Notes
Suzuki-Miyaura C3-IodoVery High-Generally proceeds under mild conditions.
C2-ChloroLow-Requires more forcing conditions and specialized catalysts.
Sonogashira C3-IodoVery High48-62 kJ mol⁻¹ (for ArI)[1]Often proceeds at room temperature.[2]
C2-ChloroVery Low95-144 kJ mol⁻¹ (for ArCl)[1]Typically requires higher temperatures and more active catalysts.
Buchwald-Hartwig C3-IodoHigh-Favorable for a wide range of amines.
C2-ChloroLow-More challenging, often requiring specific ligand systems.

*Activation enthalpy data is for general ArI and ArCl in Sonogashira coupling and serves as a quantitative illustration of the reactivity difference.

Experimental Protocols

Accurate kinetic analysis is crucial for understanding reaction mechanisms and optimizing conditions. Below are detailed methodologies for monitoring the kinetics of the three major cross-coupling reactions.

Kinetic Analysis of Suzuki-Miyaura Coupling

Objective: To determine the reaction rate of the selective Suzuki-Miyaura coupling at the C-I position of this compound by monitoring the consumption of the starting material and the formation of the mono-arylated product over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • GC or HPLC system

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., 2 mol%), and the base (2.0 mmol).

  • Add a known amount of the internal standard.

  • Initiation and Sampling: To each vial, add the degassed solvent (10 mL) and start the timer and stirring. At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from a vial and quench it with a suitable solvent (e.g., ethyl acetate) and water.

  • Sample Preparation and Analysis: Extract the organic layer, dry it over Na₂SO₄, and analyze by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant and product versus time to determine the initial reaction rate.

In Situ Kinetic Monitoring of Sonogashira Coupling

Objective: To continuously monitor the Sonogashira coupling at the C-I bond of this compound using in situ Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • In situ FTIR probe or NMR tube

Procedure:

  • Reaction Setup: In a reactor equipped with an in situ FTIR probe or in a J. Young NMR tube, combine this compound, the palladium catalyst, CuI, and the amine base in the chosen solvent.[3]

  • Data Acquisition: Start data collection to establish a baseline.

  • Reaction Initiation: Inject the terminal alkyne into the reaction mixture and begin monitoring the reaction. Collect spectra at regular intervals.

  • Data Analysis: The disappearance of the C-H stretch of the terminal alkyne and the appearance of product peaks can be tracked over time to generate a kinetic profile of the reaction.

High-Throughput Screening for Buchwald-Hartwig Amination

Objective: To rapidly screen various ligands and bases to optimize the Buchwald-Hartwig amination of this compound, focusing on the more challenging C-Cl bond after initial functionalization of the C-I bond.

Materials:

  • 3-functionalized-2-chloroisonicotinonitrile

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • A library of phosphine ligands

  • A selection of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • 96-well plate, automated liquid handler (optional), plate reader or GC-MS for analysis

Procedure:

  • Plate Preparation: In an inert atmosphere, dispense the palladium precatalyst and different ligands into the wells of a 96-well plate.

  • Reagent Addition: Add solutions of the 3-functionalized-2-chloroisonicotinonitrile, the amine, and the various bases to the wells according to a predefined experimental design.

  • Reaction: Seal the plate and heat it to the desired temperature with stirring for a set period (e.g., 12-24 hours).

  • Quenching and Analysis: After cooling, quench the reactions and analyze the product formation in each well using a high-throughput method like LC-MS.

  • Data Evaluation: The results will indicate the optimal combination of ligand and base for the amination of the C-Cl bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the cross-coupling reactions and a general workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X 2-Chloro-3-iodo- isonicotinonitrile Ar-X->Oxidative Addition Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ox_Add Oxidative Addition Pd(0)L2->Ox_Add ArPdX Ar-Pd(II)-X(L2) Ox_Add->ArPdX Transmetalation_Pd Transmetalation ArPdX->Transmetalation_Pd ArPdAlk Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->ArPdAlk CuX CuX Transmetalation_Pd->CuX Red_Elim Reductive Elimination ArPdAlk->Red_Elim Red_Elim->Pd(0)L2 Product Ar-C≡CR Red_Elim->Product Alkyne_Coord Alkyne Coordination & Deprotonation CuX->Alkyne_Coord CuCCR Cu-C≡CR Alkyne_Coord->CuCCR CuCCR->Transmetalation_Pd Base Base Base->Alkyne_Coord Alkyne H-C≡CR Alkyne->Alkyne_Coord ArX 2-Chloro-3-iodo- isonicotinonitrile ArX->Ox_Add

Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition ArPdX (L)Pd(II)(Ar)(X) Oxidative_Addition->ArPdX Amine_Coord Amine Coordination & Deprotonation ArPdX->Amine_Coord ArPdAmine (L)Pd(II)(Ar)(NR1R2) Amine_Coord->ArPdAmine Reductive_Elimination Reductive Elimination ArPdAmine->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR1R2 Reductive_Elimination->Product ArX Aryl Halide ArX->Oxidative_Addition Amine HNR1R2 Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Aryl Halide, Coupling Partner, Base) Setup Set up Reaction in Reactor/ Vials at Controlled Temperature Reactants->Setup Catalyst Prepare Catalyst Stock Solution Catalyst->Setup Standard Prepare Internal Standard Solution Standard->Setup Initiate Initiate Reaction (e.g., add final reagent) Setup->Initiate Monitor Monitor Reaction Progress (In situ or Aliquot Sampling) Initiate->Monitor Analysis Analyze Samples (GC, HPLC, NMR) Monitor->Analysis Plotting Plot Concentration vs. Time Analysis->Plotting Kinetics Determine Rate Law and Rate Constants Plotting->Kinetics

Caption: General experimental workflow for kinetic analysis of cross-coupling.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-3-iodoisonicotinonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative, requires a meticulous and informed approach to its disposal to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is non-negotiable. Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Storage and Segregation: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is crucial to keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or hazardous reactions.[1]

Quantitative Safety Data Summary

To provide a clear overview of the safety considerations for halogenated pyridines, the following table summarizes typical hazard classifications. Note that these are based on similar compounds and should be considered as a precautionary reference.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Avoid all direct contact, ingestion, and inhalation. Use appropriate PPE and work in a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation upon contact.Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield.
Hazardous to the Aquatic Environment May be toxic to aquatic life with long-lasting effects.Prevent release to the environment. Dispose of as hazardous waste.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Collection:

    • Treat all solid this compound and any solutions containing it as hazardous waste.

    • Due to its chemical structure, it is classified as a halogenated organic compound.

    • Collect the waste in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Never mix this waste with other chemical waste streams unless compatibility has been confirmed. In particular, avoid mixing with strong acids, bases, or oxidizing agents.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" (do not use abbreviations or chemical formulas).

    • For mixtures, list all constituents and their approximate percentages.

    • Include the name of the principal investigator or laboratory contact and the date of accumulation.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional protocols for waste manifest and pickup procedures. The EHS department will ensure the waste is transported to a licensed facility for proper treatment, which typically involves high-temperature incineration for halogenated organic compounds.

Decontamination of Glassware and Work Surfaces

Proper decontamination of laboratory equipment and surfaces that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.

Materials Needed:

  • Personal Protective Equipment (PPE) as described above.

  • A suitable organic solvent (e.g., acetone, ethanol) for initial rinsing.

  • A 10% aqueous solution of sodium thiosulfate (for potential iodine neutralization).

  • Laboratory-grade detergent and water.

  • Designated hazardous waste containers for collecting rinsate.

Decontamination Protocol:

  • Initial Rinse: Triple rinse all contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate in a designated hazardous waste container for halogenated organic solvents.

  • Iodine Neutralization (Optional but Recommended): To address the iodo- group, a rinse with a 10% sodium thiosulfate solution can be performed to reduce any potential free iodine. Collect this rinsate as hazardous waste as well.

  • Washing: After the initial solvent rinses, wash the glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with a suitable solvent, followed by a detergent solution and a final water rinse. All wipes should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteManagement Waste Management Start Handling of This compound WasteGen Generation of Waste (Solid, Solutions, Contaminated Items) Start->WasteGen Decon Decontamination of Glassware & Surfaces Start->Decon CollectWaste Collect Waste in Designated Container WasteGen->CollectWaste Decon->CollectWaste LabelWaste Label Container as 'Hazardous Waste' CollectWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS Disposal Disposal by Licensed Facility (Incineration) ContactEHS->Disposal

References

Personal protective equipment for handling 2-Chloro-3-iodoisonicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-3-iodoisonicotinonitrile. The following procedures are designed to ensure a safe laboratory environment by minimizing risk during handling and disposal.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use. Change gloves immediately if contaminated.[1][2]
Eyes Safety goggles with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles for splash hazards.[1]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to provide maximum coverage.[1] For larger quantities or increased risk of splashing, consider a chemical-resistant apron.[2][3]
Respiratory Full-face respirator or use in a chemical fume hoodAll handling of the solid compound should occur in a well-ventilated chemical fume hood to prevent inhalation of dust.[1][4][5] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Designate a specific, well-ventilated area, preferably a certified chemical fume hood, for handling this compound.[1][4][5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]

  • Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, clean and within the fume hood.[7]

2. Weighing and Transferring:

  • Perform all weighing and transferring of the solid compound inside the chemical fume hood to contain any dust.[5][7]

  • Use a spatula to handle the solid, avoiding the creation of dust.[5]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[7]

3. During Reaction:

  • Keep all reaction vessels clearly labeled and sealed when not in use.[7][8]

  • Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Remove and dispose of contaminated PPE in the designated waste container.[7]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][9]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable labware, in a dedicated, clearly labeled hazardous waste container. The label should indicate "Halogenated Organic Solid Waste" and list "this compound."[7]

  • Liquid Waste: Collect any solutions or liquid waste containing the compound in a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste.[7]

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[1][8]

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.[10] Do not dispose of this chemical down the drain.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Ensure Safety handling Weighing & Transfer (in Fume Hood) ppe->handling Proceed to Handling reaction Reaction Monitoring handling->reaction Initiate Experiment post_handling Post-Handling Decontamination reaction->post_handling After Reaction waste Waste Segregation post_handling->waste Collect Waste disposal Final Disposal waste->disposal Follow Regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.